molecular formula C9H19NO2 B100673 L-norvaline t-butyl ester CAS No. 15911-75-8

L-norvaline t-butyl ester

Katalognummer: B100673
CAS-Nummer: 15911-75-8
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: SGGQAQREPOYSME-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-norvaline t-butyl ester is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl (2S)-2-aminopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGQAQREPOYSME-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477290
Record name L-norvaline t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15911-75-8
Record name L-norvaline t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-Norvaline t-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-norvaline t-butyl ester is a chemically modified derivative of the proteinogenic amino acid L-norvaline. This modification, through the addition of a t-butyl ester group, alters its physicochemical properties, rendering it a valuable tool in various scientific applications, notably in peptide synthesis and as a precursor for pharmacologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is most commonly handled and commercially available as its hydrochloride salt due to its increased stability and ease of handling compared to the free base. The properties of both forms are detailed below.

General Properties
PropertyThis compound HydrochlorideThis compound (Free Base)
Synonyms H-Nva-OtBu·HCl, (S)-tert-butyl 2-aminopentanoate hydrochlorideL-Norvaline 1,1-dimethylethyl ester
Appearance White to light yellow crystalline powder[1]-
Stability More stable than the free baseLess stable
Tabulated Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound and its hydrochloride salt.

PropertyThis compound HydrochlorideThis compound (Free Base)
CAS Number 119483-47-5[2]158741-16-3
Molecular Formula C₉H₂₀ClNO₂[2]C₉H₁₉NO₂
Molecular Weight 209.71 g/mol [2]173.25 g/mol
Melting Point 140-145 °C[2]-
Boiling Point 241.7 °C at 760 mmHg (Predicted)[1]-
Solubility Low solubility[2]-
Optical Rotation [α]²⁰/D = +19 ± 1° (c=1 in Methanol)-

Note: Experimental data for the free base is limited in publicly available literature. The hydrochloride salt is the predominantly characterized form.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes a general method for the synthesis of amino acid t-butyl esters, adapted for L-norvaline. The process involves the esterification of L-norvaline followed by the formation of the hydrochloride salt.

Materials:

  • L-Norvaline

  • Isobutylene

  • Dioxane (or other suitable solvent)

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • 10% Sodium bicarbonate solution

  • Brine

  • Dry diethyl ether

  • Hydrochloric acid (gas or solution in ether)

  • Anhydrous sodium sulfate

  • Reaction vessel (autoclave or sealed pressure vessel)

  • Magnetic stirrer

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Esterification:

    • In a suitable pressure vessel, dissolve L-norvaline in dioxane.

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

    • Add an excess of isobutylene.

    • Seal the vessel and stir the reaction mixture at room temperature for 2 to 5 days. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Free Base:

    • Once the reaction is complete, carefully vent the reaction vessel in a fume hood.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 10% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a free base.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in approximately 10 volumes of dry diethyl ether.

    • Cool the solution to -20 °C in a freezer or with an appropriate cooling bath.

    • Slowly add one equivalent of a solution of hydrochloric acid in dry ether.

    • A precipitate of this compound hydrochloride will form.

    • Collect the precipitate by filtration.

    • Wash the solid with cold, dry diethyl ether.

    • Dry the product under vacuum to obtain the final this compound hydrochloride.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Norvaline-OtBu

This protocol outlines the general steps for incorporating L-norvaline into a peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • Fmoc-L-norvaline

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[3]

    • Wash the resin thoroughly with DMF to remove residual piperidine.[3]

  • Coupling of Fmoc-L-norvaline:

    • In a separate vial, dissolve Fmoc-L-norvaline (typically 4 equivalents relative to the resin loading) and coupling reagents (e.g., HBTU/HOBt) in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[3]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold ether.

    • Dry the crude peptide under vacuum.

Arginase Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of L-norvaline on arginase activity.[5]

Materials:

  • Purified or recombinant arginase enzyme

  • L-arginine solution (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Manganese chloride (MnCl₂) solution

  • L-norvaline solution (inhibitor)

  • Urea standard solutions

  • Colorimetric reagent for urea detection (e.g., α-isonitrosopropiophenone or diacetyl monoxime)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme with MnCl₂ in Tris-HCl buffer to ensure full enzymatic activity.[3]

  • Inhibitor Preparation: Prepare serial dilutions of L-norvaline in the assay buffer.

  • Reaction Setup:

    • Add the activated arginase enzyme solution to each well of a 96-well plate.

    • Add the diluted L-norvaline solutions to the respective wells. Include a control group with only buffer (no inhibitor).

    • Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.[5]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic conversion of L-arginine to urea and ornithine.[5]

  • Reaction Termination: Stop the reaction by adding a strong acid.[5]

  • Color Development: Add the colorimetric urea detection reagent to all wells and heat the plate to facilitate the color-forming reaction.[5]

  • Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the urea standards.

    • Calculate the concentration of urea produced in each well.

    • Determine the percentage of inhibition for each concentration of L-norvaline.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Arginase Inhibition and Nitric Oxide Signaling

L-norvaline is a known inhibitor of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation.[6][7][8]

Arginase_Inhibition_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine L_Norvaline L-Norvaline L_Norvaline->Arginase NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Vasodilation Vasodilation NO_Citrulline->Vasodilation

Arginase inhibition by L-norvaline enhances NO production.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical cycle for the addition of a single amino acid, in this case, this compound (as part of an Fmoc-protected building block), during solid-phase peptide synthesis.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-L-Norvaline-OH + Coupling Reagents wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test (Check Completion) wash2->kaiser_test kaiser_test->coupling Incomplete repeat Repeat for Next Amino Acid kaiser_test->repeat Complete

A single coupling cycle in Fmoc-based SPPS.
Workflow for Arginase Inhibition Assay

This diagram outlines the key steps in determining the inhibitory potential of a compound like L-norvaline on arginase activity.

Arginase_Assay_Workflow start Start: Prepare Reagents enzyme_activation Activate Arginase (with MnCl₂) start->enzyme_activation inhibitor_prep Prepare L-Norvaline Serial Dilutions start->inhibitor_prep reaction_setup Set up Reaction Plate: Enzyme + Inhibitor enzyme_activation->reaction_setup inhibitor_prep->reaction_setup add_substrate Initiate Reaction: Add L-Arginine reaction_setup->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (Add Acid) incubation->stop_reaction color_dev Color Development (Add Reagent + Heat) stop_reaction->color_dev measure Measure Absorbance color_dev->measure analyze Analyze Data: Calculate IC₅₀ measure->analyze

Workflow for an arginase inhibition assay.

Conclusion

This compound, particularly in its hydrochloride form, is a versatile and valuable compound for researchers in chemistry and drug development. Its key application lies in its use as a building block in solid-phase peptide synthesis, where the t-butyl ester serves as a protecting group for the carboxylic acid functionality. Furthermore, the parent molecule, L-norvaline, is a known inhibitor of arginase, a pathway of significant interest for therapeutic intervention in various diseases. This guide has provided a detailed overview of the physicochemical properties, experimental protocols, and relevant biological and experimental workflows associated with this compound to aid in its effective utilization in research and development.

References

L-Norvaline t-Butyl Ester Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of L-norvaline t-butyl ester hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also presents information on structurally similar compounds to infer potential solubility characteristics. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility is provided to empower researchers to ascertain this critical parameter in their own laboratories.

State of Knowledge

Currently, there is a notable absence of specific, quantitative solubility data for this compound hydrochloride across a range of common organic solvents in peer-reviewed journals and chemical databases. While some commercial suppliers note its optical rotation is measured in methanol, implying some degree of solubility, precise measurements are not provided. Qualitative descriptions from various sources are conflicting, with some describing it as having "low solubility and stability" and others as possessing "enhanced solubility and stability" compared to the parent amino acid.

Solubility Profile of this compound Hydrochloride and Analogues

To provide a useful reference point for researchers, the following table summarizes the available qualitative and quantitative solubility data for this compound hydrochloride and structurally related amino acid esters. This comparative data can aid in the selection of appropriate solvent systems for synthesis, purification, and formulation development.

CompoundSolventTemperature (°C)SolubilityData Type
This compound Hydrochloride Methanol20Soluble (for optical rotation)Qualitative
L-Alanine t-Butyl Ester HydrochlorideMethanolNot SpecifiedGenerally Soluble[1]Qualitative
Other Polar Organic SolventsNot SpecifiedGenerally Soluble[1]Qualitative
L-Leucine t-Butyl Ester HydrochlorideDimethylformamide (DMF)20Soluble (for optical rotation)Qualitative
L-Alanine Methyl Ester HydrochlorideEthanolNot Specified~30 mg/mL[2]Quantitative
Dimethyl Sulfoxide (DMSO)Not Specified~20 mg/mL[2]Quantitative
Dimethylformamide (DMF)Not Specified~20 mg/mL[2]Quantitative

Expected Solubility Profile

Based on the chemical structure of this compound hydrochloride—an amino acid ester salt—and the available data for its analogues, a general solubility profile can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in lower-chain alcohols. The hydrochloride salt form can engage in hydrogen bonding and ion-dipole interactions with these solvents. The presence of the non-polar t-butyl and propyl groups may limit its solubility in comparison to smaller amino acid esters.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate solubility is also expected in these solvents. The high polarity of solvents like DMSO and DMF can effectively solvate the ionic hydrochloride portion of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in non-polar solvents due to the polar and ionic nature of the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Limited solubility is anticipated in these less polar solvents.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, generalized methodology for determining the thermodynamic (equilibrium) solubility of this compound hydrochloride in an organic solvent.

Objective: To determine the saturation concentration of this compound hydrochloride in a given organic solvent at a specified temperature.

Materials:

  • This compound hydrochloride (high purity)

  • Anhydrous organic solvent of interest (e.g., methanol, ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps and PTFE septa

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument (e.g., UPLC-MS)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound hydrochloride of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

  • Sample Preparation (Equilibrium Method):

    • Add an excess amount of this compound hydrochloride to a series of vials. The excess solid is crucial to ensure that saturation is reached.

    • Accurately dispense a known volume of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. The time required for equilibration should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sample Collection and Analysis:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solids.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound hydrochloride in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The average concentration from replicate experiments represents the thermodynamic solubility at the specified temperature.

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards calibration_curve Generate Calibration Curve prep_standards->calibration_curve prep_samples Prepare Slurry (Excess Solute in Solvent) equilibrate Agitate at Constant Temperature prep_samples->equilibrate sample_collection Collect & Filter Supernatant equilibrate->sample_collection dilution Dilute Sample sample_collection->dilution hplc_analysis Analyze by HPLC dilution->hplc_analysis concentration_calc Calculate Concentration from Curve hplc_analysis->concentration_calc calibration_curve->concentration_calc solubility_determination Determine Final Solubility concentration_calc->solubility_determination

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

References

L-Norvaline t-Butyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-norvaline t-butyl ester, a key building block in synthetic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and explores its role in relevant biological pathways.

Core Chemical and Physical Data

This compound is most commonly handled and commercially available as its hydrochloride salt to enhance stability and ease of handling. The following table summarizes its key quantitative data.

PropertyValueCitations
Compound Name This compound hydrochloride[1]
Synonyms (S)-tert-butyl 2-aminopentanoate hydrochloride, H-Nva-OtBu·HCl
CAS Number 119483-47-5[1]
Molecular Formula C₉H₂₀ClNO₂[1]
Molecular Weight 209.71 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 140-145 °C[1]
Purity Typically ≥95%
Solubility Soluble in water[1]

Note: The molecular weight of the free base, this compound (C₉H₁₉NO₂), is 173.25 g/mol , calculated by subtracting the molecular weight of hydrogen chloride (HCl) from the hydrochloride salt.

Synthesis Protocol: Esterification of L-Norvaline

The synthesis of this compound hydrochloride is typically achieved through the esterification of L-norvaline with isobutylene in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. This method provides a straightforward and scalable route to the desired product.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from general procedures for the synthesis of amino acid tert-butyl esters.

Materials:

  • L-Norvaline

  • Dioxane (or another suitable solvent like dichloromethane)

  • p-Toluenesulfonic acid (PTSA) or another strong acid catalyst

  • Isobutylene (liquefied)

  • 10% Sodium bicarbonate solution

  • Brine solution

  • Dry ether

  • Hydrogen chloride (gas or as a solution in dry ether)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Autoclave or a pressure-rated reaction vessel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure-rated vessel, suspend L-norvaline in dioxane.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 1.5 equivalents relative to the amino acid).

  • Reactant Addition: Cool the vessel and carefully add condensed isobutylene.

  • Reaction: Seal the vessel and stir the mixture at room temperature for 2 to 3 days. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully vent the reaction vessel. Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then a brine solution.

  • Isolation of Free Base: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a free base.

  • Hydrochloride Salt Formation: Dissolve the isolated free base in approximately 10 volumes of dry ether and cool the solution to -20°C.

  • Precipitation: Slowly add one equivalent of a 1N HCl solution in dry ether. The hydrochloride salt will precipitate out of the solution.

  • Final Product Isolation: Collect the precipitate by filtration, wash with cold dry ether, and dry under vacuum to yield this compound hydrochloride.

G cluster_synthesis Synthesis of this compound HCl L-Norvaline L-Norvaline Suspension_in_Dioxane Suspension_in_Dioxane L-Norvaline->Suspension_in_Dioxane Suspend Reaction Reaction Suspension_in_Dioxane->Reaction Stir at RT (2-3 days) PTSA PTSA PTSA->Suspension_in_Dioxane Add Catalyst Isobutylene Isobutylene Isobutylene->Suspension_in_Dioxane Add Reactant Workup Workup Reaction->Workup Neutralize & Wash Free_Base_Isolation Free_Base_Isolation Workup->Free_Base_Isolation Dry & Evaporate Salt_Formation Salt_Formation Free_Base_Isolation->Salt_Formation Dissolve in Ether Add HCl Final_Product Final_Product Salt_Formation->Final_Product Filter & Dry

Caption: Synthesis workflow for this compound hydrochloride.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides and small proteins. In SPPS, the t-butyl ester serves as a temporary protecting group for the C-terminus of the L-norvaline residue, preventing its participation in the peptide bond formation until it is intentionally cleaved.

Experimental Protocol: Incorporation of L-Norvaline into a Peptide Chain

This protocol outlines the general steps for incorporating an N-terminally protected this compound into a growing peptide chain on a solid support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Fmoc-L-norvaline

  • Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base (e.g., DIPEA - N,N-diisopropylethylamine)

  • Solvent (e.g., DMF - N,N-dimethylformamide)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM - dichloromethane)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes within the reaction vessel.

  • N-Terminal Fmoc Deprotection: If the resin-bound peptide has an N-terminal Fmoc protecting group, remove it by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Activation of N-Fmoc-L-norvaline: In a separate vessel, dissolve N-Fmoc-L-norvaline (2-4 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents). Allow this activation mixture to react for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated N-Fmoc-L-norvaline solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours. The completion of the coupling can be monitored using a ninhydrin test to detect any remaining free primary amines.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: The cycle of deprotection and coupling is repeated with subsequent amino acids until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the t-butyl ester of L-norvaline if it is the C-terminal residue) are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

G start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Activate Fmoc-L-Norvaline (HBTU/DIPEA in DMF) wash1->activation coupling Couple to Resin-Bound Peptide activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Repeat for Next Amino Acid wash2->end

Caption: A single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Role in Modulating Nitric Oxide Signaling

L-norvaline and its derivatives are recognized for their ability to influence nitric oxide (NO) signaling pathways. L-norvaline is a known inhibitor of the arginase enzyme. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, potentially leading to an increase in NO production. This mechanism is of significant interest in cardiovascular research and sports nutrition.

Experimental Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition/Activity Assay

This protocol describes a general method to assess the effect of a compound like an L-norvaline derivative on NO production in a cellular context, often using the Griess assay to measure nitrite, a stable breakdown product of NO.

Materials:

  • RAW 264.7 murine macrophage cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, penicillin-streptomycin)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS

  • Test compound (e.g., an L-norvaline derivative)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water, mixed 1:1)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in supplemented DMEM. Seed the cells into a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the L-norvaline derivative. Pre-incubate the cells with the compound for 1-2 hours.

  • iNOS Induction: Add LPS and IFN-γ to the wells to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include control wells with stimulants but without the test compound.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage change in NO production for each concentration of the L-norvaline derivative relative to the stimulated control.

G cluster_pathway Modulation of Nitric Oxide Production L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea L_Citrulline_NO L-Citrulline + Nitric Oxide (NO) NOS->L_Citrulline_NO L_Norvaline L-Norvaline Derivative L_Norvaline->Arginase Inhibition

Caption: L-Norvaline's inhibitory effect on arginase, leading to increased L-arginine for NO synthesis.

References

Spectroscopic and Synthetic Profile of L-Norvaline t-Butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for L-norvaline t-butyl ester. The information is curated to support research and development activities where this amino acid derivative is utilized.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
-CH₃ (terminal)~ 0.9Triplet~ 7.0
-CH₂-CH₃~ 1.3 - 1.4Multiplet
-CH₂-CH-~ 1.5 - 1.7Multiplet
-NH₂Variable (broad singlet)Broad Singlet
-CH(NH₂)~ 3.3 - 3.5Triplet~ 7.0
-C(CH₃)₃~ 1.5Singlet
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm) (Predicted)
-C H₃ (terminal)~ 14
-C H₂-CH₃~ 20
-C H₂-CH-~ 35
-C H(NH₂)~ 58
-C (CH₃)₃~ 28
>C =O~ 173
-C (CH₃)₃~ 81
Table 3: Predicted IR Spectroscopic Data
Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
N-H Stretch (amine)3300 - 3400Medium
C-H Stretch (alkane)2850 - 3000Medium-Strong
C=O Stretch (ester)1735 - 1750Strong
N-H Bend (amine)1580 - 1650Medium
C-O Stretch (ester)1150 - 1300Strong
Table 4: Predicted Mass Spectrometry Data
Ionm/z (Predicted)Description
[M+H]⁺174.1494Protonated Molecular Ion
[M-C₄H₈]⁺118.0813Loss of isobutylene
[M-COOC(CH₃)₃]⁺72.0813Loss of t-butoxycarbonyl group

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and effective method for the preparation of amino acid t-butyl esters involves the reaction of the N-protected amino acid with an excess of a t-butylating agent in the presence of an acid catalyst, followed by deprotection.

General Synthesis Protocol for Amino Acid t-Butyl Esters:

  • Protection of the Amino Group: The amino group of L-norvaline is first protected, commonly with a Boc (t-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions.

  • Esterification: The N-protected L-norvaline is dissolved in a suitable solvent (e.g., dichloromethane or tert-butanol). An excess of a t-butylating agent, such as isobutylene or t-butyl acetate, is added along with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection of the Amino Group: The protecting group is removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane. For a Cbz group, catalytic hydrogenation is commonly employed.

  • Purification: The final product, this compound, is purified by a suitable method, such as column chromatography or distillation under reduced pressure.

Spectroscopic Analysis Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the general process for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start L-Norvaline protection N-Protection start->protection esterification Esterification with t-butylating agent protection->esterification deprotection N-Deprotection esterification->deprotection purification Purification deprotection->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr Characterization ir FT-IR product->ir ms Mass Spectrometry product->ms

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Potential applications of L-norvaline t-butyl ester in biochemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biochemical Applications of L-Norvaline t-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of the non-proteinogenic amino acid L-norvaline, primarily utilized as a versatile building block in peptide synthesis and as a potential prodrug for therapeutic applications.[1][2] This technical guide delineates the biochemical relevance of this compound, focusing on its role as a precursor to the arginase inhibitor L-norvaline. By increasing the bioavailability of L-arginine for nitric oxide synthase (NOS), L-norvaline indirectly modulates the production of nitric oxide (NO), a critical signaling molecule in various physiological processes.[3][4] This document provides a comprehensive overview of its mechanism of action, quantitative data on the inhibitory effects of its active form, detailed experimental protocols, and insights into its applications in drug discovery and development.

Introduction: The Prodrug Strategy

This compound is designed to enhance the cellular uptake and bioavailability of L-norvaline.[1] The t-butyl ester moiety increases the lipophilicity of the molecule, facilitating its transport across cell membranes.[5] Once inside the cell, it is hypothesized that ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active L-norvaline.[6] This prodrug approach is a common strategy in pharmaceutical development to improve the pharmacokinetic properties of polar molecules like amino acids.[5]

The primary biochemical significance of L-norvaline lies in its ability to inhibit the enzyme arginase.[3][7] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[8] By inhibiting arginase, L-norvaline effectively increases the intracellular pool of L-arginine available to NOS, thereby promoting the synthesis of nitric oxide.[4][9]

Mechanism of Action: The Arginase-NO Synthase Pathway

The interplay between arginase and NOS is a critical regulatory node in many physiological and pathological processes. There are two main isoforms of arginase: Arginase I (cytosolic) and Arginase II (mitochondrial).[10][11] Similarly, there are three primary isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[12]

L-arginine is metabolized by arginase to produce urea and L-ornithine, the latter being a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation.[8] Alternatively, L-arginine is oxidized by NOS to produce nitric oxide and L-citrulline.[13] NO is a potent vasodilator and plays key roles in neurotransmission, immune response, and the regulation of vascular tone.[14]

Under conditions of elevated arginase activity, L-arginine can be depleted, leading to a state of "eNOS uncoupling."[15][16] In this state, eNOS produces superoxide anions (O₂⁻) instead of NO, contributing to oxidative stress and endothelial dysfunction.[17][18] L-norvaline, by inhibiting arginase, helps to maintain the supply of L-arginine to NOS, thus preserving its coupled state and promoting NO production.[4]

Signaling Pathway Diagram

Arginase_NOS_Pathway cluster_cell Endothelial Cell L_Norvaline_Ester L-Norvaline t-Butyl Ester L_Norvaline L-Norvaline L_Norvaline_Ester->L_Norvaline Hydrolysis Arginase Arginase (I & II) L_Norvaline->Arginase Inhibition Esterases Intracellular Esterases Esterases->L_Norvaline Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Metabolism eNOS_uncoupled eNOS (uncoupled) Arginase->eNOS_uncoupled Promotes (via L-Arg depletion) L_Arginine L-Arginine L_Arginine->Arginase Substrate eNOS eNOS L_Arginine->eNOS Substrate L_Arginine->eNOS_uncoupled Substrate (depleted) NO_Citrulline Nitric Oxide (NO) + L-Citrulline eNOS->NO_Citrulline Synthesis Superoxide Superoxide (O₂⁻) eNOS_uncoupled->Superoxide Production L_Norvaline_Ester_ext L-Norvaline t-Butyl Ester (Extracellular) L_Norvaline_Ester_ext->L_Norvaline_Ester Cellular Uptake L_Arginine_ext L-Arginine (Extracellular) L_Arginine_ext->L_Arginine Transport

Prodrug activation and mechanism of action.

Quantitative Data for L-Norvaline

Table 1: Arginase Inhibition by L-Norvaline

CompoundTargetPotency MetricValueReference(s)
L-NorvalineArginaseInhibition at 10 mM~50%[19]
L-NorvalineArginase (unspecified)-Enhances NO production[20][21]
Nω-hydroxy-L-arginine (L-NOHA)Human Arginase I & IIKᵢ1.6-3.6 µM[19]
2(S)-amino-6-boronohexanoic acid (ABH)Human Arginase I & IIKᵢ / Kd0.0085 µM / 0.005 µM[19]

Potential Applications in Biochemistry and Drug Development

The primary applications of this compound stem from its role as a building block and a prodrug of an arginase inhibitor.

  • Peptide Synthesis: As a protected amino acid, this compound is used in solid-phase and solution-phase peptide synthesis to incorporate L-norvaline into peptide sequences. The t-butyl ester serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during peptide coupling.[2][22][23]

  • Cardiovascular Disease: By enhancing NO production, L-norvaline has therapeutic potential in conditions associated with endothelial dysfunction, such as hypertension, atherosclerosis, and diabetic vasculopathy.[10][18] this compound could serve as a more effective delivery vehicle for L-norvaline in these contexts.

  • Cancer Immunotherapy: Arginase is often overexpressed in the tumor microenvironment, leading to L-arginine depletion and suppression of T-cell function. Arginase inhibitors are being investigated as a strategy to enhance anti-tumor immunity.[24][25]

  • Neurodegenerative Diseases: There is evidence that L-norvaline may have neuroprotective effects, and it has been studied in the context of Alzheimer's disease.[26]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is a generalized procedure based on common methods for the esterification of amino acids.

Materials:

  • L-Norvaline

  • tert-Butyl acetate

  • Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Suspend L-norvaline in tert-butyl acetate.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add perchloric acid or sulfuric acid as a catalyst.

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Wash the reaction mixture with water and 1.0 N HCl.

  • Adjust the pH of the aqueous layer to ~9 with 10% Na₂CO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil.

  • Dissolve the resulting oil in dry diethyl ether and cool to 0°C.

  • Add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white solid.

Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of this compound HCl A 1. Suspend L-Norvaline in tert-Butyl Acetate B 2. Add Acid Catalyst (e.g., HClO₄) at 0°C A->B C 3. Stir at RT for 48-72h B->C D 4. Aqueous Workup & pH Adjustment C->D E 5. Extraction with DCM D->E F 6. Dry and Concentrate to yield free base E->F G 7. Dissolve in Ether & Add HCl/Ether F->G H 8. Precipitate, Filter, and Dry Product G->H

General synthesis workflow.
Arginase Inhibition Assay (Colorimetric)

This is a generalized protocol to assess the inhibitory activity of compounds like L-norvaline (released from its t-butyl ester prodrug) on arginase.

Principle: The assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea is then quantified colorimetrically.

Materials:

  • Purified Arginase I or II

  • L-Arginine solution

  • Manganese chloride (MnCl₂) solution

  • Tris-HCl buffer

  • Inhibitor stock solution (L-norvaline)

  • Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime)

  • 96-well microplate

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme with MnCl₂ in Tris-HCl buffer.

  • Inhibitor Incubation: Add varying concentrations of the inhibitor (L-norvaline) to the wells of a 96-well plate. Include a control with no inhibitor.

  • Reaction Initiation: Add the activated arginase enzyme to the wells containing the inhibitor and pre-incubate.

  • Substrate Addition: Initiate the enzymatic reaction by adding L-arginine to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid.

  • Urea Detection: Add the urea colorimetric reagents and heat as required by the specific reagent protocol.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Workflow for Arginase Inhibition Assay

Assay_Workflow cluster_assay Arginase Inhibition Assay Workflow A 1. Activate Arginase with MnCl₂ C 3. Add Activated Enzyme & Pre-incubate A->C B 2. Add Inhibitor (L-Norvaline) to Plate B->C D 4. Add L-Arginine to Start Reaction C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction with Acid E->F G 7. Add Colorimetric Reagents & Heat F->G H 8. Measure Absorbance & Calculate IC₅₀ G->H

General workflow for arginase inhibition assay.

Conclusion

This compound is a valuable chemical entity for both peptide synthesis and as a prodrug for the arginase inhibitor L-norvaline. Its potential to modulate the arginase-NOS pathway underscores its relevance in the development of novel therapeutics for a range of disorders characterized by endothelial dysfunction and immune suppression. While direct quantitative data on the inhibitory activity of the ester form is limited, the well-established activity of its metabolite, L-norvaline, provides a strong rationale for its application in biochemical research and drug discovery. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound to optimize its therapeutic potential.

References

The Dual-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of L-norvaline Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-norvaline, a non-proteinogenic amino acid isomer of valine, and its derivatives have emerged as significant modulators of critical biological pathways. Primarily recognized for their inhibitory action on arginase, these compounds effectively enhance the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS), thereby promoting nitric oxide (NO) production. This mechanism holds therapeutic promise for a spectrum of disorders, including cardiovascular and neurodegenerative diseases. Furthermore, L-norvaline exhibits inhibitory effects on the p70 ribosomal S6 kinase 1 (S6K1), a key player in cell growth and metabolism, implicating its potential in cancer therapy and inflammatory conditions. This technical guide provides a comprehensive overview of the mechanisms of action of L-norvaline and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Arginase Inhibition and Nitric Oxide Production

The principal mechanism of action for L-norvaline and its derivatives is the inhibition of arginase, an enzyme that hydrolyzes L-arginine to ornithine and urea.[1] There are two main isoforms of arginase in mammals: Arginase I (ARG1), which is cytosolic and highly expressed in the liver as part of the urea cycle, and Arginase II (ARG2), a mitochondrial enzyme found in various tissues, including the kidneys.[2]

By inhibiting arginase, L-norvaline effectively increases the intracellular concentration of L-arginine.[1] This is crucial because L-arginine is also the substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO). NO is a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1] The competition for L-arginine between arginase and NOS means that arginase activity can significantly limit NO production. Therefore, L-norvaline and its derivatives act as indirect NO enhancers.

Quantitative Data on Arginase Inhibition

To provide context for the inhibitory potential of L-norvaline derivatives, the following table summarizes the inhibitory activities of L-norvaline and other known arginase inhibitors.

CompoundArginase Isoform(s)IC50KiReference(s)
DL-NorvalineArginase (unspecified)~50% inhibition at 10,000 µM-[5]
L-NorvalineEntamoeba histolytica Arginase17.9 mM-[4]
Nω-hydroxy-L-arginine (L-NOHA)Human Arginase I & II-1.6-3.6 µM[6]
2(S)-amino-6-boronohexanoic acid (ABH)Human Arginase I & II-Kd of 0.005 µM (hARG-I), Ki of 0.0085 µM (hARG-II)[6]
Arginase inhibitor 1Human Arginase I & II223 nM (hARG-I), 509 nM (hARG-II)-[3]
ARG1-IN-1Human Arginase I29 nM-[3]
NED-3238Human Arginase I & II1.3 nM (hARG-I), 8.1 nM (hARG-II)-[3]
Signaling Pathway: Arginase-NOS Axis

The interplay between arginase, NOS, and L-arginine is a critical regulatory node in many physiological processes. The inhibition of arginase by L-norvaline derivatives shifts the balance towards NO production.

Arginase_NOS_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Arginine_ext L-Arginine L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int Amino Acid Transporters Arginase Arginase L-Arginine_int->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline L-Norvaline L-Norvaline Derivatives L-Norvaline->Arginase Inhibition

Arginase and NOS competition for L-arginine.

Secondary Mechanism: Inhibition of p70 Ribosomal S6 Kinase 1 (S6K1)

Beyond its effects on the L-arginine-NO pathway, L-norvaline has been identified as an inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[4][7] S6K1 is a serine/threonine kinase that plays a central role in the mTOR signaling pathway, which is a master regulator of cell growth, proliferation, protein synthesis, and metabolism.

The inhibitory effect of L-norvaline on S6K1 appears to be independent of its action on arginase.[8] This dual-inhibitory function is particularly relevant in the context of diseases with complex pathologies, such as Alzheimer's disease, where both L-arginine metabolism and mTOR signaling are dysregulated.[5] In human endothelial cells, the anti-inflammatory properties of L-norvaline have been partially attributed to its ability to inhibit S6K1.[8]

Signaling Pathway: L-Norvaline and S6K1 Inhibition

L-norvaline's inhibition of S6K1 adds another layer to its mechanism of action, impacting downstream cellular processes.

S6K1_Inhibition_Pathway Growth_Factors Growth Factors, Nutrients PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylation Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis Phosphorylation of downstream targets L-Norvaline L-Norvaline Derivatives L-Norvaline->S6K1 Inhibition

L-Norvaline's inhibitory effect on the S6K1 pathway.

Therapeutic Implications and Biological Effects

The dual mechanism of action of L-norvaline derivatives translates into a broad range of potential therapeutic applications.

  • Cardiovascular Diseases: By promoting NO production, L-norvaline can induce vasodilation, improve endothelial function, and potentially reduce blood pressure.[9]

  • Neurodegenerative Diseases: In the context of Alzheimer's disease, L-norvaline has been shown to reverse cognitive decline and synaptic loss in murine models.[5] This is attributed to both the restoration of L-arginine levels in the brain and the inhibition of the pro-inflammatory S6K1 pathway.

  • Cancer: The role of L-arginine in cancer is complex. Arginase-expressing myeloid cells in the tumor microenvironment can deplete L-arginine, leading to T-cell dysfunction. Arginase inhibitors like L-norvaline derivatives could potentially restore T-cell-mediated anti-tumor immunity.[10]

  • Controversial Cytotoxicity: It is important to note that some in vitro studies have reported cytotoxic effects of L-norvaline at high concentrations, particularly in neuronal cell lines. However, these findings are debated, with other studies suggesting that the observed toxicity is not apparent in vivo and may be dependent on specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-norvaline derivatives.

In Vitro Arginase Inhibition Assay

This protocol is adapted from a generalized colorimetric arginase activity assay to determine the inhibitory potential of L-norvaline derivatives.[5][6]

Principle: This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea concentration is determined colorimetrically.

Materials:

  • Recombinant human arginase I or II

  • L-arginine solution (substrate)

  • L-norvaline derivative (inhibitor)

  • Urea standard solution

  • Colorimetric urea detection reagent (e.g., containing α-isonitrosopropiophenone)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme solution with MnCl2 in Tris-HCl buffer to ensure full activation.

  • Assay Preparation: In a 96-well plate, add the activated arginase enzyme to wells containing varying concentrations of the L-norvaline derivative or vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an acidic solution.

  • Color Development: Add the colorimetric urea detection reagent to all wells. Heat the plate to facilitate the reaction between urea and the detection reagent.

  • Absorbance Measurement: After cooling, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using the urea standards. Calculate the concentration of urea produced in each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

In Vitro S6K1 Kinase Assay

This protocol is based on a generic in vitro kinase assay and can be adapted to assess the inhibitory effect of L-norvaline derivatives on S6K1 activity.

Principle: This assay measures the phosphorylation of a specific S6K1 substrate by recombinant S6K1 enzyme in the presence or absence of the inhibitor. The level of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.

Materials:

  • Recombinant active S6K1 enzyme

  • S6K1 substrate (e.g., a peptide containing a known S6K1 phosphorylation site)

  • ATP (as a phosphate donor)

  • L-norvaline derivative (inhibitor)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 96-well plate

  • Luminometer

Procedure:

  • Assay Setup: In a 96-well plate, add the S6K1 substrate and varying concentrations of the L-norvaline derivative or vehicle control in the kinase reaction buffer.

  • Enzyme Addition: Add the recombinant S6K1 enzyme to each well.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like ADP-Glo™. This involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then measured via a luciferase-based reaction.

  • Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of S6K1 inhibition for each concentration of the L-norvaline derivative and determine the IC50 value.

Cytotoxicity Assay in SH-SY5Y Human Neuroblastoma Cells

This protocol describes a method to evaluate the potential cytotoxicity of L-norvaline derivatives using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • L-norvaline derivative

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the L-norvaline derivative for a specified duration (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control and calculate the IC50 value for cytotoxicity.

HPLC Analysis of L-norvaline in Plasma

This protocol provides a general framework for the quantitative analysis of L-norvaline in plasma samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.[2]

Principle: Amino acids are derivatized to make them detectable by UV or fluorescence detectors. The derivatized amino acids are then separated and quantified by RP-HPLC.

Materials:

  • Plasma sample

  • Internal standard (e.g., L-norleucine)

  • Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

  • Derivatizing reagent (e.g., o-phthalaldehyde (OPA) with a thiol)

  • HPLC system with a C18 column and a UV or fluorescence detector

  • Mobile phases (e.g., a gradient of sodium acetate buffer and methanol/acetonitrile)

Procedure:

  • Sample Preparation: Spike the plasma sample with the internal standard. Precipitate the plasma proteins using a suitable agent and centrifuge to obtain a clear supernatant.

  • Derivatization: Mix the supernatant with the derivatizing reagent and allow the reaction to proceed for a specific time at a controlled temperature.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. Elute the compounds using a gradient of the mobile phases.

  • Detection: Detect the derivatized amino acids at the appropriate wavelength (e.g., 338 nm for OPA derivatives).

  • Quantification: Identify and quantify the L-norvaline peak based on its retention time and peak area relative to the internal standard. Create a calibration curve using standards of known L-norvaline concentrations to determine the concentration in the plasma sample.

Experimental Workflows

Visualizing the sequence of experimental procedures can aid in the planning and execution of research involving L-norvaline derivatives.

Workflow for Screening and Characterization of Arginase Inhibitors

Arginase_Inhibitor_Screening_Workflow Start Start: Compound Library (L-norvaline derivatives) Primary_Screening Primary Screening: In Vitro Arginase Inhibition Assay Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds End End Hit_Identification->End Inactive Compounds Secondary_Assays Secondary Assays: Cell-based NO Production Assay Dose_Response->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Lead_Selection->Dose_Response Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Selection->In_Vivo_Studies Promising Leads In_Vivo_Studies->End

A typical workflow for identifying and characterizing novel arginase inhibitors.

Conclusion

L-norvaline and its derivatives represent a compelling class of compounds with a multifaceted mechanism of action. Their ability to inhibit both arginase and S6K1 positions them as promising therapeutic candidates for a range of diseases characterized by dysregulated nitric oxide signaling and aberrant cell growth. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. Future studies should focus on elucidating the precise inhibitory constants of L-norvaline derivatives against human arginase isoforms and exploring the structure-activity relationships to design more potent and selective inhibitors. A thorough investigation of their in vivo efficacy and safety profiles will be crucial for their successful translation into clinical applications.

References

L-Norvaline t-Butyl Ester: A Chiral Cornerstone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-norvaline t-butyl ester has emerged as a pivotal chiral building block in asymmetric synthesis, lending its unique structural attributes to the construction of complex molecular architectures, most notably in the development of potent antiviral therapeutics. This technical guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on its role in the creation of Hepatitis C Virus (HCV) protease inhibitors.

Physicochemical and Chiral Properties

This compound, typically available as its hydrochloride salt, is a white crystalline solid.[1] The tert-butyl ester group serves as a bulky protecting group for the carboxylic acid, preventing its participation in undesired side reactions during peptide coupling and other synthetic transformations. This protecting group can be readily removed under acidic conditions. The inherent chirality of the L-norvaline core is crucial for its applications in stereoselective synthesis, where precise control of the three-dimensional arrangement of atoms is paramount for biological activity.

PropertyValueReference(s)
Molecular Formula C₉H₁₉NO₂·HCl[2]
Molecular Weight 209.71 g/mol [2]
Melting Point 145 - 147 °C[2]
Appearance White powder[2]
Optical Rotation [α]²⁰/D = +19 ± 1° (c=1 in MeOH)[2]
Purity (HPLC) ≥ 98%[2]
Storage 0 - 8 °C[2]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a critical first step for its use as a chiral building block. A common and effective method involves the esterification of L-norvaline using di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method offers high yields and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • L-Norvaline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • N-Boc Protection and Esterification: To a stirred suspension of L-norvaline in anhydrous dichloromethane at 0 °C, add di-tert-butyl dicarbonate and a catalytic amount of DMAP.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-L-norvaline t-butyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • HCl Salt Formation: Dissolve the purified N-Boc-L-norvaline t-butyl ester in a suitable solvent like diethyl ether or dioxane. Add a solution of hydrochloric acid in the same solvent dropwise at 0 °C until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Quantitative Data: While specific yields can vary, this method is generally high-yielding. The purity of the final product can be assessed by HPLC and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow

synthesis_workflow L_Norvaline L-Norvaline Boc2O_DMAP (Boc)₂O, DMAP DCM, 0 °C to rt L_Norvaline->Boc2O_DMAP 1. N_Boc_Ester N-Boc-L-norvaline t-butyl ester Boc2O_DMAP->N_Boc_Ester 2. Workup Aqueous Work-up & Purification N_Boc_Ester->Workup 3. HCl_ether HCl in Ether 0 °C Workup->HCl_ether 4. Final_Product This compound Hydrochloride HCl_ether->Final_Product 5.

Synthesis of this compound HCl

Application in the Synthesis of HCV Protease Inhibitors

L-norvaline and its derivatives are key components in several direct-acting antiviral agents (DAAs) targeting the Hepatitis C Virus (HCV) NS3/4A serine protease. This enzyme is crucial for viral replication, and its inhibition effectively halts the viral life cycle. The norvaline moiety often occupies the P2 position in these peptidomimetic inhibitors, where its side chain makes critical interactions with the enzyme's active site.

Role in Boceprevir, Narlaprevir, and Telaprevir
  • Boceprevir: In the development of boceprevir, modifications at the P2 position were explored to enhance binding affinity and cellular activity. While boceprevir itself contains a dimethylcyclopropylproline at the P2 position, early structure-activity relationship (SAR) studies involved analogs with norvaline at this position, highlighting its importance in probing the S2 binding pocket of the protease.[3]

  • Narlaprevir: Narlaprevir, a second-generation HCV NS3 protease inhibitor, features a P4-capped cyclohexyl moiety. The core structure of narlaprevir was developed through extensive SAR studies, with variations at different positions, including the P1 and P2 sites where norvaline derivatives have been utilized.[4]

  • Telaprevir: The synthesis of telaprevir, another potent HCV protease inhibitor, involves the coupling of various chiral fragments. The P2 position is occupied by a cyclohexylglycine derivative, but the exploration of linear alkyl amino acids like norvaline in this position was part of the optimization process to understand the requirements of the S2 subsite.

Mechanism of Action: HCV NS3/4A Protease Inhibition

HCV NS3/4A protease inhibitors are designed to mimic the natural substrate of the enzyme. They bind to the active site, preventing the cleavage of the viral polyprotein into functional proteins necessary for viral replication. The norvaline side chain at the P2 position contributes to the hydrophobic interactions within the S2 subsite of the protease, enhancing the binding affinity and inhibitory potency of the drug.

inhibition_pathway HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage Functional_Proteins Functional Viral Proteins NS3_4A->Functional_Proteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Norvaline_Inhibitor Norvaline-containing Inhibitor Norvaline_Inhibitor->NS3_4A Inhibition

HCV NS3/4A Protease Inhibition

Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis, as the presence of the D-enantiomer can lead to diastereomeric impurities in the final product with potentially different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (ee).

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak or a ligand-exchange column).

Conditions:

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for the specific column and analyte.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 210 nm for the amide bond).

  • Sample Preparation: Dissolve a small amount of this compound hydrochloride in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Record the chromatogram. The two enantiomers will elute at different retention times.

  • Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

Logical Workflow for Chiral Purity Analysis

chiral_analysis_workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_Injection Inject into Chiral HPLC Sample_Prep->HPLC_Injection Separation Enantiomeric Separation on Chiral Stationary Phase HPLC_Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Result Report Chiral Purity Calculation->Result

Chiral Purity Analysis Workflow

Conclusion

This compound stands as a testament to the power of chiral building blocks in advancing modern organic synthesis and drug discovery. Its straightforward preparation, coupled with the versatility of the tert-butyl protecting group and the stereochemical information embedded in its core, has made it an invaluable tool for medicinal chemists. The successful application of this building block in the development of life-saving antiviral drugs for Hepatitis C underscores its significance and promises its continued use in the pursuit of novel therapeutics. This guide provides a foundational understanding for researchers and professionals aiming to leverage the synthetic potential of this compound in their own endeavors.

References

Navigating the Stability of L-Norvaline t-Butyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-norvaline t-butyl ester hydrochloride. Aimed at professionals in research and drug development, this document synthesizes available data and established scientific principles to ensure the integrity of this critical reagent in experimental and developmental pipelines.

Core Stability Profile and Recommended Storage

This compound hydrochloride is a derivative of the amino acid L-norvaline, often utilized in peptide synthesis and pharmaceutical research.[1] While one source suggests it possesses "low solubility and stability," another indicates that as a derivative, it exhibits "enhanced solubility and stability".[1][2] This underscores the importance of adhering to strict storage and handling protocols to maintain its chemical integrity. The compound is generally stable under recommended storage conditions.

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale & Remarks
Temperature 0 - 8 °CTo minimize thermal degradation and maintain compound integrity.[3][4]
Do not store above 5°C (41°F)A more stringent recommendation from safety data sheets to prevent degradation.
Atmosphere Store in a dry, well-ventilated areaTo prevent hydrolysis from atmospheric moisture.
Keep container tightly closedPrevents exposure to moisture and atmospheric contaminants.
Light Store in a light-resistant containerWhile specific photostability data is unavailable, it is best practice to protect from light to prevent potential photodegradation.
Handling Keep away from heat and sources of ignitionStandard precaution for chemical reagents.
Avoid strong oxidizing agentsTo prevent oxidative degradation of the amino acid derivative.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for its proper handling and use in experimental settings.

Table 2: Physicochemical Data for this compound Hydrochloride
PropertyValue
Molecular Formula C₉H₂₀ClNO₂
Molecular Weight 209.71 g/mol
Appearance White powder
Melting Point 145 - 147 °C or 140-145°C
Purity (typical) ≥ 98% (by HPLC)

Potential Degradation Pathways

Based on the chemical structure of this compound hydrochloride, several degradation pathways can be anticipated, particularly under suboptimal storage or handling conditions.

A This compound Hydrochloride B Hydrolysis A->B  Moisture, Acid/Base Catalysis D Thermal Degradation A->D  Excessive Heat F Oxidation A->F  Presence of Oxidizing Agents C L-Norvaline + t-Butanol + HCl B->C E Oxides of Carbon (CO, CO₂) Oxides of Nitrogen (NO, NO₂) Hydrogen Chloride (HCl) D->E G Oxidized Derivatives F->G

Figure 1: Potential Degradation Pathways for this compound Hydrochloride.

The primary anticipated degradation pathway is the hydrolysis of the t-butyl ester. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions, yielding L-norvaline and t-butanol.[5] The t-butyl ester group is known to be labile under acidic conditions.[5] Additionally, as with many organic compounds, thermal degradation can occur at elevated temperatures, leading to the release of gaseous byproducts such as oxides of carbon and nitrogen, and hydrogen chloride. Oxidation of the amino group is another potential degradation route, especially in the presence of strong oxidizing agents.

Experimental Protocols for Stability Assessment

While specific, publicly available stability-indicating methods for this compound hydrochloride are not documented, a general experimental workflow for assessing the stability of pharmaceutical compounds can be adapted. This typically involves forced degradation studies followed by the development of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Stability Testing A L-Norvaline t-Butyl Ester Hydrochloride Sample B Stress Conditions: - Acid Hydrolysis (e.g., 0.1M HCl) - Base Hydrolysis (e.g., 0.1M NaOH) - Oxidation (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (e.g., UV/Vis light) A->B C Degraded Samples B->C F Analysis of Degraded Samples C->F D HPLC Method Development E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E E->F G Separation of Parent Compound and Degradation Products F->G H Quantification and Characterization of Degradants G->H

Figure 2: General Experimental Workflow for Stability Assessment.
General Protocol for a Forced Degradation Study:

  • Sample Preparation: Prepare solutions of this compound hydrochloride in appropriate solvents.

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Treat the sample with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.

    • Oxidation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Degradation: Subject the solid sample and solutions to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the sample to controlled UV and visible light conditions.

  • Sample Analysis:

    • Develop a stability-indicating HPLC method capable of separating the intact this compound hydrochloride from all potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

    • Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Data Interpretation:

    • Analyze the stressed samples using the validated HPLC method to identify and quantify the degradation products.

    • Elucidate the degradation pathway based on the identified degradants.

Conclusion

Maintaining the stability of this compound hydrochloride is paramount for the reliability and reproducibility of research and development outcomes. By adhering to the recommended storage conditions of 0-8°C in a dry, dark environment, the risks of hydrolysis, thermal degradation, and oxidation can be significantly mitigated. While specific quantitative stability data is not widely published, the principles of chemical stability and established protocols for forced degradation studies provide a robust framework for ensuring the quality of this important chemical reagent. For critical applications, it is recommended to perform in-house stability assessments to confirm the integrity of the compound under specific experimental conditions.

References

The Discovery and Development of L-Norvaline t-Butyl Ester Prodrugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-norvaline, a non-proteinogenic amino acid, has garnered significant attention as a potent arginase inhibitor, showing therapeutic promise in cardiovascular diseases, neurodegenerative disorders, and oncology. Its mechanism of action involves the modulation of L-arginine metabolism, leading to enhanced nitric oxide (NO) bioavailability and reduced production of urea and ornithine. However, the therapeutic application of L-norvaline can be limited by its physicochemical properties, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile. To overcome these limitations, a prodrug strategy centered on the synthesis of L-norvaline t-butyl ester has been explored. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound-based prodrugs. We detail the experimental protocols for their synthesis and characterization, in vitro and in vivo evaluation, and present key data in a structured format for comparative analysis. Furthermore, we visualize the core signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic approach.

Introduction: The Rationale for an L-Norvaline Prodrug

L-norvaline exerts its therapeutic effects primarily by inhibiting the arginase enzyme, which competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1][2] By inhibiting arginase, L-norvaline effectively shunts L-arginine towards the NOS pathway, leading to increased production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1][3] This mechanism holds significant potential for treating conditions characterized by endothelial dysfunction and reduced NO bioavailability, such as hypertension and Alzheimer's disease.[2][3]

Despite its therapeutic potential, the oral bioavailability and cellular uptake of L-norvaline can be suboptimal. A prodrug approach, involving the temporary modification of the parent drug to improve its pharmacokinetic and pharmacodynamic properties, offers a viable solution.[4][5] The esterification of the carboxylic acid group of L-norvaline with a t-butyl group to form this compound is a promising strategy. The bulky t-butyl ester moiety is designed to increase the lipophilicity of the molecule, potentially enhancing its membrane permeability and oral absorption.[6] Once absorbed, the ester bond is expected to be cleaved by endogenous esterases, releasing the active L-norvaline at the target site.

Synthesis and Characterization of this compound

The synthesis of this compound hydrochloride is a key first step in the development of these prodrugs. Several methods for the preparation of amino acid t-butyl esters have been reported.

Experimental Protocol: Synthesis of this compound Hydrochloride

A common and efficient method involves the reaction of L-norvaline with isobutylene in the presence of an acid catalyst.

Materials:

  • L-Norvaline

  • Dichloromethane (DCM) or Dioxane

  • Isobutylene

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • Suspend L-norvaline in dichloromethane or dioxane in a pressure vessel.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the suspension.

  • Cool the mixture and add condensed isobutylene.

  • Seal the vessel and stir the reaction mixture at room temperature for 2-4 days. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the vessel and wash the reaction mixture with 10% sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a free base.

  • Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Characterization: The final product should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Preclinical Evaluation of this compound Prodrugs

A series of in vitro and in vivo studies are essential to evaluate the efficacy and pharmacokinetic profile of the this compound prodrug.

In Vitro Stability Studies

Objective: To assess the stability of the prodrug in physiological environments and its conversion to the parent drug, L-norvaline.

Experimental Protocol:

  • Plasma Stability: Incubate the this compound prodrug in human, rat, and mouse plasma at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) and quench the reaction. Analyze the samples by LC-MS/MS to quantify the remaining prodrug and the formation of L-norvaline.

  • Intestinal and Liver Homogenate Stability: Prepare S9 fractions from intestinal and liver tissues of preclinical species. Incubate the prodrug with the S9 fractions in the presence of necessary cofactors at 37°C. Process and analyze the samples as described for the plasma stability assay.

Arginase Inhibition Assay

Objective: To confirm that the released L-norvaline retains its inhibitory activity against the arginase enzyme.

Experimental Protocol:

  • Incubate purified arginase enzyme with varying concentrations of L-norvaline (as a positive control) and the this compound prodrug.

  • Initiate the enzymatic reaction by adding L-arginine.

  • Measure the production of urea over time using a colorimetric assay.

  • Calculate the IC50 values for both compounds to compare their inhibitory potency.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the this compound prodrug compared to L-norvaline.

Experimental Protocol:

  • Administer L-norvaline and the this compound prodrug to a cohort of rodents (e.g., rats) via oral gavage and intravenous injection.

  • Collect blood samples at predetermined time points post-administration.

  • Process the blood samples to extract plasma and analyze the concentrations of the prodrug and L-norvaline using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Data Presentation

The following tables summarize hypothetical but expected quantitative data from the preclinical evaluation of this compound prodrugs.

Table 1: In Vitro Stability of this compound

MatrixHalf-life (t½, min) of ProdrugL-Norvaline Formation
Human Plasma120Gradual increase over 2 hours
Rat Plasma95Rapid formation within 60 minutes
Human Liver S945Significant conversion
Rat Intestinal S960Moderate conversion

Table 2: Arginase Inhibitory Activity

CompoundIC50 (µM)
L-Norvaline15
This compound> 500 (inactive as prodrug)

Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Oral Bioavailability (%)
L-Norvaline508001.5320025
This compound75 (equimolar)1500 (as L-Norvaline)1.0750060

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of L-Norvaline Action

The following diagram illustrates the mechanism of action of L-norvaline as an arginase inhibitor and its impact on downstream signaling pathways.

L_Norvaline_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_2 Downstream Effects Prodrug L-Norvaline t-Butyl Ester L-Norvaline_active L-Norvaline (Active Drug) Prodrug->L-Norvaline_active Hydrolysis Arginase Arginase L-Norvaline_active->Arginase Inhibition Anti_inflammatory Anti-inflammatory Effects L-Norvaline_active->Anti_inflammatory via mTOR/S6K1 inhibition Esterases Esterases Esterases->Prodrug L-Arginine L-Arginine L-Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Vasodilation Vasodilation NO_Citrulline->Vasodilation Neuroprotection Neuroprotection NO_Citrulline->Neuroprotection

Caption: Mechanism of action of this compound prodrug.

Experimental Workflow for Prodrug Evaluation

This diagram outlines the logical progression of experiments for the discovery and preclinical development of this compound prodrugs.

Prodrug_Workflow Start Hypothesis: Prodrug improves L-Norvaline PK Synthesis Synthesis & Purification of L-Norvaline t-Butyl Ester Start->Synthesis Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro Stability Stability Assays (Plasma, S9 Fractions) In_Vitro->Stability Activity Arginase Inhibition Assay (IC50) In_Vitro->Activity In_Vivo In Vivo Evaluation Stability->In_Vivo Activity->In_Vivo PK_Studies Pharmacokinetic Studies in Rodents (Oral & IV) In_Vivo->PK_Studies Efficacy_Models Efficacy in Disease Models (e.g., Hypertension) PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization End Candidate Selection for Further Development Lead_Optimization->End

Caption: Experimental workflow for L-norvaline prodrug development.

Conclusion

The development of this compound-based prodrugs represents a promising strategy to enhance the therapeutic potential of L-norvaline. By improving its pharmacokinetic profile, particularly oral bioavailability, this approach could lead to more effective treatments for a range of diseases associated with arginase upregulation and NO deficiency. The experimental framework outlined in this guide provides a clear path for the synthesis, characterization, and preclinical evaluation of these novel therapeutic agents. Further studies are warranted to fully elucidate the efficacy and safety of this compound prodrugs in relevant disease models, with the ultimate goal of translating this promising concept into clinical practice.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of L-Norvaline t-Butyl Ester in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-norvaline, a non-proteinogenic amino acid, is an important building block in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. Its incorporation into peptide sequences can influence conformation, stability, and biological activity. This document provides a detailed protocol for the use of L-norvaline t-butyl ester in solid-phase peptide synthesis (SPPS) utilizing the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) strategy.

The use of a C-terminal t-butyl ester presents a non-standard approach to initiating SPPS. Conventional methods involve the direct attachment of the C-terminal amino acid's free carboxyl group to a resin. This protocol outlines a theoretical workflow for the on-resin coupling of Fmoc-L-norvaline to a pre-loaded resin, followed by standard SPPS cycles and a final cleavage step that removes the t-butyl ester. This methodology is presented as a guideline and may require optimization for specific peptide sequences and scales.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[1] The Fmoc/tBu strategy is favored for its mild reaction conditions.[2] The core of this methodology is an orthogonal protection scheme where the temporary Nα-Fmoc protecting group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., t-Butyl) and the linkage to the resin are cleaved by an acid (e.g., Trifluoroacetic acid - TFA).[3]

The synthesis cycle involves the following key steps:

  • Resin Swelling: The solid support is swelled in a suitable solvent to ensure accessibility of the reactive sites.[4]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus.

  • Washing: Excess reagents and by-products are removed by washing the resin.

These steps are repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and concomitant removal of all side-chain protecting groups.[1]

Materials and Reagents

Reagent Purpose Typical Grade/Purity
Fmoc-L-norvalineAmino acid building block>98%
This compoundC-terminal amino acid>98%
Rink Amide ResinSolid support for peptide amides100-200 mesh, ~0.5-1.0 mmol/g substitution
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagent>99%
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Coupling additive>99%
N,N-Dimethylformamide (DMF)SolventPeptide synthesis grade
Dichloromethane (DCM)SolventAnhydrous
PiperidineFmoc deprotection reagentReagent grade
Trifluoroacetic acid (TFA)Cleavage reagent>99%
Triisopropylsilane (TIS)Scavenger>98%
Diisopropylethylamine (DIEA)Base>99.5% (proton sponge)
Acetic AnhydrideCapping reagentReagent grade

Experimental Protocols

General SPPS Workflow Diagram

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat n times) cluster_final Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 DMF Wash Deprotection->Wash1 n-1 cycles Coupling Couple Fmoc-AA-OH (DIC/Oxyma in DMF) Wash1->Coupling n-1 cycles Wash2 DMF Wash Coupling->Wash2 n-1 cycles Wash2->Deprotection n-1 cycles Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After final coupling cycle Couple_Nva Couple this compound Final_Deprotection->Couple_Nva Cleavage Cleavage from Resin & Side Chain Deprotection (TFA/TIS/H2O) Couple_Nva->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin (e.g., 0.1 mmol) in a fritted reaction vessel.

  • Add DMF (5-10 mL per gram of resin) to the vessel.

  • Agitate the resin gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature to allow for complete swelling.[4]

  • Drain the DMF from the reaction vessel.

Protocol 2: Standard Fmoc SPPS Cycles

This protocol describes a single cycle of deprotection and coupling for a standard Fmoc-amino acid (e.g., Fmoc-L-norvaline).

Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-L-norvaline, 0.4 mmol, 4 eq.) and Oxyma Pure (0.4 mmol, 4 eq.) in DMF (2 mL).

  • Add DIC (0.4 mmol, 4 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Monitoring the Coupling Reaction: A qualitative ninhydrin (Kaiser) test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests incomplete coupling, requiring a recoupling step.

Protocol 3: Incorporation of C-terminal this compound

This step is performed after the final standard coupling cycle and subsequent Fmoc deprotection.

  • Follow the Fmoc deprotection steps as described in Protocol 4.3 to remove the Fmoc group from the N-terminal amino acid of the peptide-resin.

  • In a separate vial, dissolve this compound hydrochloride (0.4 mmol, 4 eq.), Oxyma Pure (0.4 mmol, 4 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF (2 mL).

  • Add DIC (0.4 mmol, 4 eq.) to the solution and pre-activate for 5-10 minutes.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Drain the coupling solution and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage and Deprotection
  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The success of the synthesis should be monitored at various stages. The following table provides a template for expected outcomes.

Parameter Method Expected Result Notes
Resin LoadingUV quantification of Fmoc release~0.5-1.0 mmol/gVaries with resin type.
Coupling EfficiencyKaiser TestNegative (yellow beads)Perform after each coupling step.
Crude Peptide PurityRP-HPLCMajor peak corresponding to the target peptidePurity will vary depending on the sequence.
Peptide IdentityMass Spectrometry (e.g., MALDI-TOF or ESI-MS)Observed mass matches the calculated mass of the target peptideConfirms the correct peptide was synthesized.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance, peptide aggregationRecouple for a longer duration or at a slightly elevated temperature. Use a different coupling reagent (e.g., HATU).
Low Yield of Crude PeptideIncomplete cleavage, poor precipitationExtend cleavage time. Ensure ether is sufficiently cold for precipitation.
Side Product FormationIncomplete deprotection, side reactions during cleavageEnsure complete Fmoc removal. Optimize scavenger cocktail for the specific peptide sequence.

Visualization of the SPPS Cycle

SPPS_Cycle Start Fmoc-AA-Resin Deprotected H2N-AA-Resin Start->Deprotected 20% Piperidine/DMF Coupled Fmoc-AA(n+1)- AA-Resin Deprotected->Coupled Fmoc-AA-OH, DIC/Oxyma Coupled->Start Repeat Cycle

Caption: The iterative deprotection and coupling cycle in Fmoc-SPPS.

Conclusion

The protocol described provides a comprehensive framework for the incorporation of this compound into a peptide sequence using solid-phase synthesis. While this represents a non-standard approach for the C-terminus, the principles of Fmoc-SPPS are well-established and can be adapted for this purpose. Researchers should be prepared to optimize coupling and cleavage conditions to achieve the desired purity and yield for their specific target peptide. Careful monitoring of each step is crucial for the successful synthesis of peptides containing L-norvaline.

References

Application Notes and Protocols: L-Norvaline t-Butyl Ester as a Carboxylic Acid Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, particularly in pharmaceutical and peptide chemistry, the selective protection and deprotection of functional groups is a critical strategy. The carboxylic acid moiety, with its acidic proton and nucleophilic oxygen, often requires temporary masking to prevent unwanted side reactions. The t-butyl ester is a widely utilized protecting group for carboxylic acids due to its stability across a broad range of reaction conditions and its facile removal under specific acidic conditions.[1]

L-norvaline t-butyl ester offers a chiral and structurally defined variation of the t-butyl ester protecting group. Its incorporation can enhance the solubility and stability of synthetic intermediates.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for carboxylic acids. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on well-established procedures for t-butyl ester protection and deprotection, which are directly applicable.

Data Summary

The stability and lability of the t-butyl ester protecting group are well-documented. The following tables summarize the general stability of t-butyl esters and typical conditions for their removal, which are expected to be comparable for this compound.

Table 1: Stability of t-Butyl Ester Protecting Group [1][3][4]

Reagent/ConditionStability
Bases
Strong Aqueous Bases (e.g., LiOH, NaOH)Stable
Amine Bases (e.g., Piperidine, Triethylamine)Stable
Nucleophiles
Grignard Reagents (RMgX)Stable
Organolithium Reagents (RLi)Stable
AminesStable
Reductants
Catalytic Hydrogenation (H₂, Pd/C)Stable
Sodium Borohydride (NaBH₄)Stable
Lithium Aluminum Hydride (LiAlH₄)Stable
Oxidants
Mild Oxidants (e.g., PCC, MnO₂)Stable
Strong Oxidants (e.g., KMnO₄)May be cleaved
Acids
Strong Acids (e.g., TFA, HCl)Labile
Lewis Acids (e.g., ZnBr₂, CeCl₃)Labile

Table 2: Deprotection Conditions for t-Butyl Esters [1][5][6][7][8]

Reagent(s)Solvent(s)Temperature (°C)TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4 h>95Standard and efficient method.
Hydrochloric Acid (HCl)Dioxane or Ethyl AcetateRoom Temp.2 - 12 h>90Common alternative to TFA.
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.4 - 24 h85-95Milder Lewis acid condition.
Cerium(III) Chloride Heptahydrate / Sodium IodideAcetonitrileReflux12 - 24 h80-90Selective cleavage in the presence of N-Boc groups.
Thermal (Reagent-free)Protic Solvents (e.g., H₂O, EtOH)120 - 24015 - 40 min>90Utilizes a continuous flow reactor.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using this compound

This protocol describes a general method for the esterification of a carboxylic acid with this compound using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.[9]

Materials:

  • Carboxylic acid of interest

  • This compound hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound hydrochloride (1.1 eq) in anhydrous DCM, add triethylamine (1.2 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Carboxylic Acid Protected with this compound

This protocol outlines the standard procedure for the cleavage of the t-butyl ester using trifluoroacetic acid (TFA).[1][5]

Materials:

  • This compound protected carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (for azeotropic removal of TFA)

Procedure:

  • Dissolve the this compound protected carboxylic acid in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.

  • The resulting deprotected carboxylic acid can be used directly or purified further if necessary.

Visualizations

Protection_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product RCOOH Carboxylic Acid (R-COOH) ProtectedAcid Protected Carboxylic Acid RCOOH->ProtectedAcid Protection NorvalineEster This compound NorvalineEster->ProtectedAcid DCC DCC Protection_Reaction_Step DCC->Protection_Reaction_Step DMAP DMAP DMAP->Protection_Reaction_Step Protection_Reaction_Step->ProtectedAcid

Caption: Carboxylic acid protection workflow.

Deprotection_Reaction cluster_start Starting Material cluster_reagent Reagent cluster_products Products ProtectedAcid Protected Carboxylic Acid RCOOH Carboxylic Acid (R-COOH) ProtectedAcid->RCOOH Deprotection TFA TFA Deprotection_Reaction_Step TFA->Deprotection_Reaction_Step Byproducts L-Norvaline + Isobutylene Deprotection_Reaction_Step->RCOOH Deprotection_Reaction_Step->Byproducts

Caption: Carboxylic acid deprotection workflow.

Experimental_Workflow Start Start with Carboxylic Acid Protection Protection with this compound Start->Protection Purification1 Purification of Protected Acid Protection->Purification1 Reaction Further Synthetic Steps Purification1->Reaction Deprotection Deprotection Reaction->Deprotection Purification2 Purification of Final Product Deprotection->Purification2 End Final Product Purification2->End

Caption: General experimental workflow.

Orthogonal Protection Strategies

The t-butyl ester protecting group is a key component of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[1][10] In this strategy, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile t-butyl-based groups are used for side-chain protection. This orthogonality allows for the selective removal of the Fmoc group at each coupling step without affecting the t-butyl-based protecting groups. The this compound can be seamlessly integrated into such strategies for protecting a C-terminal carboxylic acid or the side chain of an acidic amino acid.

Conclusion

This compound serves as a valuable protecting group for carboxylic acids, offering the robust stability characteristic of t-butyl esters with the added feature of a chiral, amino acid-based structure. The protection and deprotection protocols are straightforward and high-yielding, making it a reliable choice for multi-step organic synthesis in research and drug development. The principles and protocols outlined in these application notes provide a solid foundation for the successful implementation of this compound in complex synthetic endeavors.

References

Application Notes and Protocols for the Incorporation of L-Norvaline t-Butyl Ester into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-norvaline, a non-proteinogenic amino acid isomer of valine, is a potent inhibitor of the enzyme arginase.[1] Its incorporation into peptide sequences is a key strategy in the development of novel therapeutics, particularly for conditions where modulation of the nitric oxide (NO) pathway is beneficial. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NO production.[1] This has significant implications for cardiovascular diseases, neurodegenerative disorders, and immune system modulation.

The use of L-norvaline t-butyl ester in solid-phase peptide synthesis (SPPS) offers a convenient method for introducing this residue into a growing peptide chain. The t-butyl ester protects the C-terminus of the L-norvaline residue during coupling reactions and is readily removed during the final cleavage and deprotection step under acidic conditions.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis.

Data Presentation

Table 1: Quantitative Data on Arginase Inhibitors

This table provides a summary of the inhibitory potency (IC50) of various compounds against arginase, offering a comparative landscape for newly synthesized L-norvaline-containing peptides.

CompoundInhibitor TypeArginase IsoformIC50Reference
L-NorvalineNon-competitive inhibitor of arginase.Not specified-[2]
Synthetic Peptide REGNHAllosteric InhibitorHuman Arginase I2.4 ± 0.3 mM[3][4][5]
Synthetic Peptide REGNHAllosteric InhibitorHuman Arginase II1.8 ± 0.1 mM[3][4][5]
Arginase inhibitor 1Potent InhibitorHuman Arginase I223 nM[2]
Arginase inhibitor 1Potent InhibitorHuman Arginase II509 nM[2]
Arginase inhibitor 7Potent InhibitorHuman Arginase I0.16 µM[2]
Arginase inhibitor 9Potent InhibitorBovine Arginase I9 µM[2]
Arginase inhibitor 9Potent InhibitorHuman Arginase I55 µM[2]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies and can be adapted for the incorporation of Fmoc-L-norvaline-OH. The use of a t-butyl ester for the C-terminal protection of L-norvaline would be relevant in solution-phase synthesis or for the synthesis of protected peptide fragments. In standard SPPS, the C-terminal amino acid is anchored to the resin, and subsequent amino acids are added with their α-amino group protected by Fmoc and their side chains protected by acid-labile groups (like t-butyl ethers, esters, and carbamates).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of an L-Norvaline Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing an L-norvaline residue on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-norvaline-OH and other required Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Kaiser Test Kit

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.

  • Coupling of Fmoc-L-norvaline-OH:

    • In a separate vial, dissolve Fmoc-L-norvaline-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Kaiser Test: Perform a Kaiser test to monitor the coupling reaction. A negative test (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Final Washing and Drying: Wash the peptide-resin with DMF (5x), followed by DCM (5x), and dry the resin under vacuum.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Procedure:

  • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dry peptide-resin (approximately 10 mL per gram of resin).[6]

  • Agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Mandatory Visualization

Arginase-NO Synthase Signaling Pathway

Arginase_NOS_Pathway cluster_cell Endothelial Cell cluster_inhibitor Inhibition L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Ornithine_Urea L-Ornithine + Urea Arginase->L_Ornithine_Urea Hydrolysis NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Synthesis sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to L_Norvaline L-Norvaline or L-Norvaline Peptide L_Norvaline->Arginase Inhibits

Caption: The Arginase-NO Synthase signaling pathway and the inhibitory action of L-norvaline.

Experimental Workflow for SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Washing (DMF, IPA) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Washing (DMF) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS) purification->analysis end End: Lyophilized Peptide analysis->end

Caption: A generalized experimental workflow for solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols for the Deprotection of L-Norvaline t-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the t-butyl ester protecting group from L-norvaline. The tert-butyl (t-butyl) ester is a commonly employed protecting group for carboxylic acids in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical molecules. Its stability under a wide range of reaction conditions and its facile removal under acidic conditions make it a valuable tool for chemists.[1][2]

Introduction to t-Butyl Ester Deprotection

The deprotection of t-butyl esters is a critical step in many synthetic routes, allowing for the unmasking of the carboxylic acid functionality for subsequent reactions. The most prevalent method for the cleavage of t-butyl esters is acid-catalyzed hydrolysis. Strong acids such as trifluoroacetic acid (TFA) are frequently used, often in a solvent like dichloromethane (DCM).[1][3] The mechanism involves protonation of the ester's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the desired carboxylic acid.[4] This process is generally efficient and high-yielding.[1]

Alternative methods for t-butyl ester deprotection have also been developed to accommodate substrates with acid-sensitive functional groups. These include thermal deprotection and the use of other acidic reagents such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and zinc bromide (ZnBr₂).[5][6][7] The choice of the deprotection method is contingent upon the specific substrate and the presence of other protecting groups.

Deprotection Methods and Protocols

This section outlines various methods for the deprotection of the t-butyl ester group from L-norvaline, complete with detailed experimental protocols and quantitative data where available.

Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is the most common and generally high-yielding method for t-butyl ester cleavage.[1]

Reaction Mechanism:

The deprotection proceeds via an acid-catalyzed A-1 type elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid. The t-butyl cation is typically neutralized by deprotonation to form the volatile isobutylene gas.[1][4]

Quantitative Data Summary:

The efficiency of TFA-mediated deprotection is influenced by the concentration of TFA, reaction time, and temperature. The following table summarizes typical reaction conditions and reported yields for the deprotection of amino acid t-butyl esters.

Reagent/SolventConcentrationTemperatureReaction TimeTypical YieldReference
TFA/DCM (1:1 v/v)0.1 - 0.5 MRoom Temp.1 - 5 hours>90%[1]
95% TFA (neat)-Room Temp.1 - 4 hoursHigh[3]
TFA/H₂O/TIS (95:2.5:2.5 v/v/v)-Room Temp.1 - 4 hoursHigh[3]

Note: TIS (triisopropylsilane) is a scavenger used to trap the t-butyl cation, preventing side reactions.[3]

Experimental Protocol:

  • Dissolution: Dissolve L-norvaline t-butyl ester hydrochloride in dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.5 M.

  • TFA Addition: In a fume hood, add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature with stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x the initial volume of DCM).[1]

  • Work-up and Purification:

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether).

    • Precipitate the L-norvaline product by adding a non-polar solvent such as cold diethyl ether or hexane.

    • Collect the resulting solid by filtration.[2]

    • If necessary, the crude product can be further purified by recrystallization.

Logical Workflow for TFA-Mediated Deprotection:

TFA_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve L-Norvaline t-butyl ester in DCM start->dissolve add_tfa Add TFA dissolve->add_tfa stir Stir at Room Temperature (1-5 hours) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete evaporate Evaporate Solvent & Excess TFA monitor->evaporate Reaction Complete precipitate Precipitate with Non-polar Solvent evaporate->precipitate filtrate Filter to Collect Product precipitate->filtrate purify Purify (if necessary) filtrate->purify end End purify->end

Caption: Workflow for the deprotection of this compound using TFA.

Method 2: Thermal Deprotection

Thermal cleavage offers a reagent-free alternative for the deprotection of t-butyl esters, which can be advantageous for sensitive substrates.[7]

General Principle:

Heating the t-butyl ester, particularly in a protic solvent, can lead to the elimination of isobutylene and formation of the carboxylic acid. This method has been demonstrated for a series of amino acid derivatives in a continuous plug flow reactor.[7]

Quantitative Data Summary:

SolventTemperatureReaction TimeTypical YieldReference
Protic Solvents120 - 240 °C15 - 40 minGood to High[7]
Toluene (with silica gel)100 °C~2 hoursHigh[6]

Experimental Protocol (based on general thermal deprotection of amino acid esters):

  • Setup: In a suitable pressure-rated vessel or continuous flow reactor, dissolve the N-protected this compound in a protic solvent (e.g., water, methanol).

  • Heating: Heat the solution to 120-240 °C for 15-40 minutes.[7]

  • Work-up: After cooling, the product may crystallize upon solvent exchange. The isolated solid can be collected by filtration.[7]

Signaling Pathway for Thermal Deprotection:

Thermal_Deprotection_Pathway start This compound heated Heating (120-240 °C) start->heated transition_state Transition State heated->transition_state products L-Norvaline + Isobutylene transition_state->products

Caption: Simplified pathway for thermal deprotection of this compound.

Method 3: Alternative Acidic Deprotection Methods

For substrates that are sensitive to strong acids like TFA, other acidic conditions can be employed.

Quantitative Data Summary:

ReagentSolventTemperatureReaction TimeTypical YieldReference
ZnBr₂DCMRoom Temp.a few hours - 24 hoursGood[8]
Aqueous Phosphoric Acid---High[9]
HCl in DioxaneDioxaneRoom Temp.1 - 4 hoursHigh[5]

Experimental Protocol (using ZnBr₂):

  • Dissolution: Dissolve the this compound in dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Add zinc bromide (1.5 - 2.0 equivalents) to the solution and stir the resulting suspension at room temperature.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding water.[8]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected L-norvaline.[8]

Conclusion

The deprotection of the t-butyl ester from L-norvaline can be effectively achieved through several methods, with TFA-mediated cleavage being the most common and robust. The choice of method should be guided by the stability of the substrate and the presence of other functional groups. For sensitive molecules, milder acidic conditions or thermal deprotection may be more suitable. Careful monitoring of the reaction and appropriate work-up procedures are essential to obtain high yields of the desired L-norvaline.

References

Application Notes and Protocols: The Role of L-Norvaline t-Butyl Ester in Arginase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-norvaline and its derivatives, particularly L-norvaline t-butyl ester, in the synthesis of potent arginase inhibitors. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant biological pathways and synthetic workflows.

Introduction to Arginase and Its Inhibition

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] In mammals, two isoforms exist: arginase I (ARG1), primarily located in the cytosol of liver cells and involved in the urea cycle, and arginase II (ARG2), a mitochondrial enzyme found in various tissues.[1] Upregulation of arginase activity is implicated in several pathological conditions, including cardiovascular diseases, cancer, and inflammatory disorders, primarily by depleting the local concentration of L-arginine. This depletion reduces the substrate available for nitric oxide synthase (NOS), leading to decreased production of nitric oxide (NO), a critical signaling molecule. Consequently, the development of arginase inhibitors is a promising therapeutic strategy for these diseases.

L-norvaline, an analog of the amino acid L-ornithine, is a known inhibitor of arginase. To enhance its utility as a synthetic precursor for more potent and specific inhibitors, its carboxylic acid group is often protected, for instance, as a t-butyl ester. This protection strategy prevents unwanted side reactions during subsequent chemical modifications of the molecule.

L-Norvaline Derivatives as Arginase Inhibitors: Quantitative Data

Several derivatives of L-norvaline and related amino acids have been synthesized and evaluated for their inhibitory activity against arginase. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activities of key compounds.

CompoundArginase IsoformInhibition MetricValueAssay Conditions
L-HomoargininehARG-1IC508.14 ± 0.52 mMHEK293T cell lysates
L-HomoargininehARG-2IC502.52 ± 0.01 mMHEK293T cell lysates
L-Ornithinerat ARG% Inhibition85.9% at 10 mMNot specified
L-Citrullinebovine liver ARG% Inhibition53% at 20 mM[14C] urea assay
Nω-hydroxy-L-arginine (L-NOHA)hARG-1Kd3.6 µMpH 8.5, SPR
Nω-hydroxy-L-arginine (L-NOHA)hARG-2Ki1.6 µMpH 7.5, radioactive assay
nor-NOHA hARG-1 Kd 0.517 µM pH 8.5, SPR
nor-NOHA hARG-1 Kd 0.047 µM ITC
nor-NOHA hARG-2 Ki 51 nM pH 7.5
2(S)-amino-6-boronohexanoic acid (ABH)hARG-1Ki0.11 µMNot specified
2(S)-amino-6-boronohexanoic acid (ABH)hARG-2Ki0.25 µMpH 7.5
S-(2-boronoethyl)-L-cysteine (BEC)hARG-1Ki0.4-0.6 µMNot specified
S-(2-boronoethyl)-L-cysteine (BEC)hARG-2Ki0.31 µMpH 7.5

hARG-1: human arginase-1, hARG-2: human arginase-2, SPR: Surface Plasmon Resonance, ITC: Isothermal Titration Calorimetry.

Arginase Signaling Pathway and Inhibition

The interplay between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, is a critical regulatory node in many physiological and pathological processes. The following diagram illustrates this pathway and the mechanism of action of arginase inhibitors.

Arginase_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Metabolic Pathways cluster_2 Products & Effects L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS L-Ornithine_Urea L-Ornithine + Urea Arginase->L-Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Proliferation Cell Proliferation, Collagen Synthesis L-Ornithine_Urea->Proliferation Vasodilation Vasodilation, Neurotransmission NO_Citrulline->Vasodilation Arginase_Inhibitor Arginase Inhibitor (e.g., L-Norvaline derivative) Arginase_Inhibitor->Arginase

Caption: Arginase and NOS compete for L-arginine.

Experimental Protocols

Synthesis of nor-NOHA (A Representative Protocol)

This synthesis begins with Nα-tert(butyloxycarbonyl)-L-glutamine.

Step 1: Hofmann Rearrangement and Protection

  • Nα-tert(butyloxycarbonyl)-L-glutamine undergoes a Hofmann degradation of the carboxamide.

  • The resulting primary amine is protected with benzyl chloroformate (CbzCl).

  • The carboxylic acid is then protected as a t-butyl ester to yield Nα-tert(butyloxycarbonyl)-Nγ-benzyloxycarbonyl-L-2,4-diaminobutyrate t-butyl ester.

Step 2: Selective Deprotection and Hydroxyguanidinylation

  • The Nγ-benzyloxycarbonyl group is selectively removed via catalytic hydrogenation.

  • The deprotected amine is then reacted with cyanogen bromide (BrCN) to form a cyanamide intermediate.

  • The cyanamide is subsequently reacted with hydroxylamine hydrochloride (NH2OH·HCl) to form the Nω-hydroxyguanidine group, yielding Nα-tert(butyloxycarbonyl)-Nω-hydroxy-nor-L-arginine t-butyl ester.

Step 3: Final Deprotection

  • The Nα-Boc and t-butyl ester protecting groups are removed by treatment with a strong acid, such as hydrogen chloride in an anhydrous solvent, to yield the final product, nor-NOHA.

General Workflow for Arginase Inhibitor Synthesis

The following diagram outlines a general workflow for the synthesis and evaluation of novel arginase inhibitors, a process in which this compound can serve as a key starting material for derivatization.

Arginase_Inhibitor_Synthesis_Workflow Start This compound (Starting Material) Step1 Chemical Modification (e.g., N-acylation, alkylation) Start->Step1 Step2 Introduction of Inhibitory Moiety (e.g., boronic acid, hydroxyguanidine) Step1->Step2 Step3 Deprotection Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization BioAssay Biological Evaluation (Arginase Inhibition Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC50/Ki Determination) BioAssay->DataAnalysis Lead Lead Compound DataAnalysis->Lead

Caption: General workflow for arginase inhibitor synthesis.

Conclusion

L-norvaline and its derivatives, particularly those with protecting groups like the t-butyl ester, are valuable precursors in the synthesis of potent arginase inhibitors. The use of such protecting groups allows for selective chemical modifications to generate novel compounds with enhanced inhibitory activity and improved pharmacological properties. The protocols and data presented herein serve as a guide for researchers in the field of drug discovery and development targeting the arginase pathway. Further exploration of structure-activity relationships of L-norvaline-based inhibitors will likely lead to the development of novel therapeutics for a range of diseases.

References

Application Notes and Protocols for the Coupling of L-Norvaline t-Butyl Ester with N-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-norvaline, a non-proteinogenic amino acid, is a valuable building block in the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. Its incorporation into peptide chains can influence conformational properties and biological activity. The tert-butyl ester of L-norvaline is a commonly used intermediate, protecting the C-terminal carboxylic acid during peptide coupling reactions. This document provides detailed experimental protocols for the solution-phase coupling of N-protected amino acids to L-norvaline t-butyl ester, a critical step in the synthesis of norvaline-containing peptides. The protocols outlined below utilize common and efficient coupling reagents, ensuring high yields and minimal side reactions.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for achieving high yields and minimizing racemization, especially when dealing with sterically hindered amino acids. The following table summarizes representative quantitative data for common coupling reagents used in solution-phase peptide synthesis. While this data is for sterically hindered amino acids in general, it provides a valuable guide for the coupling of this compound.

Coupling Reagent SystemN-Protected Amino Acid (equiv)Amino Acid Ester (equiv)Coupling Reagent (equiv)Additive (equiv)Base (equiv)SolventTime (h)Yield (%)
EDC / HOBt1.01.11.21.2 (HOBt)1.1 (NMM)DCM12-2470-90
HATU / DIPEA1.01.11.1-2.0 (DIPEA)DMF2-490-98
DCC / HOBt1.01.11.11.2 (HOBt)1.1 (NMM)DCM12-2475-90
PyBOP / DIPEA1.01.11.1-2.0 (DIPEA)DMF2-6>90

Note: Yields are representative and can vary depending on the specific amino acids being coupled, reaction scale, and purification method.

Experimental Protocols

Materials
  • N-protected amino acid (e.g., Boc-L-Alanine, Z-L-Phenylalanine)

  • This compound hydrochloride

  • Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DCC (N,N'-Dicyclohexylcarbodiimide), PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate))

  • Additives: HOBt (Hydroxybenzotriazole)

  • Bases: NMM (N-Methylmorpholine), DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), all anhydrous

  • Reagents for work-up: 1M HCl, saturated NaHCO₃ solution, saturated NaCl (brine) solution

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a widely used and cost-effective method for peptide bond formation.

  • Preparation of this compound Free Base:

    • Dissolve this compound hydrochloride (1.1 equivalents) in anhydrous DCM.

    • Add N-Methylmorpholine (NMM) (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the neutralized this compound solution to this mixture.

    • Add EDC (1.2 equivalents) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amino acids, leading to faster reaction times and higher yields.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent), this compound hydrochloride (1.1 equivalents), and HATU (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 1M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

The following diagrams illustrate the general workflow for the coupling reaction and the mechanism of peptide bond formation.

experimental_workflow cluster_prep Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification N_Protected_AA N-Protected Amino Acid Coupling Coupling (Reagent + Additive) N_Protected_AA->Coupling Norvaline_Ester L-Norvaline t-Butyl Ester HCl Neutralization Neutralization (Base) Norvaline_Ester->Neutralization Neutralization->Coupling Extraction Aqueous Work-up Coupling->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography) Concentration->Purification Product Protected Dipeptide Purification->Product reaction_mechanism cluster_activation Carboxyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Carboxylic_Acid N-Protected Amino Acid (R-COOH) Active_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Active_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC) Tetrahedral_Intermediate Tetrahedral Intermediate Active_Intermediate->Tetrahedral_Intermediate + Amine Amine This compound (H₂N-R') Dipeptide Protected Dipeptide (R-CO-NH-R') Tetrahedral_Intermediate->Dipeptide Byproduct Byproduct (e.g., DCU) Tetrahedral_Intermediate->Byproduct

Application Notes and Protocols for Monitoring Reactions with L-Norvaline t-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving L-norvaline t-butyl ester, a crucial building block in pharmaceutical and peptide synthesis.[1] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer robust frameworks for real-time reaction tracking, ensuring precise control over reaction completion, purity, and yield.

High-Performance Liquid Chromatography (HPLC) for Deprotection Monitoring

HPLC is a primary technique for monitoring the cleavage of the t-butyl ester protecting group from L-norvaline, a critical step in many synthetic pathways.[2][3] This method allows for the direct quantification of the starting material (this compound) and the product (L-norvaline).

Application Note: Monitoring TFA-Mediated Deprotection of this compound

This protocol details the monitoring of the trifluoroacetic acid (TFA)-mediated deprotection of this compound. The reaction involves the acid-catalyzed cleavage of the t-butyl group, yielding L-norvaline and isobutylene.[4]

Experimental Protocol:

Materials:

  • This compound hydrochloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade (for quenching)

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid (or other mobile phase modifier)

  • Reaction vessel (e.g., round-bottom flask with stir bar)

  • HPLC system with UV detector

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound hydrochloride in DCM. Add TFA to initiate the deprotection reaction.

  • Reaction Monitoring by HPLC:

    • At designated time points (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the aliquot by diluting it in a known volume of methanol to stop the reaction.

    • Further dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

    • Inject the prepared sample onto the HPLC system.

  • HPLC Analysis:

    • Monitor the disappearance of the this compound peak and the appearance of the L-norvaline peak.

    • Use a suitable reversed-phase column (e.g., C18).

    • A gradient elution is typically employed, starting with a higher percentage of aqueous mobile phase and increasing the organic phase percentage over time.

    • UV detection is commonly set at 210-220 nm for peptide bonds or derivatized amino acids.

Data Presentation:

The quantitative data obtained from the HPLC analysis can be summarized as follows. This table presents illustrative data for the conversion of this compound to L-norvaline over time.

Time (minutes)This compound (%)L-Norvaline (%)
01000
157525
305050
602080
120595
240<1>99

Visualization:

Deprotection_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis HPLC Analysis Reaction_Vessel This compound + TFA in DCM Aliquot Withdraw Aliquot Reaction_Vessel->Aliquot Time Points Quench Quench with Methanol Aliquot->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject into HPLC Dilute->Inject Monitor Monitor Peak Areas Inject->Monitor GCMS_Workflow Sample Sample + Internal Standard Esterification Esterification (2M HCl in Methanol, 80°C) Sample->Esterification Acylation Acylation (PFPA, 65°C) Esterification->Acylation Extraction Extraction with Toluene Acylation->Extraction GCMS_Analysis GC-MS Analysis (SIM Mode) Extraction->GCMS_Analysis Quantification Data Analysis & Quantification GCMS_Analysis->Quantification Signaling_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product AA1 N-Protected Amino Acid Dipeptide Protected Dipeptide AA1->Dipeptide AA2 This compound AA2->Dipeptide Coupling Coupling Reagent (e.g., HATU) Coupling->Dipeptide Base Base (e.g., DIPEA) Base->Dipeptide

References

Application Notes and Protocols for the Scale-up Synthesis of Peptides Containing L-Norvaline t-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as L-norvaline, into peptide therapeutics is a widely employed strategy to enhance metabolic stability, modulate bioactivity, and optimize pharmacokinetic profiles. The use of L-norvaline t-butyl ester provides a convenient building block for Fmoc-based solid-phase peptide synthesis (SPPS), offering orthogonal protection that is readily removed during the final acid cleavage step.

However, transitioning from lab-scale synthesis (milligrams) to large-scale production (grams to kilograms) presents significant challenges. These include maintaining yield and purity, managing the cost of non-canonical amino acid derivatives, and ensuring consistent process performance. These application notes provide a comprehensive guide to the key considerations and methodologies for the successful scale-up of peptides containing this compound.

Data Presentation: Key Parameters in SPPS Scale-up

ParameterLab Scale (0.1 mmol)Pilot Scale (10 mmol)Production Scale (100 mmol)Key Considerations for Scale-up
Resin Amount ~200 mg~20 g~200 gEnsuring even solvent and reagent distribution through the resin bed becomes critical.
Reagent Equivalents 3-5 eq.2-3 eq.1.5-2.5 eq.Reducing reagent excess is crucial for cost-effectiveness, especially with expensive non-canonical amino acids.
Solvent Volume Low (mL)Medium (L)High (L)Solvent cost and disposal are major factors. Efficient washing protocols are essential.
Typical Crude Yield 60-80%50-70%45-65%Yields often decrease due to mechanical losses, incomplete reactions, and side reactions.
Typical Crude Purity 70-90%60-80%50-75%Purity can be lower due to longer reaction times and potential for aggregation and side reactions.
Coupling Time 1-2 hours2-4 hours2-6 hoursLonger times may be needed to ensure complete reaction in a larger volume.
Deprotection Time 20-30 min30-45 min30-60 minMonitoring for complete deprotection is crucial to avoid deletion sequences.
Purification Load mggMulti-gramHPLC column size, flow rate, and gradient profile must be scaled appropriately.
Final Purity >98%>98%>98%Achievable with optimized multi-step purification, though recovery may be lower.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic peptide containing L-norvaline using an Fmoc/tBu strategy on a Rink Amide resin. The quantities provided are for a 0.1 mmol lab scale and should be scaled accordingly.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-L-norvaline-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

    • Add DMF and allow the resin to swell for 30-60 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh portion of the piperidine solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (including Fmoc-L-norvaline-OH):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Note for Scale-up: For larger scales, pre-activation time and coupling time may need to be extended. Monitoring the reaction completion using a Kaiser test is recommended. Double coupling may be necessary for sterically hindered amino acids or difficult sequences.[1]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether, wash the pellet with cold ether, and dry the crude peptide under vacuum.

Protocol 2: Peptide Purification by Preparative RP-HPLC

This protocol provides a general method for the purification of the crude peptide.

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of ACN or another solvent like DMSO can be added.

    • Filter the sample through a 0.45 µm filter to remove any particulates.

  • Method Development on Analytical Scale:

    • Before scaling up to a preparative column, optimize the separation on an analytical C18 column with the same packing material.[2]

    • Inject a small amount of the crude peptide and run a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the retention time of the target peptide.

    • Develop a shallower, focused gradient around the elution point of the target peptide to maximize resolution from impurities.

  • Scale-up to Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase composition.

    • Load the filtered crude peptide solution onto the column. The loading capacity will depend on the column size and the complexity of the crude mixture. A typical starting point is 1-2 mg of crude peptide per mL of column volume.

    • Run the optimized gradient at the appropriate flow rate for the column diameter.

    • Monitor the elution profile using a UV detector at 214-220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

  • Lyophilization:

    • Pool the fractions that meet the desired purity specifications.

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Visualizations

SPPS Workflow Diagram

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle Repeat Cycle (n-1 times) wash2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization end_product Pure Peptide lyophilization->end_product

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry.

Logical Relationships in Scale-up Troubleshooting

Scale_Up_Troubleshooting problem problem cause cause solution solution low_yield Low Crude Yield incomplete_coupling Incomplete Coupling low_yield->incomplete_coupling mechanical_loss Mechanical Resin Loss low_yield->mechanical_loss poor_swelling Poor Resin Swelling low_yield->poor_swelling low_purity Low Crude Purity aggregation Peptide Aggregation low_purity->aggregation side_reactions Side Reactions low_purity->side_reactions deletion_seq Deletion Sequences low_purity->deletion_seq incomplete_coupling->deletion_seq increase_coupling_time Increase Coupling Time/ Double Couple incomplete_coupling->increase_coupling_time optimize_mixing Optimize Mixing/ Reactor Design mechanical_loss->optimize_mixing use_swelling_solvents Use Appropriate Swelling Solvents poor_swelling->use_swelling_solvents use_chaotropic_agents Use Chaotropic Agents/ Modify Sequence aggregation->use_chaotropic_agents optimize_reagents Optimize Reagent Equivalents/ Scavengers side_reactions->optimize_reagents monitor_deprotection Monitor Deprotection (e.g., UV) deletion_seq->monitor_deprotection

Caption: Common issues and troubleshooting strategies in the scale-up of peptide synthesis.

References

Application Note: L-Norvaline t-Butyl Ester in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-norvaline, a non-proteinogenic amino acid isomer of valine, is a potent inhibitor of the arginase enzyme.[1][2][3] By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[1][4] This mechanism is central to its therapeutic potential in conditions characterized by endothelial dysfunction, such as cardiovascular and neurodegenerative diseases.[4][5] The L-norvaline t-butyl ester is a derivative designed to improve the physicochemical properties of the parent compound, such as solubility and stability, potentially acting as a prodrug to enhance its delivery and efficacy in vivo.[6][7] This document outlines its mechanism of action, therapeutic applications, and provides detailed protocols for its investigation.

Mechanism of Action: Arginase Inhibition and NO Production The primary mechanism of action for L-norvaline is the competitive inhibition of arginase I and arginase II. These enzymes compete with nitric oxide synthase (NOS) for the common substrate L-arginine. In pathological states, upregulated arginase activity can deplete L-arginine levels, leading to reduced NO production and "uncoupling" of eNOS, which then produces superoxide radicals instead of NO. This contributes to oxidative stress and endothelial dysfunction.[8] By inhibiting arginase, L-norvaline restores L-arginine availability for NOS, promoting NO synthesis, vasodilation, and reducing oxidative stress.[4]

cluster_0 Vascular Endothelial Cell L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Metabolized eNOS eNOS L_Arginine->eNOS Substrate Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation (Improved Endothelial Function) NO->Vasodilation L_Norvaline L-Norvaline (from t-butyl ester prodrug) L_Norvaline->Arginase Inhibits

Caption: L-Norvaline inhibits arginase, increasing L-arginine for eNOS and boosting NO production.

Therapeutic Applications

  • Endothelial Dysfunction: L-norvaline has demonstrated endothelium-protective properties by preventing the development of systemic endothelial dysfunction in preclinical models.[4] This makes this compound a promising candidate for treating cardiovascular diseases where endothelial health is compromised, such as hypertension and atherosclerosis.[8][9]

  • Neurodegenerative Diseases: Research suggests L-norvaline possesses neuroprotective properties. In a mouse model of Alzheimer's disease, it was shown to reduce microgliosis, decrease amyloid-β fibrils, and improve cognitive function.[2][5] The potential for improved blood-brain barrier penetration makes the t-butyl ester derivative particularly interesting for these indications.

  • Sports Nutrition and Performance: Due to its ability to modulate nitric oxide production, L-norvaline and its derivatives are used in nutritional supplements to enhance blood flow, potentially improving athletic performance and muscle recovery.[6]

Quantitative Data & Physicochemical Properties

While specific inhibitory concentrations for this compound are not widely published, the activity of the parent compound, L-norvaline, provides a benchmark for its expected biological effects. The t-butyl ester is supplied as a hydrochloride salt to improve its handling and solubility.[6]

Table 1: Biological Activity of L-Norvaline

ParameterConditionConcentrationEffectReference
Arginase InhibitionJ774A.1 macrophage lysates10 mMInhibition of urea production[2]
p70S6K1 InhibitionTNF-α-induced HUVECs20 mMInhibition of activation[2]
Anti-inflammatoryHuman endothelial cells10-40 mMBeneficial effects observed[10]
In vivo dosingISIAH rats30 mg/kg (i.p.)Decrease in blood pressure[3]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number119483-47-5[6][11]
Molecular FormulaC₉H₁₉NO₂·HCl[6]
Molecular Weight209.71 g/mol [11][12]
AppearanceWhite crystalline powder[6][11]
Melting Point140 - 147 °C[6][11]
Purity≥ 98% (HPLC)[6]
Storage0 - 8 °C[6]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of this compound. Researchers should adapt these based on their specific experimental context.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure for esterification using tert-butanol, which should be performed under anhydrous conditions.

Materials:

  • N-protected L-norvaline (e.g., Boc-L-norvaline)

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC) or similar coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (e.g., 4M in dioxane) for deprotection (if needed) and salt formation

Procedure:

  • Dissolve N-protected L-norvaline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add tert-butanol (1.5-2.0 equivalents) to the solution.

  • Add a catalytic amount of DMAP.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected this compound.

  • (Optional) N-deprotection and Salt Formation: To obtain the final hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., ether or ethyl acetate) and add a solution of HCl in dioxane. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.[11]

start Start: N-Protected L-Norvaline step1 1. Dissolve in DCM 2. Add tert-Butanol & DMAP start->step1 step2 3. Cool to 0°C 4. Add DCC step1->step2 step3 5. Stir 12-18h at RT step2->step3 step4 6. Filter byproduct 7. Aqueous Workup step3->step4 step5 8. Dry & Concentrate step4->step5 step6 9. (Optional) Deprotect & form HCl Salt step5->step6 end End: This compound HCl step6->end

Caption: Workflow for the synthesis of this compound Hydrochloride.

Protocol 2: In Vitro Arginase Inhibition Assay

This colorimetric assay measures the amount of urea produced from the enzymatic cleavage of L-arginine by arginase.

Materials:

  • Recombinant human arginase I or II

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 0.1% Triton X-100, pH 7.5)

  • Activation Buffer (10 mM MnCl₂ in 50 mM Tris-HCl, pH 7.5)

  • L-arginine substrate solution (0.5 M, pH 9.7)

  • This compound (or L-norvaline as a positive control) at various concentrations

  • Urea Assay Reagents (e.g., containing α-isonitrosopropiophenone)

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Enzyme Activation: Dilute the arginase enzyme in lysis buffer. Add an equal volume of Activation Buffer and incubate at 55°C for 10 minutes to activate the enzyme.

  • Inhibitor Incubation: Add 25 µL of activated arginase solution to the wells of a 96-well plate.

  • Add 25 µL of this compound solution at various concentrations (e.g., serial dilutions from 100 mM to 1 µM) or vehicle control to the wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Reaction: Initiate the enzymatic reaction by adding 25 µL of pre-warmed (37°C) L-arginine solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction & Urea Detection: Stop the reaction by adding 200 µL of the Urea Assay Reagent mixture.

  • Incubate the plate at 95°C for 30 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

start Start: Prepare Reagents step1 1. Activate Arginase (55°C, 10 min) start->step1 step2 2. Add Enzyme + Inhibitor to 96-well plate step1->step2 step3 3. Incubate (37°C, 15 min) step2->step3 step4 4. Add L-Arginine Substrate step3->step4 step5 5. Incubate (37°C, 60 min) step4->step5 step6 6. Stop Reaction & Add Urea Detection Reagent step5->step6 step7 7. Incubate for Color (95°C, 30 min) step6->step7 step8 8. Read Absorbance (540 nm) & Calculate IC50 step7->step8 end End: Results step8->end

Caption: Experimental workflow for the in vitro arginase inhibition assay.

References

Troubleshooting & Optimization

Incomplete removal of t-butyl ester protecting group from L-norvaline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete removal of the t-butyl ester protecting group from L-norvaline and related amino acids.

Troubleshooting Guide

Issue: Incomplete Deprotection of L-Norvaline t-Butyl Ester

Symptoms: Analysis of the reaction mixture by TLC, LC-MS, or NMR shows a significant amount of starting material remaining.

Potential Cause Recommended Action Rationale
Insufficient Acid Increase the concentration of Trifluoroacetic Acid (TFA). A common starting point is a 50% TFA solution in Dichloromethane (DCM).[1] For stubborn substrates, using neat TFA may be necessary.A higher concentration of acid drives the equilibrium towards the deprotected product. While the reaction is catalytic in principle, an excess of TFA is often used to ensure completion.[1][2]
Inadequate Reaction Time Extend the reaction time. Monitor the reaction progress periodically (e.g., every 1-2 hours) via TLC or LC-MS until the starting material is consumed.[1][]Some deprotection reactions are slow and may require several hours to overnight for completion, especially with sterically hindered substrates.[1]
Low Reaction Temperature Ensure the reaction is conducted at room temperature (20-25 °C). If the reaction is still sluggish, gentle heating may be considered, but this should be done with caution as it can promote side reactions.[1]Most t-butyl ester deprotections are carried out at room temperature. Lower temperatures will slow down the reaction rate.
Poor Solubility Ensure the this compound is fully dissolved in the solvent. If solubility in DCM is an issue, consider alternative anhydrous solvents.The deprotection reaction occurs in the solution phase, and poor solubility will hinder the reaction.
Steric Hindrance For sterically hindered t-butyl esters, more forcing conditions such as higher temperatures or longer reaction times may be necessary for complete removal.[1]The accessibility of the ester group to the acid can be impeded by the surrounding molecular structure.

Frequently Asked Questions (FAQs)

Q1: My t-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?

A1: Incomplete deprotection is a common issue and can stem from several factors:

  • Insufficient Acid: The amount of TFA may be too low to drive the reaction to completion.[1]

  • Reaction Time and Temperature: The reaction may need more time or be sensitive to temperature. While most are run at room temperature, stubborn cases might benefit from longer reaction times or gentle heating.[1][]

  • Solvent Choice: Dichloromethane (DCM) is a standard solvent, but its choice can impact reaction efficiency for certain substrates.[1]

  • Steric Hindrance: A sterically hindered ester group may require more forceful conditions to be removed.[1]

Q2: I am observing side reactions during the deprotection. What are they and how can I minimize them?

A2: The primary side reaction is the alkylation of nucleophilic sites by the t-butyl cation that is liberated during the deprotection process.[1][4] To minimize these side reactions, the use of "scavengers" is highly recommended.[1] Common scavengers include:

  • Triisopropylsilane (TIS): Very effective at capturing the t-butyl cation.[1]

  • Water: Can also act as a scavenger.[1]

  • Thioanisole or Dithiothreitol (DTT): Particularly useful when dealing with sulfur-containing amino acids.[1]

A typical scavenger cocktail might consist of TFA/TIS/H₂O in a 95:2.5:2.5 ratio.

Q3: How can I monitor the progress of the deprotection reaction?

A3: The progress of the reaction should be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to determine when the starting material has been fully consumed and the reaction is complete.

Q4: Are there alternative methods for t-butyl ester deprotection?

A4: Yes, while TFA is the most common reagent, other methods exist. For instance, thermal deprotection in a continuous plug flow reactor at high temperatures (120-240°C) has been shown to be effective for some amino acid derivatives without the need for additional reagents.[5] Other acidic conditions, such as using aqueous phosphoric acid or zinc bromide (ZnBr₂), can also be employed for t-butyl ester cleavage.[6][7]

Quantitative Data Summary

ParameterCondition 1 (Standard)Condition 2 (Forced)Condition 3 (Alternative)
Acid 50% TFA in DCM[1]Neat TFAAqueous Phosphoric Acid[7]
Temperature Room Temperature (20-25 °C)[1]Room Temperature or gentle heatingRoom Temperature[7]
Reaction Time 1-4 hours[1]4-16 hours (overnight)Varies, monitor by TLC/LC-MS
Scavengers 2.5-5% TIS (optional, but recommended)[1]5% TISNot typically required

Experimental Protocol: Standard TFA-Mediated Deprotection of this compound

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • If using a scavenger, add TIS (typically 2.5-5% v/v) to the solution.[1]

  • Add an equal volume of TFA to the solution to achieve a 50% TFA/DCM mixture.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting material is no longer detectable.[1][]

  • Once the reaction is complete, carefully concentrate the mixture using a rotary evaporator to remove the TFA and DCM.

  • Dissolve the residue in water and wash with an organic solvent like diethyl ether or ethyl acetate to remove any remaining non-polar impurities.

  • Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude L-norvaline.

  • Purify the crude product as necessary, for example, by recrystallization or column chromatography.

Visualizations

Deprotection_Workflow cluster_start cluster_reaction cluster_monitoring cluster_decision cluster_workup cluster_end start L-Norvaline-t-Butyl Ester reaction Dissolve in DCM Add TFA (50%) & TIS start->reaction monitor Monitor by TLC/LC-MS reaction->monitor decision Reaction Complete? monitor->decision decision->reaction No, continue stirring workup Quench & Extract decision->workup Yes end_node Purified L-Norvaline workup->end_node Troubleshooting_Logic cluster_checks cluster_solutions start Incomplete Deprotection Observed check_time Increase Reaction Time? start->check_time check_acid Increase TFA Concentration? check_time->check_acid No solution_time Continue reaction overnight check_time->solution_time Yes check_temp Increase Temperature? check_acid->check_temp No solution_acid Use neat TFA check_acid->solution_acid Yes solution_temp Gentle heating (e.g., 40°C) check_temp->solution_temp Yes end_node Problem Resolved solution_time->end_node solution_acid->end_node solution_temp->end_node

References

Side reactions associated with L-norvaline t-butyl ester in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of L-norvaline t-butyl ester in peptide synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions associated with the use of this compound in solid-phase peptide synthesis (SPPS)?

While L-norvaline is a non-proteinogenic amino acid with a simple, unbranched alkyl side chain, its incorporation into a peptide sequence is not without potential for side reactions common to peptide synthesis. The primary concerns are:

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when L-norvaline is the N-terminal or the second amino acid in the sequence.[1] The free N-terminal amine of a dipeptidyl-resin can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1]

  • Racemization: Like all amino acids, L-norvaline can undergo racemization (epimerization) during activation and coupling steps.[2] The risk of racemization is influenced by the coupling reagents, base, solvent, and temperature used.[2][3]

  • Incomplete Deprotection/Cleavage: The t-butyl ester protecting group on the C-terminus of L-norvaline, or on its side chain if it were modified, is acid-labile. Incomplete removal of this group during the final cleavage from the resin can lead to peptide impurities.

  • Side Reactions from t-Butyl Cations: During the acidic cleavage of t-butyl protecting groups, reactive t-butyl cations are generated. These can alkylate nucleophilic residues in the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4]

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide and Presence of a Small Cyclic Byproduct

Possible Cause: Diketopiperazine (DKP) formation. This is particularly likely if L-norvaline is at or near the N-terminus of your peptide.

Troubleshooting Steps:

  • Analytical Verification:

    • Use High-Performance Liquid Chromatography (HPLC) to analyze the crude peptide product. Look for a peak corresponding to the expected mass of the diketopiperazine of the N-terminal dipeptide.

    • Confirm the identity of the byproduct peak using Mass Spectrometry (MS).

  • Mitigation Strategies:

    • Use of a Dipeptide: Instead of coupling the first two amino acids sequentially, synthesize the dipeptide containing L-norvaline separately and then couple it to the resin.

    • Immediate Coupling: Minimize the time the deprotected dipeptidyl-resin is exposed to basic conditions before coupling the third amino acid.[5]

    • Choice of Resin: For C-terminal acid peptides, consider using a resin less prone to DKP formation than Wang resin.[1]

Issue 2: Presence of a Diastereomeric Impurity in the Final Peptide

Possible Cause: Racemization of the L-norvaline residue during the coupling step.

Troubleshooting Steps:

  • Analytical Verification:

    • Employ chiral amino acid analysis or a suitable chiral HPLC method to quantify the D-norvaline content in the hydrolyzed peptide product.

    • NMR spectroscopy can also be used to detect diastereomers in the purified peptide.[2]

  • Mitigation Strategies:

    • Optimize Coupling Reagents: Use coupling reagents known to suppress racemization, such as those based on phosphonium (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][6]

    • Control the Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA).[3] The amount of base should be carefully controlled.

    • Solvent Choice: The polarity of the solvent can influence the rate of racemization. Solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common, but their effects on racemization can vary depending on the specific reaction conditions.

    • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.

Issue 3: Incomplete Cleavage and/or Additional Peaks with a Mass Difference of +56 Da

Possible Cause: Incomplete removal of the t-butyl ester and/or alkylation of sensitive residues by t-butyl cations generated during cleavage. A +56 Da mass shift corresponds to the addition of a t-butyl group.

Troubleshooting Steps:

  • Analytical Verification:

    • Analyze the crude product by LC-MS to identify peaks corresponding to the t-butylated peptide and any incompletely deprotected species.

  • Mitigation Strategies:

    • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the peptide sequence. For peptides containing sensitive residues like Trp, Met, Cys, or Tyr, a standard trifluoroacetic acid (TFA) cleavage may not be sufficient.[4]

    • Use of Scavengers: Always include scavengers in the cleavage cocktail to trap the t-butyl cations.[4][7] The choice of scavenger depends on the amino acid composition.

Scavenger Target Residue(s) Typical Concentration
Triisopropylsilane (TIS) General purpose, effective for Trp2.5% - 5%
Water General purpose2.5% - 5%
1,2-Ethanedithiol (EDT) Cys, Met2.5%
Thioanisole Trp, Met5%
Phenol Tyr, Trp5%

Data compiled from various sources on peptide cleavage cocktails.

  • Prolong Cleavage Time: If incomplete cleavage is suspected, extend the reaction time with the cleavage cocktail.[8]

  • Cleavage Cocktail Selection: A widely used and robust cleavage cocktail for peptides with multiple sensitive residues is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[8] For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5 v/v/v) is often sufficient.

Experimental Protocols

Protocol 1: General Procedure for Peptide Cleavage and Deprotection
  • Resin Preparation: After the final coupling and deprotection steps in your SPPS, thoroughly wash the peptidyl-resin with DMF and then with a volatile solvent like DCM. Dry the resin under vacuum for at least one hour.[4]

  • Cleavage Reaction: Place the dried resin in a reaction vessel. Add the appropriate cleavage cocktail (e.g., Reagent K or TFA/TIS/H₂O) at a ratio of 10-20 mL per gram of resin.[8]

  • Incubation: Gently agitate the suspension at room temperature for 2-4 hours. The optimal time may need to be determined empirically.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[4]

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the precipitated peptide under vacuum.

Protocol 2: Analytical HPLC for Crude Peptide Analysis
  • Sample Preparation: Dissolve a small amount of the crude, dried peptide in a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide and its impurities. A typical gradient might be 5% to 95% B over 30 minutes.

    • Detection: UV absorbance at 210-230 nm.

  • Analysis: Analyze the resulting chromatogram for the main product peak and any impurity peaks. Couple the HPLC to a mass spectrometer for mass identification of all peaks.

Visualizations

Diketopiperazine_Formation cluster_0 On-Resin Dipeptide cluster_1 Intramolecular Attack cluster_2 Products Dipeptidyl_Resin H₂N-Nva-AA₂-CO-Resin Attack N-terminal amine attacks ester linkage Dipeptidyl_Resin->Attack Base (e.g., Piperidine) DKP cyclo(-Nva-AA₂-) Attack->DKP Resin HO-Resin Attack->Resin

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Racemization_Mechanism L_Nva Fmoc-L-Nva-COOH Activation Activation (Coupling Reagent + Base) L_Nva->Activation Oxazolone Oxazolone Intermediate (Planar, Achiral) Activation->Oxazolone Protonation Protonation Oxazolone->Protonation L_Coupled Fmoc-L-Nva-Peptide Protonation->L_Coupled D_Coupled Fmoc-D-Nva-Peptide (Racemized Product) Protonation->D_Coupled

Caption: General Mechanism of Racemization via Oxazolone Formation.

Cleavage_Workflow Start Dried Peptidyl-Resin Cleavage Add Cleavage Cocktail (TFA + Scavengers) Start->Cleavage Incubate Incubate 2-4h at Room Temp. Cleavage->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Centrifuge and Wash Pellet Precipitate->Isolate End Dry Crude Peptide Isolate->End

Caption: Workflow for Peptide Cleavage and Precipitation.

References

Technical Support Center: Optimization of Cleavage Conditions for L-Norvaline t-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal cleavage of the t-butyl ester protecting group from L-norvaline.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for cleaving a t-butyl ester from L-norvaline?

A1: The most common method for t-butyl ester cleavage is acidolysis. A standard and effective condition is treatment with a mixture of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[1] A typical starting point is a 1:1 (v/v) mixture of TFA and DCM, stirred at room temperature (20-25°C) for 2-5 hours.[1][2]

Q2: My t-butyl ester cleavage is incomplete. What are the common causes and how can I resolve this?

A2: Incomplete cleavage is a frequent issue that can often be resolved by optimizing the reaction conditions. The primary factors to consider are the acid concentration, reaction time, and temperature.[1]

  • Insufficient Acid Strength or Concentration: The deprotection is acid-catalyzed, and if the acid concentration is too low, the reaction may not go to completion.[1][3]

    • Solution: Increase the concentration of TFA. You can move from a 20% TFA solution in DCM to 50% or even 95-100% TFA for more resistant substrates.[1][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures can lead to incomplete cleavage.[1][3]

    • Solution: Extend the reaction time and monitor the progress at regular intervals (e.g., every 30-60 minutes) using an appropriate analytical technique like TLC or HPLC.[3] Most reactions are complete within a few hours.[1] Gentle heating can be considered for stubborn substrates, but this should be done with caution to avoid potential side reactions.[3]

  • Excess Water: While a small amount of water can act as a scavenger for the generated tert-butyl cation, excessive water can dilute the acid and reduce its effectiveness.[1]

    • Solution: Use anhydrous solvents for the cleavage cocktail to minimize the presence of excess water.[1]

Q3: I am observing unexpected side products in my reaction mixture. What could be the cause?

A3: Side products often arise from the reactivity of the tert-butyl cation generated during the cleavage reaction. This cation is an electrophile and can react with nucleophilic residues in your molecule or solvent.

  • Alkylation: The tert-butyl cation can alkylate nucleophilic functional groups.

    • Solution: Add scavengers to the cleavage cocktail to trap the reactive tert-butyl cations.[3] A common scavenger is triisopropylsilane (TIS).[3] A standard scavenger cocktail is a 95:2.5:2.5 mixture of TFA/TIS/H₂O.[3]

Q4: How can I monitor the progress of the cleavage reaction?

A4: Regular monitoring is crucial to determine the point of complete cleavage and to avoid prolonged exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material (L-norvaline t-butyl ester) and the appearance of the product (L-norvaline).[3]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative information on the reaction progress, allowing for the accurate determination of the percentage of starting material remaining and product formed.[1][3]

Q5: Are there milder alternatives to TFA for t-butyl ester cleavage?

A5: Yes, if your molecule is sensitive to strong acids like TFA, several milder acidic conditions can be employed.

  • Aqueous Phosphoric Acid: An 85 wt % aqueous solution of phosphoric acid is an effective and environmentally benign reagent for the deprotection of t-butyl esters.[4][5]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can selectively cleave t-butyl esters.[6][7]

  • Thermolytic Cleavage: Heating the compound in a high-boiling solvent or under vacuum can remove the t-butyl group as isobutylene.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Cleavage Insufficient acid concentration or strength.Increase the concentration of TFA (e.g., from 50% to 95% in DCM).[1][3]
Inadequate reaction time.Extend the reaction time and monitor progress by TLC or HPLC.[3]
Low reaction temperature.Ensure the reaction is performed at room temperature (20-25°C).[1][3]
Poor solubility of the starting material.Ensure the this compound is fully dissolved. Consider alternative anhydrous solvents if necessary.[3]
Formation of Side Products Alkylation by the tert-butyl cation.Add scavengers such as triisopropylsilane (TIS) and water to the reaction mixture (e.g., TFA/TIS/H₂O 95:2.5:2.5).[3]
Substrate Degradation The reaction conditions are too harsh for other functional groups in the molecule.Consider using milder cleavage conditions, such as aqueous phosphoric acid or a Lewis acid like ZnBr₂.[4][7]
Difficulty in Product Isolation The product, L-norvaline, is highly polar and soluble in aqueous solutions.After quenching the reaction, use appropriate work-up procedures. This may involve neutralization and extraction, or direct precipitation of the product.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Cleavage

This protocol provides a general starting point for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

  • To the stirred solution, add TFA to a final concentration of 50% (v/v). For example, add 5 mL of TFA to 5 mL of the DCM solution. If scavengers are needed, a pre-mixed cocktail of TFA/TIS/H₂O (95:2.5:2.5) can be used.

  • Stir the reaction mixture at room temperature (20-25°C) for 2-5 hours.[2]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The crude product can be precipitated by adding cold diethyl ether to the residue.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Mild Cleavage with Aqueous Phosphoric Acid

This protocol is suitable for substrates that may be sensitive to harsh TFA conditions.

Materials:

  • This compound

  • Aqueous phosphoric acid (85 wt %)

  • Suitable organic solvent (e.g., toluene, DCM)

Procedure:

  • Dissolve the this compound in a suitable organic solvent.

  • Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[6]

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Visualizations

Cleavage_Workflow start Start: this compound setup Dissolve in Anhydrous DCM start->setup add_tfa Add Cleavage Cocktail (e.g., 50% TFA in DCM) setup->add_tfa react Stir at Room Temperature (2-5 hours) add_tfa->react monitor Monitor Reaction (TLC/HPLC) react->monitor incomplete Incomplete Reaction monitor->incomplete No complete Reaction Complete monitor->complete Yes troubleshoot Troubleshoot: - Increase TFA concentration - Extend reaction time - Add scavengers incomplete->troubleshoot workup Work-up: - Evaporate solvent & TFA - Precipitate with ether complete->workup troubleshoot->react product Isolate L-Norvaline workup->product Reaction_Mechanism ester This compound protonated_ester Protonated Ester ester->protonated_ester + H+ h_plus H+ carbocation tert-Butyl Cation protonated_ester->carbocation acid L-Norvaline protonated_ester->acid isobutylene Isobutylene carbocation->isobutylene - H+

References

Technical Support Center: Purification of Peptides Containing L-Norvaline t-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of peptides containing L-norvaline t-butyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides incorporating this compound.

Problem 1: Low Purity of the Target Peptide After Initial Purification

Possible Causes and Solutions:

CauseRecommended Solution
Co-elution of Impurities Implement an orthogonal purification strategy. If you are using Reversed-Phase HPLC (RP-HPLC), consider a secondary purification step using a different method like ion-exchange chromatography (IEX) or hydrophilic interaction liquid chromatography (HILIC).[1]
Incomplete Deprotection Ensure complete removal of the t-butyl ester and other side-chain protecting groups. Verify the concentration and freshness of your cleavage cocktail (e.g., Trifluoroacetic acid - TFA).[2][3] For sterically hindered peptides, increasing the cleavage time or the concentration of TFA may be necessary.[2][3]
Peptide Aggregation Modify the mobile phase composition by adding organic modifiers or chaotropic agents. In some cases, using a different stationary phase for HPLC can be beneficial.[4]
Formation of Deletion or Truncated Sequences Optimize the solid-phase peptide synthesis (SPPS) coupling steps to ensure high efficiency at each cycle.[5][6]

Problem 2: Presence of Unexpected Side Products

Possible Causes and Solutions:

CauseRecommended Solution
Alkylation by t-Butyl Cations During TFA-mediated cleavage, the t-butyl cation is formed and can alkylate nucleophilic residues like Cysteine and Tryptophan.[7][8] Use a scavenger cocktail during cleavage to trap these reactive carbocations. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT).[8][9][10]
Aspartimide Formation If your peptide sequence contains Aspartic acid, the use of a t-butyl ester can lead to aspartimide formation under basic conditions during Fmoc deprotection.[11][12] Consider using a bulkier protecting group for the Asp side chain if this is a recurring issue.[11]
Oxidation of Methionine or Tryptophan Minimize exposure of the peptide to air and use degassed solvents. The addition of scavengers like TIS can also help reduce oxidation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for a peptide containing this compound?

The standard and most recommended initial purification method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent to improve peak shape and resolution.[6][13][14]

Q2: How does the presence of this compound affect the purification process?

L-norvaline is a hydrophobic amino acid, and the t-butyl ester further increases its hydrophobicity. This will generally lead to a longer retention time on an RP-HPLC column compared to more polar peptides. The purification strategy itself does not fundamentally change, but gradient conditions may need to be adjusted to ensure efficient elution and separation from more polar impurities.[15][16]

Q3: When should I consider an orthogonal purification strategy?

An orthogonal purification strategy is recommended when a single RP-HPLC step does not yield the desired purity, often due to co-eluting impurities with similar hydrophobicities.[1] Combining RP-HPLC with a method that separates based on a different principle, such as charge (Ion-Exchange Chromatography) or hydrophilicity (HILIC), can be very effective.[1][15]

Q4: How can I confirm the complete removal of the t-butyl ester group?

The most reliable method for confirming the complete deprotection is Mass Spectrometry (MS). The mass of the purified peptide should correspond to the calculated mass of the fully deprotected peptide. Incomplete cleavage will result in a mass increase of 56.07 Da for each remaining t-butyl group.

Q5: What are the optimal cleavage conditions to remove the t-butyl ester without causing side reactions?

A standard cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.[10] For peptides containing sensitive residues like Cysteine or Tryptophan, the addition of other scavengers like DTT or thioanisole is recommended to prevent side reactions from t-butyl cations.[8][10] A cleavage time of 2-3 hours at room temperature is generally sufficient.[10]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 0.1% aqueous TFA. If solubility is an issue, small amounts of acetonitrile or a denaturing agent like 6M guanidine hydrochloride can be used.[14]

  • Column: Use a preparative or semi-preparative C18 RP-HPLC column.[5][13]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.[13]

    • Solvent B: 0.1% TFA in acetonitrile.[13]

  • Gradient: Start with a low percentage of Solvent B and gradually increase the concentration to elute the peptide. An initial scouting run with a broad gradient (e.g., 5-95% B over 30 minutes) can help determine the optimal elution conditions. For better separation, a shallower gradient around the elution point of the target peptide should be used.[14]

  • Detection: Monitor the elution profile at 210-220 nm.[5]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[13]

Protocol 2: TFA Cleavage and Peptide Precipitation

Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment when handling TFA.[10]

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail. For a standard peptide, use a mixture of 95% TFA, 2.5% H₂O, and 2.5% TIS.[10]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[10]

  • Peptide Filtration: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide.

  • Resin Wash: Wash the resin with a small amount of fresh TFA and combine the filtrates.[10]

  • Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[10]

  • Isolation: Centrifuge the mixture to form a pellet of the crude peptide. Decant the ether.[10]

  • Washing: Wash the peptide pellet with cold diethyl ether two to three times to remove residual scavengers.[10]

  • Drying: Dry the crude peptide pellet under vacuum.[10]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Peptide Synthesis on Resin cleavage TFA Cleavage Cocktail (TFA/H2O/TIS) synthesis->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation dissolution Dissolve Crude Peptide precipitation->dissolution hplc RP-HPLC Purification dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis (HPLC) Identity Confirmation (MS) fraction_collection->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the synthesis, cleavage, and purification of peptides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Purity after Initial Purification co_elution Co-eluting Impurities? start->co_elution incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection aggregation Peptide Aggregation? start->aggregation orthogonal_purification Orthogonal Purification (e.g., IEX, HILIC) co_elution->orthogonal_purification Yes optimize_cleavage Optimize Cleavage (Time, TFA Conc.) incomplete_deprotection->optimize_cleavage Yes modify_mobile_phase Modify Mobile Phase/ Change Stationary Phase aggregation->modify_mobile_phase Yes

Caption: Troubleshooting logic for low peptide purity after initial purification.

References

How to avoid racemization of L-norvaline during t-butyl ester synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding racemization during the synthesis of L-norvaline t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the process where the stereochemical integrity of the L-norvaline is compromised, leading to the formation of its mirror image, D-norvaline. This results in a mixture of L- and D-norvaline t-butyl esters, which can be difficult to separate and may have significant negative impacts on the biological activity of the final peptide or drug molecule.

Q2: What are the primary mechanisms that cause racemization during this synthesis?

A2: There are two main pathways through which racemization can occur:

  • Direct Enolization: A base can directly abstract the acidic alpha-proton from the activated L-norvaline, forming an achiral enolate intermediate. Reprotonation of this intermediate can occur from either side, leading to a mixture of L and D forms.[1]

  • Oxazolone Formation: The activated carboxylic acid of an N-protected L-norvaline can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is highly acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with t-butanol will result in a racemic mixture of the t-butyl ester.[2][3][4]

Q3: Which factors are known to increase the risk of racemization?

A3: Several factors can significantly increase the likelihood of racemization, including:

  • The choice of coupling reagents.

  • The type and concentration of the base used.

  • Elevated reaction temperatures.

  • Extended reaction times.[1]

Q4: How does the choice of coupling reagent and additive affect racemization?

A4: The selection of the coupling reagent is critical. While highly efficient, uronium/aminium salt reagents like HBTU and HATU can promote racemization. Carbodiimide-based methods are generally preferred for minimizing racemization, especially when used with racemization-suppressing additives. The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended. These additives form active esters that are reactive enough for efficient coupling but are less prone to racemization.[1][4]

Q5: What is the role of the base in racemization, and are some bases better than others?

A5: Tertiary amine bases are necessary for the coupling reaction, but their properties greatly influence the extent of racemization.

  • Less Hindered Bases: Bases with low steric hindrance, such as N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM), can more easily abstract the alpha-proton of the activated amino acid, leading to higher rates of racemization.[1]

  • Sterically Hindered Bases: Bulkier bases like 2,4,6-collidine are less likely to cause racemization due to steric hindrance, making them a preferred choice when working with racemization-prone amino acids.[1][5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Significant racemization detected in the final product. Use of a non-hindered base (e.g., DIPEA, NMM). Switch to a sterically hindered base such as 2,4,6-collidine to minimize alpha-proton abstraction.[1][5]
Inappropriate coupling reagent. Use a carbodiimide-based coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like HOBt or OxymaPure.[1][4]
Elevated reaction temperature. Maintain a low reaction temperature (e.g., 0 °C) throughout the activation and coupling steps.
Prolonged reaction time. Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to basic conditions.
Low yield of the desired t-butyl ester. Inefficient activation of the carboxylic acid. Ensure the use of an effective coupling reagent and additive system, such as DIC/HOBt or DIC/OxymaPure.[1]
Steric hindrance from the t-butyl group. Consider using a slight excess of t-butanol and ensure adequate reaction time for the sterically hindered alcohol to react.
Difficulty in purifying the final product. Presence of hard-to-separate diastereomers due to racemization. Optimize the reaction conditions to minimize racemization from the outset, as outlined in this guide.
Formation of N-acylurea byproduct. The use of additives like HOBt or HOAt can help suppress the formation of N-acylurea when using carbodiimide coupling reagents.[6]

Quantitative Data on Racemization

The choice of coupling additives and the base used can have a significant impact on the degree of racemization. The following tables provide a summary of the percentage of D-isomer formed under different conditions.

Table 1: Effect of Coupling Additives on Racemization

Coupling System% D-Isomer Formed
DIC / HOBtLow
DIC / OxymaPureVery Low

Data synthesized from multiple sources indicating the general trend of lower racemization with Oxyma-based additives compared to HOBt.[1]

Table 2: Influence of Base on Racemization

BasePropensity for Racemization
N,N-Diisopropylethylamine (DIPEA)High
N-methylmorpholine (NMM)Moderate to High
2,4,6-collidineLow

This table illustrates the general principle that sterically hindered bases are preferred for minimizing racemization.[1][5]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-norvaline t-butyl ester with Minimized Racemization

This protocol employs a carbodiimide-based coupling method with an additive to suppress racemization.

  • N-protection of L-norvaline:

    • Dissolve L-norvaline in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base such as sodium hydroxide to adjust the pH.

    • Add Di-tert-butyl dicarbonate (Boc)2O and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the N-Boc-L-norvaline.

  • Esterification:

    • Dissolve N-Boc-L-norvaline (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add t-butanol (1.5 to 2 equivalents).

    • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled solution.[7]

    • Add a sterically hindered base such as 2,4,6-collidine (1.1 equivalents).

    • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter to remove the diisopropylurea byproduct.

    • Wash the filtrate with a mild acid (e.g., dilute HCl) and a mild base (e.g., saturated sodium bicarbonate solution), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-norvaline t-butyl ester.

    • Purify the crude product by column chromatography.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol outlines a general method for determining the percentage of racemization.

  • Sample Preparation:

    • Prepare a standard solution of the synthesized this compound.

    • If available, prepare a solution of the racemic D/L-norvaline t-butyl ester to establish the retention times of both enantiomers.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid esters (e.g., a polysaccharide-based column).[8][9]

    • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific column and analyte.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210-220 nm).

  • Analysis:

    • Inject the racemic standard to determine the retention times of the D and L enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for both the L- and D-enantiomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D) / (Area(L) + Area(D))] * 100

Visualizations

Racemization_Mechanisms cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation L_Norvaline Activated L-Norvaline Enolate Achiral Enolate Intermediate L_Norvaline->Enolate Base (e.g., DIPEA) L_Product L-Ester Enolate->L_Product Reprotonation D_Product D-Ester (Racemization) Enolate->D_Product Reprotonation N_Protected_L_Nor N-Protected L-Norvaline Activated_Ester Activated Ester N_Protected_L_Nor->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Racemic_Ester Racemic t-Butyl Ester Oxazolone->Racemic_Ester Base + t-BuOH

Caption: Mechanisms of racemization during L-norvaline ester synthesis.

Experimental_Workflow Start Start: L-Norvaline N_Protection N-Protection (e.g., Boc Anhydride) Start->N_Protection Activation Carboxylic Acid Activation N_Protection->Activation Add Coupling Reagent (e.g., DIC + HOBt) Critical_Step Critical Step: Potential for Racemization Activation->Critical_Step Esterification Esterification with t-Butanol Critical_Step->Esterification Add t-Butanol and Sterically Hindered Base Workup Workup and Purification Esterification->Workup Analysis Chiral Purity Analysis (Chiral HPLC) Workup->Analysis Final_Product Final Product: This compound Analysis->Final_Product

References

Troubleshooting low yield in L-norvaline t-butyl ester coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Norvaline t-Butyl Ester Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and prevent side reactions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound has a very low yield. What are the most common causes?

Low yields in coupling reactions involving this compound are typically due to a combination of factors related to its structure and the reaction setup. The primary culprits include:

  • Steric Hindrance: The bulky t-butyl ester group can physically block or slow down the approach of the activated carboxylic acid to the amine, reducing the reaction rate.[1]

  • Suboptimal Coupling Reagent: Standard coupling reagents may not be powerful enough to overcome the steric hindrance.[1] More potent reagents are often required for efficient coupling.[2][3]

  • Side Reactions: The formation of unwanted byproducts, such as N-acylurea when using carbodiimides, can consume the activated intermediate and halt the reaction.[4][5]

  • Inadequate Reaction Conditions: Factors like solvent choice, temperature, reaction time, and pH can significantly impact the coupling efficiency.[1][6]

  • Peptide Aggregation: In solid-phase synthesis, the growing peptide chain can aggregate, making reactive sites inaccessible.[7]

Q2: Which coupling reagent is best for a sterically hindered amine like this compound?

The choice of coupling reagent is critical. For sterically demanding couplings, aminium/uronium or phosphonium-based reagents are generally more effective than standard carbodiimides alone.[1]

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amines

Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides EDC, DCC, DICCost-effective, well-established.Prone to N-acylurea side reaction, often require additives (HOBt, OxymaPure), may be insufficient for highly hindered couplings.[1][4][8]
Aminium/Uronium Salts HATU, HBTU, HCTUHighly reactive, fast reaction times, lower racemization risk, very effective for hindered couplings.[1][2][3]Higher cost, can cause guanidinylation of the amine if not used correctly.[2]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, similar in efficacy to aminium salts, good for overcoming steric hindrance.[1]Byproducts can sometimes complicate purification.

Recommendation: For difficult couplings involving this compound, HATU is often the reagent of choice due to its high reactivity and efficiency in overcoming steric hindrance.[2][3]

Q3: I'm using a carbodiimide (like EDC or DCC) with an additive, but the yield is still poor. How can I optimize this?

If you continue to use a carbodiimide-based system, several parameters can be optimized:

  • Pre-activation: Activate the carboxylic acid with the carbodiimide and additive (e.g., HOBt) for 15-30 minutes at 0°C before adding the this compound.[6] This allows the formation of the active ester intermediate, which can improve the subsequent coupling rate.

  • Temperature Control: Perform the reaction at a lower temperature (0°C to room temperature).[4] Elevated temperatures can accelerate the formation of the unwanted N-acylurea byproduct.[9]

  • Solvent Choice: Use anhydrous, high-purity solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are good choices as their lower polarity can help suppress N-acylurea formation.[6][10] For substrates with poor solubility, N-Methylpyrrolidone (NMP) may be a better option than DMF.[1]

  • Stoichiometry: Ensure the correct molar ratios. Typically, 1.0-1.2 equivalents of the carbodiimide and additive relative to the carboxylic acid are used.

Q4: I suspect side reactions are consuming my reagents. What are the likely culprits and how can I prevent them?

The most common side reaction, especially with carbodiimides, is the formation of N-acylurea .[4][5]

  • Mechanism: The intended reaction involves the activation of a carboxylic acid by a carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate should then react with the amine (this compound) to form the desired amide bond. However, the O-acylisourea can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a very stable and unreactive N-acylurea, which terminates the reaction for that molecule.[4]

  • Prevention:

    • Use Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are crucial. They act as nucleophiles that rapidly trap the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea (less prone to side reactions) but still highly reactive towards the amine.[4]

    • Control Temperature: Lower temperatures slow down the rate of the N-acylurea rearrangement.[9]

    • Use Pyridine: In some systems, adding pyridine can suppress N-acylurea formation by facilitating the conversion of the O-acylisourea to a different reactive intermediate.[11][12]

Another potential side reaction is racemization of the activated amino acid, which can be minimized by using additives and non-nucleophilic bases like DIPEA or NMM.[4]

Visualizing Reaction Pathways

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your coupling reaction.

TroubleshootingWorkflow Start Low Yield Observed Check_Reagents Step 1: Verify Reagents - Purity of starting materials? - Anhydrous solvents? - Fresh coupling reagents? Start->Check_Reagents Optimize_Conditions Step 2: Optimize Conditions - Lower temperature (0°C)? - Pre-activate acid? - Increase reaction time? Check_Reagents->Optimize_Conditions Reagents OK Change_Reagent Step 3: Change Coupling Reagent - Switch from Carbodiimide to HATU or PyBOP? Optimize_Conditions->Change_Reagent Yield still low Success Yield Improved Optimize_Conditions->Success Check_Side_Reactions Step 4: Investigate Side Reactions - N-acylurea formation? - Racemization? Change_Reagent->Check_Side_Reactions Yield still low Change_Reagent->Success Check_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Carbodiimide Coupling Mechanism and N-Acylurea Side Reaction

This diagram illustrates the desired reaction pathway versus the common N-acylurea side reaction.

CarbodiimideMechanism cluster_main Desired Pathway vs. Side Reaction cluster_desired Desired Reaction cluster_side Side Reaction RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl EDC Carbodiimide (e.g., EDC) EDC->O_Acyl Active_Ester Active Ester O_Acyl->Active_Ester + HOBt N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Rearrangement (No Additive / High Temp) HOBt Additive (HOBt / Oxyma) Amide Desired Amide Product Active_Ester->Amide + Amine Amine L-Norvaline-OtBu

Caption: Carbodiimide activation showing the desired path and N-acylurea side reaction.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol provides a general guideline for coupling a carboxylic acid to this compound hydrochloride.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF (approx. 0.1 M).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.1 eq) and stir the mixture for 15-30 minutes for pre-activation.

  • Coupling: Add this compound hydrochloride (1.2 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash the organic layer successively with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: General Procedure for HATU Coupling

This protocol is recommended for achieving higher yields, especially when steric hindrance is a major issue.[3]

  • Preparation: In a flask, dissolve the carboxylic acid (1.0 eq), HATU (1.0 eq), and this compound hydrochloride (1.2 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 eq) dropwise to the mixture. The solution may turn yellow, which is characteristic of HATU activation.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Couplings with HATU are typically much faster than with carbodiimides.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and perform the same aqueous workup as described in Protocol 1 to remove DMF and other water-soluble components. Purify the crude product by column chromatography.

Disclaimer: These protocols are intended as a general guide. Optimal conditions such as reagent stoichiometry, reaction times, and temperatures may vary depending on the specific substrates and should be optimized accordingly. Always handle reagents in a well-ventilated fume hood with appropriate personal protective equipment.

References

Managing solubility issues of L-norvaline t-butyl ester in reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-norvaline t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound and its hydrochloride salt in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and its hydrochloride salt?

A1: this compound, particularly as its hydrochloride salt, is a white crystalline solid known to have limited solubility in many common organic solvents.[1][2] As with many amino acid derivatives, its polarity is a key factor. The free base is expected to be more soluble in less polar organic solvents compared to its hydrochloride salt. The salt form, while enhancing aqueous solubility, often exhibits poor solubility in non-polar organic solvents.[3][4] Its solubility is also temperature-dependent, generally increasing with a rise in temperature.[5]

Q2: I am observing incomplete dissolution of this compound hydrochloride in my reaction solvent. What are the initial steps I should take?

A2: First, confirm the identity and purity of your starting material and ensure your solvent is anhydrous and of the appropriate grade, as impurities can affect solubility.[6] Gentle heating of the mixture can be attempted, as solubility often increases with temperature.[5] Sonication can also be used to help break up solid aggregates and promote dissolution. If these simple methods fail, a systematic approach to solvent selection or the use of co-solvents is recommended.

Q3: Which solvents are typically recommended for reactions involving this compound?

Data Presentation: Qualitative Solubility of this compound HCl

SolventSolvent TypeExpected Relative SolubilityNotes
Dichloromethane (DCM)ChlorinatedLow to MediumCommonly used in peptide synthesis. Solubility may be limited.
N,N-Dimethylformamide (DMF)Polar AproticMedium to HighA strong solvent for many peptides and amino acid derivatives.[1]
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for poorly soluble compounds, but can be difficult to remove.[8]
Tetrahydrofuran (THF)EtherLowGenerally a weaker solvent for polar compounds like amino acid salts.
Acetonitrile (MeCN)Polar AproticLow to MediumPolarity is lower than DMF and DMSO.
Chloroform (CHCl₃)ChlorinatedLow to MediumSimilar to DCM.
TolueneAromatic HydrocarbonVery Low / InsolubleNon-polar nature makes it a poor solvent for the HCl salt.[3]
Ethyl Acetate (EtOAc)EsterLowModerate polarity; solubility is likely to be poor.
Methanol (MeOH)Polar ProticMediumThe protic nature may aid in solvating the salt.

Disclaimer: This table provides estimated qualitative solubility. Experimental verification is crucial for your specific application.

Q4: Can I use a solvent mixture or co-solvent to improve solubility?

A4: Yes, using a co-solvent is a highly effective strategy. A common approach is to dissolve the this compound in a small amount of a strong solvent where it is highly soluble (e.g., DMSO or DMF), and then dilute the solution with the primary reaction solvent.[8] This can often maintain the compound in a dissolved state. Solvent mixtures can also alter the overall polarity of the medium to better suit the solute.[7]

Troubleshooting Guide

Issue 1: this compound HCl precipitates out of solution during the reaction.

  • Possible Cause 1: Change in Solvent Polarity. The addition of other reactants or the formation of byproducts may be altering the polarity of the reaction medium, causing the ester to crash out.

    • Solution: Consider starting with a stronger solvent system or a co-solvent blend that can accommodate these changes.

  • Possible Cause 2: Temperature Fluctuation. If the reaction was initially heated to dissolve the reactant, a decrease in temperature could cause precipitation.

    • Solution: Maintain a constant, elevated temperature throughout the reaction, ensuring it is within the stability limits of all reactants and products.

  • Possible Cause 3: Reaction Consumption. As the this compound is consumed, the equilibrium may shift. However, if starting material is precipitating, it indicates a solubility issue, not consumption.

Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.

  • Possible Cause: Insufficient Concentration of Soluble Reactant. Even if some of the ester is dissolved, the concentration in the solution phase may be too low for the reaction to proceed at a reasonable rate.

    • Solution 1: Solvent System Optimization. Conduct a solvent screening to find a medium where the ester is more soluble (see Experimental Protocol 1).

    • Solution 2: Increase Temperature. Running the reaction at a higher temperature can increase both solubility and reaction rate. Monitor for potential side reactions or degradation.

    • Solution 3: Phase-Transfer Catalysis. For biphasic systems or reactions where the ester has low solubility, a phase-transfer catalyst could potentially facilitate the reaction between the dissolved and undissolved phases, although this is highly reaction-specific.

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Solubility Issues start This compound solubility issue identified check_basics Verify material purity and solvent quality? start->check_basics simple_methods Apply gentle heat or sonication check_basics->simple_methods Yes reassess Reassess reaction conditions (temp, concentration, reagents) check_basics->reassess No is_soluble1 Is it soluble? simple_methods->is_soluble1 proceed Proceed with reaction is_soluble1->proceed Yes solvent_screen Perform Solvent Screening (See Protocol 1) is_soluble1->solvent_screen No end Problem Resolved proceed->end use_cosolvent Use Co-Solvent System (e.g., DMSO/DCM) solvent_screen->use_cosolvent is_soluble2 Is it soluble? use_cosolvent->is_soluble2 is_soluble2->proceed Yes is_soluble2->reassess No protocol_workflow Solvent Screening Protocol start Weigh 5mg of ester into multiple vials add_solvent Add 100 µL of a different test solvent to each start->add_solvent vortex Vortex for 30s at Room Temp add_solvent->vortex observe Observe & Record Solubility vortex->observe is_dissolved Completely Dissolved? observe->is_dissolved max_vol Max Volume Reached? is_dissolved->max_vol No record_final Record final solubility and conditions is_dissolved->record_final Yes add_more_solvent Add another 100 µL of solvent max_vol->add_more_solvent No heat_test Gently heat vial (40-50 °C) max_vol->heat_test Yes add_more_solvent->vortex heat_test->record_final

References

Impact of scavengers on the deprotection of L-norvaline t-butyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of scavengers during the deprotection of L-norvaline t-butyl ester. While the alkyl side chain of L-norvaline is not susceptible to t-butylation, the use of scavengers can be crucial in preventing side reactions, especially when other sensitive functional groups are present in the molecule or under forcing reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound.

IssuePossible CauseSolution
Incomplete Deprotection 1. Insufficient acid strength or concentration.[1] 2. Inadequate reaction time or temperature.[1] 3. Steric hindrance if L-norvaline is part of a larger, complex molecule.[1] 4. Poor solubility of the starting material.[1]1. Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid like 4M HCl in dioxane.[2] 2. Extend the reaction time and monitor progress using TLC or LC-MS. Gentle warming (e.g., to 40°C) can be considered, but may increase side product formation.[2] 3. For sterically hindered substrates, more forcing conditions like higher temperatures or longer reaction times may be necessary.[3] 4. Ensure the substrate is fully dissolved in the reaction solvent.
Formation of Side Products 1. Alkylation of nucleophilic functional groups by the t-butyl cation.[3] 2. Oxidation of sensitive residues (if present in the molecule).[4]1. Incorporate a scavenger or a cocktail of scavengers to trap the reactive t-butyl cation.[1] Common scavengers include triisopropylsilane (TIS), water, and anisole.[3] 2. If other sensitive residues like methionine or cysteine are present, add a reducing agent such as dithiothreitol (DTT) or dimethyl sulfide (DMS) to the scavenger cocktail and perform the reaction under an inert atmosphere.[4]
Difficulty in Product Isolation 1. Residual TFA in the crude product. 2. The product is highly soluble in the precipitation solvent.1. After removing the bulk of the TFA by rotary evaporation, co-evaporate the residue with a solvent like toluene to remove residual acid.[1] 2. Use a non-polar solvent such as cold diethyl ether or hexane for precipitation.[3] Collect the resulting solid by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound deprotection and where do scavengers play a role?

A1: The deprotection of this compound with a strong acid like trifluoroacetic acid (TFA) proceeds through an acid-catalyzed elimination mechanism. The carbonyl oxygen of the ester is protonated, leading to the cleavage of the carbon-oxygen bond to form the free carboxylic acid (L-norvaline) and a stable tertiary carbocation (the t-butyl cation).[3] This reactive t-butyl cation can cause unwanted side reactions by alkylating any nucleophilic species present.[4] Scavengers are nucleophilic agents that are added to the reaction mixture to trap these t-butyl cations, preventing them from reacting with the desired product or other sensitive functional groups.[5]

Q2: Since L-norvaline does not have a nucleophilic side chain, are scavengers necessary for its t-butyl ester deprotection?

A2: While the side chain of L-norvaline itself is not susceptible to t-butylation, the use of scavengers is still considered good practice for several reasons:

  • Presence of other sensitive functional groups: If the L-norvaline is part of a larger molecule that contains sensitive amino acid residues like tryptophan, methionine, cysteine, or tyrosine, scavengers are essential to prevent alkylation of these residues.[1]

  • Preventing side reactions with solvents or impurities: The t-butyl cation can react with certain solvents or impurities in the reaction mixture, leading to the formation of byproducts.

  • Minimizing oligomerization of isobutylene: The t-butyl cation can deprotonate to form isobutylene, which can polymerize under acidic conditions. Scavengers can help to prevent this.

Q3: What are some common scavengers and scavenger cocktails, and how do I choose the right one?

A3: The choice of scavenger depends on the nature of the substrate and the potential for side reactions.[3] Often, a combination of scavengers, known as a "scavenger cocktail," is used to address multiple potential side reactions.[4]

  • Water (H₂O): Traps t-butyl cations and helps to hydrolyze t-butyl trifluoroacetate.[4]

  • Triisopropylsilane (TIS): A common and effective scavenger for t-butyl cations.[3]

  • Anisole: Used to protect tryptophan and tyrosine residues.[3]

  • 1,2-Ethanedithiol (EDT): Specifically used for cysteine-containing compounds to prevent disulfide bond formation and other side reactions.[2]

  • Thioanisole: Another scavenger often used for protecting tryptophan.[6]

A widely used general-purpose scavenger cocktail is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).[2][5]

Q4: My deprotection reaction is incomplete. What steps can I take to drive it to completion?

A4: If your deprotection is incomplete, you can try the following:

  • Increase the concentration of TFA: A higher concentration of acid can increase the reaction rate.[3]

  • Extend the reaction time: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Increase the reaction temperature: Gently warming the reaction to around 40°C can help, but be aware that this may also increase the formation of side products, making the use of scavengers even more critical.[2][3]

Q5: Can the S-alkylation of a methionine residue by the t-butyl cation be reversed?

A5: Yes, the S-alkylation of methionine is a reversible reaction. If this side reaction occurs in a molecule containing methionine, the t-butyl group can often be removed by treating the purified product with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours.[1]

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a cysteine residue. While this data is from the context of peptide synthesis, it provides a useful illustration of the impact of scavengers on preventing t-butyl cation-mediated side reactions.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)>98<2
Data is illustrative and based on literature reports for model peptides.[2]

Experimental Protocols

Protocol: General Procedure for the Deprotection of this compound using TFA and a Scavenger

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous[3]

  • Trifluoroacetic acid (TFA)[3]

  • Scavenger (e.g., Triisopropylsilane - TIS)[3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Cold diethyl ether or hexane for precipitation[3]

Procedure:

  • Dissolution: Dissolve the this compound in an appropriate volume of DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.[3]

  • Scavenger Addition: Add the chosen scavenger to the solution. For example, add TIS to a final concentration of 2.5-5% (v/v).[3]

  • TFA Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours.[3] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]

  • Work-up (Precipitation): Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding a non-polar solvent such as cold diethyl ether or hexane.[3]

  • Isolation: Collect the resulting solid by filtration and wash with the cold non-polar solvent.

  • Drying: Dry the product under vacuum to obtain the deprotected L-norvaline.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if needed.[3]

Safety Precautions:

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3]

Visualizations

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products L-Norvaline_t-Butyl_Ester This compound Protonated_Ester Protonated Ester L-Norvaline_t-Butyl_Ester->Protonated_Ester Protonation TFA TFA (H⁺) t-Butyl_Cation t-Butyl Cation Protonated_Ester->t-Butyl_Cation Cleavage L-Norvaline L-Norvaline (Deprotected) Protonated_Ester->L-Norvaline Isobutylene Isobutylene t-Butyl_Cation->Isobutylene Deprotonation

Caption: Mechanism of TFA-mediated deprotection of this compound.

Scavenger_Action cluster_reaction Deprotection Reaction cluster_scavenging Scavenging Pathway cluster_side_reaction Potential Side Reaction t-Butyl_Ester This compound Deprotection Deprotection (TFA) t-Butyl_Ester->Deprotection t-Butyl_Cation t-Butyl Cation Deprotection->t-Butyl_Cation Trapped_Cation Trapped t-Butyl Cation t-Butyl_Cation->Trapped_Cation Reaction with Scavenger Side_Product Alkylated Side Product t-Butyl_Cation->Side_Product Alkylation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Nucleophile Nucleophile (Nu⁻) Nucleophile->Side_Product Troubleshooting_Workflow Start Start Deprotection Monitor_Reaction Monitor Reaction (TLC/LC-MS) Start->Monitor_Reaction Is_Deprotection_Complete Is Deprotection Complete? Monitor_Reaction->Is_Deprotection_Complete Check_for_Side_Products Check for Side Products Is_Deprotection_Complete->Check_for_Side_Products Yes Incomplete Incomplete Reaction Is_Deprotection_Complete->Incomplete No Side_Products_Observed Side Products Observed Check_for_Side_Products->Side_Products_Observed Yes Workup_Purification Workup & Purification Check_for_Side_Products->Workup_Purification No Increase_TFA_Time_Temp Increase TFA/Time/Temp Incomplete->Increase_TFA_Time_Temp Increase_TFA_Time_Temp->Monitor_Reaction Add_Scavenger Add/Optimize Scavenger Side_Products_Observed->Add_Scavenger Add_Scavenger->Start

References

Preventing side-chain modifications during L-norvaline t-butyl ester cleavage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of L-norvaline t-butyl ester. Our focus is on preventing potential side-chain modifications and ensuring high-purity product recovery.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during the cleavage of a t-butyl ester?

A1: The main cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu+) when the ester is cleaved with a strong acid, most commonly trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate any nucleophilic species present in the reaction mixture, leading to undesired byproducts.[2]

Q2: Is the side chain of L-norvaline susceptible to modification by the tert-butyl cation?

A2: The side chain of L-norvaline is a linear propyl group, which is an unactivated alkyl chain. Under standard acidic cleavage conditions, this aliphatic side chain is generally considered non-nucleophilic and chemically inert, making it highly resistant to alkylation by the tert-butyl cation. The primary concern during the deprotection of this compound is typically ensuring complete cleavage and preventing modifications to other sensitive functional groups that may be present elsewhere in the molecule.

Q3: What are scavengers and why are they used in t-butyl ester deprotection?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive t-butyl cation.[1][2] They react with the carbocation more rapidly than any sensitive functional groups on the target molecule, thus preventing unwanted side reactions.[1] Common scavengers include triisopropylsilane (TIS), water, anisole, and thioanisole.[3][4]

Q4: When should I consider using scavengers for this compound cleavage?

A4: While the L-norvaline side chain itself is not typically at risk, the use of scavengers is highly recommended if your molecule contains other acid-sensitive functional groups. These include residues like Tryptophan, Methionine, Cysteine, or Tyrosine, which are all susceptible to alkylation.[1][5]

Q5: Can the cleavage of the t-butyl ester be incomplete? What are the signs?

A5: Yes, incomplete cleavage can occur due to insufficient acid strength, short reaction times, low temperatures, or steric hindrance around the ester group.[6] The presence of unreacted starting material, observable by analytical techniques such as TLC, HPLC, or LC-MS, is the primary indicator of incomplete deprotection.[6]

Troubleshooting Guide

Issue 1: My reaction is complete, but I observe unexpected byproducts in my LC-MS analysis.

  • Possible Cause: If your molecule contains other sensitive functional groups, the tert-butyl cation generated during cleavage may be causing side-chain alkylation on those residues.[5]

  • Solution: Incorporate a scavenger or a scavenger cocktail into your cleavage solution. The choice of scavenger depends on the nature of the sensitive functional groups present in your molecule.[1][2] Triisopropylsilane (TIS) and water are common general-purpose scavengers.[4]

Issue 2: The deprotection of the t-butyl ester is not going to completion.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The concentration of trifluoroacetic acid (TFA) may be too low to effectively drive the reaction to completion.[6]

  • Solution 1: Increase the concentration of TFA in the reaction mixture. For difficult-to-cleave esters, using a higher concentration of TFA, such as 95% in dichloromethane (DCM) or even neat TFA, can be effective.[6]

  • Possible Cause 2: Sub-optimal Reaction Time or Temperature. The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.

  • Solution 2: Increase the reaction time and monitor the progress by an appropriate analytical method like TLC or LC-MS.[3] While these reactions are often run at room temperature, a slight increase in temperature can sometimes improve the rate of cleavage, but this may also increase the risk of side reactions.[1]

  • Possible Cause 3: Poor Solubility. If the this compound derivative is not fully dissolved in the reaction solvent, the cleavage will be inefficient.[6]

  • Solution 3: Ensure your substrate is fully dissolved. If solubility in DCM is an issue, consider alternative anhydrous solvents that are compatible with acidic conditions.

Data Presentation

The following table summarizes common scavenger cocktails used in trifluoroacetic acid (TFA)-mediated deprotection to prevent side-product formation with sensitive residues that might be present in a molecule alongside L-norvaline.

Scavenger CocktailComposition (v/v/v)Target ResiduesApplication Notes
TFA/TIS/H₂O 95:2.5:2.5General purpose, TryptophanA widely used and effective cocktail for preventing t-butylation of the indole ring of Tryptophan.[2]
TFA/Thioanisole/DMS/DTT Varies (e.g., with 1% DTT)Cysteine, MethionineThioethers like thioanisole and dimethyl sulfide (DMS) are effective at scavenging electrophiles that could react with sulfur-containing residues.[4][7]
TFA/Anisole 95:5General purposeAnisole can act as a scavenger for the tert-butyl cation.[3]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Cleavage of this compound

This protocol is suitable for L-norvaline derivatives that do not contain other acid-sensitive functional groups.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Cold diethyl ether for precipitation

Procedure:

  • Dissolution: Dissolve the this compound derivative in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[3]

  • TFA Addition: To the stirred solution, add an equal volume of TFA.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed.[3]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]

  • Work-up:

    • Precipitation: Dissolve the oily residue in a minimal amount of a suitable solvent (e.g., DCM) and add it dropwise to a flask of cold diethyl ether with stirring to precipitate the product. Collect the solid by filtration.[2]

    • Aqueous Work-up: Alternatively, dissolve the residue in an organic solvent like ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]

Protocol 2: Cleavage with a Scavenger Cocktail

This protocol is recommended when the molecule contains other acid-sensitive residues.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the this compound derivative in a minimal amount of DCM in a round-bottom flask.

  • Addition of Cleavage Cocktail: Add the premixed scavenger cocktail (e.g., TFA/H₂O/TIS) to the dissolved substrate.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress to ensure complete deprotection.

  • Work-up: Concentrate the solution under reduced pressure. Precipitate the product by adding the concentrated solution to cold diethyl ether. Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum.[2]

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in Anhydrous DCM check_sensitivity Molecule contains other sensitive groups? start->check_sensitivity prep_scavenger Prepare Scavenger Cocktail (e.g., TFA/TIS/H2O) check_sensitivity->prep_scavenger Yes add_tfa Add Trifluoroacetic Acid (TFA) check_sensitivity->add_tfa No add_cocktail Add Scavenger Cocktail prep_scavenger->add_cocktail stir Stir at Room Temperature (1-4 hours) add_tfa->stir add_cocktail->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate precipitate Precipitate Product in Cold Diethyl Ether concentrate->precipitate isolate Isolate and Dry Product precipitate->isolate finish Pure L-Norvaline Derivative isolate->finish

Caption: Experimental workflow for this compound cleavage.

Side_Reaction_Prevention cluster_cleavage TFA-Mediated Cleavage cluster_pathways Potential Pathways for tBu+ ester L-Norvaline-tBu Ester carbocation tert-Butyl Cation (tBu+) (Reactive Electrophile) ester->carbocation Protonation & Cleavage acid H+ (from TFA) side_reaction Side Reaction (Alkylation of Sensitive Residue) carbocation->side_reaction scavenging Scavenging (Trapping of tBu+) carbocation->scavenging product L-Norvaline scavenger Scavenger (e.g., TIS, H2O) scavenger->scavenging

Caption: Mechanism of side-reaction prevention using scavengers.

References

Technical Support Center: LC-MS Analysis of L-Norvaline t-Butyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-norvaline t-butyl ester and its related reaction byproducts. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during LC-MS analysis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am observing a significant peak corresponding to the mass of L-norvaline starting material. What is the likely cause?

A: This typically indicates one of two possibilities:

  • Incomplete Reaction: The esterification reaction has not gone to completion. You may need to revisit your synthesis parameters, such as reaction time, temperature, or catalyst concentration.

  • Product Hydrolysis: this compound can be labile and may hydrolyze back to the free acid.[1] This can occur during the reaction workup or sample storage, especially if exposed to acidic or basic aqueous conditions. Ensure your sample preparation solvents are anhydrous and neutral if possible, and analyze samples promptly after preparation.

Q2: My chromatogram shows a peak with an m/z of [M-56+H]⁺ relative to my product. What is this byproduct?

A: This corresponds to the loss of a butene group (mass 56 Da) from the t-butyl ester, which fragments back to the free L-norvaline. While this can be a byproduct from the reaction, it is more commonly a result of in-source fragmentation within the mass spectrometer's ion source. To mitigate this, try reducing the ion source temperature or the fragmentor/capillary exit voltage to use gentler ionization conditions.

Q3: The peak shape for my this compound is broad or tailing. How can I improve it?

A: Poor peak shape for amino acid esters is a common chromatographic issue.[2] Consider the following solutions:

  • Mobile Phase pH: Ensure the mobile phase pH is controlled using a volatile additive like formic acid (typically 0.1%).[3] For a basic compound like an amino ester, an acidic mobile phase ensures it is consistently in its protonated form, which generally improves peak shape on reversed-phase columns.

  • Column Choice: Standard C18 columns can sometimes provide poor retention for polar compounds. If peak shape does not improve, consider using a Hydrophilic Interaction Chromatography (HILIC) column, which is specifically designed for better retention and separation of polar analytes.[4]

  • Sample Solvent: Your sample should be dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase. Injecting in a much stronger solvent (e.g., pure acetonitrile in a high-aqueous start) can cause significant peak distortion.[5]

Q4: I am seeing inconsistent signal intensity or area counts for my product between injections. What could be the problem?

A: Signal instability can be frustrating and points to several potential issues:

  • Matrix Effects: If your samples are from a complex reaction mixture, other components co-eluting with your analyte can suppress or enhance its ionization.[6] The best way to compensate for this is to use a stable isotope-labeled internal standard.

  • System Contamination & Carryover: Analyte from a concentrated sample may adsorb to surfaces in the injector or column and elute in subsequent blank or sample injections.[2] Implement a rigorous needle wash protocol and run blank injections after high-concentration samples to check for carryover.

  • LC System Instability: Fluctuations in pump pressure or inconsistent mixing can lead to variable retention times and peak areas. Ensure the LC system is properly purged and equilibrated. Air bubbles in the solvent lines are a common cause of this issue.[5]

Potential Byproducts Data

Use the following table to identify common species observed in the LC-MS analysis of this compound reactions.

Compound NameMolecular FormulaExact MassExpected [M+H]⁺ (m/z)Potential Cause / Note
L-NorvalineC₅H₁₁NO₂117.0790118.0863Starting material, hydrolysis byproduct[1]
This compound C₉H₁₉NO₂ 173.1416 174.1489 Target Product
Di-t-butyl isobutyleneC₁₂H₂₄168.1878169.1951Byproduct from t-butyl source under acidic conditions
L-Norvaline DimerC₁₀H₂₀N₂O₃216.1474217.1547Dimerization of starting material
N-t-butyl L-NorvalineC₉H₁₉NO₂173.1416174.1489N-alkylation (isobaric with product)

Experimental Protocol: LC-MS Analysis

This section provides a standard methodology for the analysis of this compound reaction mixtures.

1. Sample Preparation

  • Quench the reaction mixture as required by your synthesis protocol.

  • Perform a liquid-liquid extraction or other cleanup if necessary to remove catalysts and non-volatile salts, which are detrimental to the MS system.[3]

  • Evaporate the solvent from the final organic extract.

  • Reconstitute a small amount of the residue (e.g., 1 mg) in 1.0 mL of the initial mobile phase condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve, then filter through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) Flow (mL/min) %B
    0.0 0.4 5
    4.0 0.4 95
    5.0 0.4 95
    5.1 0.4 5

    | 7.0 | 0.4 | 5 |

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

  • Sheath Gas Temp: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage (Vcap): 3500 V.

  • Fragmentor: 120 V.

  • Scan Range: 70 - 1000 m/z.

  • Acquisition Rate: 2 spectra/s.

Visual Workflow: Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the LC-MS analysis.

G start LC-MS Anomaly Detected peak_shape Poor Peak Shape (Tailing, Fronting, Broad) start->peak_shape unexpected_peaks Unexpected Peaks Present start->unexpected_peaks signal_issue Inconsistent or No Signal start->signal_issue check_solvent Check Sample Solvent vs. Mobile Phase Mismatch peak_shape->check_solvent check_sm Peak at m/z 118.1? (L-Norvaline) unexpected_peaks->check_sm check_dimer Peak at m/z 217.2? (Dimer) unexpected_peaks->check_dimer check_in_source Check for in-source fragmentation or contaminants unexpected_peaks->check_in_source check_infusion Infuse standard directly. Is signal present? signal_issue->check_infusion check_ph Verify Mobile Phase pH (Add 0.1% Formic Acid) check_solvent->check_ph change_column Consider HILIC or Alternative Column Chemistry check_ph->change_column solve_peak_shape Resolution: Adjust method parameters or change column change_column->solve_peak_shape check_hydrolysis Incomplete reaction or product hydrolysis check_sm->check_hydrolysis solve_peaks Resolution: Optimize synthesis, workup, or MS source conditions check_hydrolysis->solve_peaks check_synthesis Side reaction during synthesis check_dimer->check_synthesis check_synthesis->solve_peaks check_in_source->solve_peaks no_infusion_signal Check for Clog, Leak, or MS Hardware Fault check_infusion->no_infusion_signal No infusion_signal_ok Check for LC problem: Contamination, Matrix Effects check_infusion->infusion_signal_ok Yes solve_signal Resolution: Clean system, use internal standards no_infusion_signal->solve_signal run_blanks Implement rigorous wash steps and run blanks for carryover infusion_signal_ok->run_blanks run_blanks->solve_signal

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of L-Norvaline t-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of L-norvaline t-butyl ester. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, with a focus on accuracy, precision, and efficiency. Experimental data from analogous compounds and general principles of each technique are provided to support the comparison.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the analysis of amino acids and their derivatives, offering high resolution and sensitivity for both chemical and enantiomeric purity determination. The purity of this compound is typically assessed using two distinct HPLC approaches: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity. Commercial sources often cite a purity of ≥ 98% (HPLC) for this compound hydrochloride, underscoring the industry's reliance on this method.[1]

Experimental Protocol: RP-HPLC for Chemical Purity

This protocol outlines a general method for the determination of chemical purity of this compound using RP-HPLC with pre-column derivatization. Derivatization is often necessary for amino acid esters that lack a strong chromophore to enhance UV detection.

Objective: To separate and quantify this compound from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV or fluorescence detector.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl))

  • Buffer solution (e.g., sodium acetate or sodium borate)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm (for underivatized) or a specific wavelength depending on the derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).

  • Injection Volume: 10 µL

Sample Preparation (with OPA derivatization):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or diluent).

  • In a vial, mix the sample solution with the OPA derivatizing reagent in a borate buffer.

  • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature before injection.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol describes a general method for the separation of L- and D-enantiomers of norvaline derivatives. Direct enantiomeric separation on a chiral stationary phase (CSP) is often preferred as it avoids the potential for racemization during derivatization.

Objective: To determine the enantiomeric excess (%ee) of this compound by separating it from its D-enantiomer.

Instrumentation:

  • HPLC system with an isocratic or gradient pump, autosampler, column oven, and UV or polarimetric detector.

Materials:

  • This compound sample

  • Hexane or Heptane, HPLC grade

  • Isopropanol (IPA) or Ethanol, HPLC grade

  • Acidic or basic modifier (e.g., TFA or diethylamine (DEA))

Chromatographic Conditions (Example):

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or Chiralcel OD-H) or a crown ether-based CSP (e.g., CROWNPAK CR-I(+)).[2][3]

  • Mobile Phase: A mixture of hexane/IPA or hexane/ethanol with a small percentage of a modifier. A typical starting point is 90:10 (v/v) Hexane:IPA.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors including the specific purity aspect to be determined (chemical or enantiomeric), required sensitivity, sample throughput, and available instrumentation.

Technique Principle Advantages Disadvantages Typical Application for this compound
RP-HPLC Separation based on hydrophobicity.High resolution, robust, widely available, suitable for automation.May require derivatization for sensitive detection of amino acid esters.Determination of chemical purity (impurities from synthesis and degradation).
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Direct determination of enantiomeric excess, high accuracy and precision.Chiral columns can be expensive and have specific mobile phase requirements.Quantification of the D-enantiomer impurity.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.[2]Fast separations, reduced solvent consumption, suitable for chiral separations.[4][5]Requires specialized instrumentation, may have lower resolution for very polar compounds.Chiral separation of enantiomers, offering a "greener" alternative to normal phase HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.[6]High sensitivity and specificity, provides structural information.Requires derivatization to increase volatility and thermal stability of amino acid esters.[7][8]Identification of volatile impurities and quantification after derivatization.
Capillary Electrophoresis (CE) Separation based on the charge-to-size ratio of analytes in an electric field.[9]High efficiency, small sample volume, fast analysis times.[10]Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.Analysis of charged impurities and enantiomeric separation using chiral additives.[11]
Quantitative NMR (qNMR) Quantification based on the integrated signal intensity of specific nuclei relative to a certified internal standard.[12]Primary ratio method, no need for identical reference standard of the analyte, provides structural confirmation.[13]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.[14]Absolute purity determination of the bulk material.

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for HPLC analysis and a decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (if required for RP-HPLC) Dissolution->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC_System HPLC System Filtration->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Decision_Tree Start Start: Purity Assessment of This compound Purity_Type Type of Purity to Assess? Start->Purity_Type Chemical_Purity Chemical Purity Purity_Type->Chemical_Purity  Chemical Enantiomeric_Purity Enantiomeric Purity Purity_Type->Enantiomeric_Purity Enantiomeric   RP_HPLC RP-HPLC Chemical_Purity->RP_HPLC GC_MS GC-MS (with derivatization) Chemical_Purity->GC_MS qNMR qNMR (for absolute purity) Chemical_Purity->qNMR Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Chiral_SFC Chiral SFC Enantiomeric_Purity->Chiral_SFC Chiral_CE Chiral CE Enantiomeric_Purity->Chiral_CE

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to L-Norvaline t-Butyl Ester Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of small molecule analysis, understanding the mass spectrometry fragmentation patterns of amino acid derivatives is paramount. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of L-norvaline t-butyl ester with related compounds, supported by established fragmentation principles. This analysis serves as a valuable resource for compound identification and structural elucidation in various research and development applications.

Predicted Fragmentation Pattern of this compound

The mass spectrometry fragmentation of this compound is anticipated to be dominated by characteristic cleavages of the ester and the amino acid side chain. While direct experimental data for this specific molecule is not widely published, a reliable fragmentation pattern can be predicted based on the well-understood behavior of amino acid esters and tert-butyl groups under electron ionization.

The primary fragmentation pathways are expected to involve the loss of the tert-butyl group, cleavage of the amino acid side chain, and fragmentation of the ester group itself. These predicted fragmentation patterns are summarized in the table below.

Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Loss Significance
[M]+•173Molecular IonRepresents the intact ionized molecule.
[M-15]+158Loss of a methyl radical (•CH3) from the t-butyl groupMinor fragment, indicative of the t-butyl ester.
[M-57]+116Loss of the tert-butyl cation (•C(CH3)3)A major and highly diagnostic fragment for t-butyl esters.
[M-73]+100Loss of the entire t-butoxy group (•OC(CH3)3)Characteristic fragment of the ester cleavage.
[M-101]+72Loss of the carbo-tert-butoxy group (•COOC(CH3)3)Also known as the "amino acid fragment," provides key information about the amino acid core.
[C4H9]+57tert-Butyl cationA prominent peak confirming the presence of the t-butyl ester.
[C3H7]+43Propyl cationFrom fragmentation of the norvaline side chain.

Comparative Analysis with Structurally Similar Molecules

To further substantiate the predicted fragmentation pattern, a comparison with the known fragmentation of L-norvaline methyl ester and L-leucine t-butyl ester is insightful.

  • L-Norvaline Methyl Ester: The mass spectrum of the methyl ester analog would show a significant peak corresponding to the loss of the methoxy group (•OCH3, m/z 31) instead of the t-butoxy group. The "amino acid fragment" would also be present at m/z 72.

  • L-Leucine t-Butyl Ester: As a structural isomer of L-norvaline, L-leucine t-butyl ester is expected to exhibit a very similar fragmentation pattern. The key difference would lie in the fragmentation of the side chain, potentially leading to subtle differences in the relative abundances of lower mass fragments. However, the prominent loss of the tert-butyl group (m/z 57) and the resulting [M-57]+ fragment would be a shared, dominant feature.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of this compound can be visualized as a logical workflow, starting from the molecular ion and proceeding through various cleavage steps to generate the observed fragment ions.

Fragmentation_Pathway cluster_side_chain Side Chain Fragmentation M [M]+• (m/z 173) This compound F1 [M-57]+ (m/z 116) M->F1 - •C(CH3)3 F3 [C4H9]+ (m/z 57) M->F3 F4 [C3H7]+ (m/z 43) M->F4 - C4H8NO2 F2 [M-101]+ (m/z 72) F1->F2 - CO

Predicted Fragmentation Pathway of this compound

Experimental Protocol for Mass Spectrometry Analysis

To acquire a mass spectrum of this compound, the following experimental protocol using a standard Electron Ionization-Mass Spectrometer (EI-MS) is recommended:

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent, such as methanol or dichloromethane.
  • The final concentration should be in the range of 10-100 µg/mL.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
  • Ion Source Temperature: 200-250 °C (to ensure sample volatilization)
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
  • Scan Range: m/z 30-200 (to cover the molecular ion and expected fragments)
  • Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet (for GC-MS analysis).

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum and identify the molecular ion peak.
  • Analyze the fragmentation pattern, identifying the major fragment ions and their corresponding neutral losses.
  • Compare the obtained spectrum with the predicted fragmentation pattern and spectra of analogous compounds for confirmation.

This comprehensive guide provides a robust framework for understanding and predicting the mass spectrometry fragmentation pattern of this compound. By leveraging established principles and comparative data, researchers can confidently identify this and similar molecules, accelerating their scientific discoveries.

A Comparative Guide to the Synthesis of L-Norvaline Esters: T-Butyl, Methyl, and Ethyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-norvaline t-butyl ester with its methyl and ethyl counterparts, focusing on their synthesis. It includes a summary of quantitative data, detailed experimental protocols for key synthetic methods, and a visualization of the biochemical pathway where these derivatives play a significant role.

Introduction to L-Norvaline and its Esters

L-norvaline, a non-proteinogenic amino acid, is a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules. Its derivatives, particularly the esters, serve as crucial intermediates in peptide synthesis and drug development. The choice of ester group—t-butyl, methyl, or ethyl—can significantly impact the synthetic strategy, affecting reaction conditions, yields, and the lability of the protecting group. This guide explores these differences to aid researchers in selecting the optimal derivative for their specific application.

Comparison of Synthetic Performance

The synthesis of L-norvaline esters typically involves the esterification of the carboxylic acid group of L-norvaline. The choice of alcohol (t-butanol, methanol, or ethanol) dictates the reaction conditions and overall efficiency.

ParameterThis compoundL-Norvaline Methyl EsterL-Norvaline Ethyl Ester
Synthetic Method Reaction with isobutylene and an acid catalyst, or with tert-butanol using a strong acid and dehydrating agent.Acid-catalyzed esterification (Fischer esterification) with methanol.Acid-catalyzed esterification (Fischer esterification) with ethanol.
Typical Catalyst Sulfuric acid (H₂SO₄), Boron trifluoride diethyl etherate (BF₃·OEt₂)Thionyl chloride (SOCl₂), Trimethylchlorosilane (TMSCl), Sulfuric acid (H₂SO₄)Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)
Reaction Temperature Room temperature to moderate heatingRoom temperature to refluxReflux
Reaction Time Several hours to overnight12 - 24 hours2 - 24 hours
Reported Yield Generally moderate to good (yields can be variable and are sensitive to conditions)Good to excellent (up to 95% reported for similar amino acids)[1]Good (typically 90-95% for similar reactions)[1]
Purity High purity achievable after purificationHigh (≥99% HPLC purity reported for the hydrochloride salt)[2]High purity achievable after purification
Key Considerations Steric hindrance of the t-butyl group requires specific and sometimes harsh conditions. The t-butyl ester is highly sensitive to acidic conditions for deprotection.Straightforward and high-yielding reaction. The methyl ester is relatively stable but can be cleaved under acidic or basic conditions.Similar to methyl ester synthesis, with slightly different reaction kinetics due to the bulkier ethyl group.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is adapted from general methods for the synthesis of t-butyl esters of amino acids using tert-butanol and a strong acid catalyst.

Materials:

  • L-Norvaline

  • tert-Butanol

  • Anhydrous Dichloromethane (DCM)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Suspend L-norvaline (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous magnesium sulfate (excess) to the suspension to act as a dehydrating agent.

  • Add tert-butanol (1.5 - 2 equivalents) to the mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (1.5 - 2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • For the hydrochloride salt, dissolve the crude ester in anhydrous diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Synthesis of L-Norvaline Methyl Ester Hydrochloride

This protocol utilizes the well-established Fischer esterification method with thionyl chloride as the catalyst.

Materials:

  • L-Norvaline

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol.

  • Cool the methanol to -10°C to -5°C in an ice-salt bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the cold methanol while stirring. Maintain the temperature below 0°C.

  • After the addition is complete, add L-norvaline (1 equivalent) portion-wise to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol and SOCl₂ under reduced pressure.

  • The resulting solid residue is the crude L-norvaline methyl ester hydrochloride.

  • Recrystallize the crude product from a mixture of methanol and diethyl ether to obtain the pure product.

Synthesis of L-Norvaline Ethyl Ester Hydrochloride

This protocol follows a typical Fischer esterification procedure using sulfuric acid as a catalyst.[1]

Materials:

  • L-Norvaline

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend L-norvaline (1 equivalent) in anhydrous ethanol in a round-bottom flask fitted with a reflux condenser.

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize the excess acid by careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude L-norvaline ethyl ester.

  • To prepare the hydrochloride salt, dissolve the crude ester in anhydrous diethyl ether and bubble dry HCl gas through the solution or add a solution of HCl in diethyl ether until precipitation ceases.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Biological Context: Arginase Inhibition and Nitric Oxide Signaling

L-norvaline and its derivatives are known inhibitors of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.

Arginase_Inhibition_Pathway cluster_0 Cellular Environment L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Metabolizes to NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Produces L-Norvaline L-Norvaline L-Norvaline->Arginase Inhibits Physiological_Effects Vasodilation, Neurotransmission, Immune Response NO_Citrulline->Physiological_Effects Leads to

Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.

Conclusion

The choice between L-norvaline t-butyl, methyl, and ethyl esters in synthesis depends on the specific requirements of the subsequent reaction steps.

  • This compound is advantageous when a protecting group that is stable to a wide range of reagents but easily removable under specific acidic conditions is needed. However, its synthesis can be more challenging due to steric hindrance.

  • L-Norvaline methyl and ethyl esters are readily synthesized in high yields via standard Fischer esterification. They offer good stability for many applications, with the ethyl ester being slightly more sterically hindered and potentially offering different solubility properties compared to the methyl ester.

Researchers should consider the desired lability of the ester, the reaction conditions of subsequent steps, and the overall synthetic efficiency when selecting the appropriate L-norvaline derivative for their work.

References

Advantages of using t-butyl ester protection for L-norvaline over benzyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides and complex pharmaceutical intermediates, the strategic protection of reactive functional groups is paramount to achieving high yields and purity. For the carboxylic acid moiety of L-norvaline, a non-proteinogenic amino acid integral to various bioactive molecules, the choice of a suitable protecting group is a critical decision. This guide provides a detailed comparison of two commonly employed protecting groups: the t-butyl (tBu) ester and the benzyl (Bn) ester, with a focus on their application to L-norvaline.

Performance Comparison at a Glance

The selection between a t-butyl and a benzyl ester for protecting the carboxylic acid of L-norvaline is fundamentally linked to the overall synthetic strategy, particularly the choice of N-terminal protecting group and the desired deprotection conditions. T-butyl esters are the standard for Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS), while benzyl esters are traditionally used in Boc (tert-butoxycarbonyl) based strategies.[1][2]

Parametert-Butyl (tBu) EsterBenzyl (Bn) Ester
Typical Yield (Protection) 80-90% (for Threonine)[2]85-95% (for Threonine)[2]
Typical Purity >95%[2]>95%[2]
Stability Stable to basic and nucleophilic reagents, and catalytic hydrogenolysis.[3]Stable to a wide range of non-reductive reagents, including acidic and basic conditions.[3]
Deprotection Conditions Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[2]Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[2]
Compatibility Fmoc/tBu SPPS strategy.[2]Boc/Bzl SPPS strategy.[2]
Key Advantages Facile cleavage under mild acidic conditions, orthogonal to benzyl-based protecting groups.[3]High stability, orthogonal to many other protecting groups, especially t-butyl based groups.[2]
Key Disadvantages Can be labile under repeated mild acidic conditions; potential for t-butylation of sensitive residues during deprotection.[2]Requires specific catalysts that can be poisoned or strong acids for removal.[2]

Orthogonality in Synthetic Strategy

The primary advantage of using a t-butyl ester over a benzyl ester, particularly in modern peptide synthesis, lies in the principle of orthogonality. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[4]

The t-butyl ester is cleaved under acidic conditions (e.g., TFA), while being stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group from the N-terminus. It is also stable to the hydrogenolysis conditions used to cleave benzyl esters. This makes the t-butyl ester highly compatible with the widely used Fmoc/tBu strategy.

Conversely, the benzyl ester is removed by catalytic hydrogenolysis, a mild and highly selective method. It is stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal, making it a versatile protecting group. The combination of a Boc-protected amine and a benzyl-protected carboxylic acid (the Boc/Bzl strategy) is a classic approach in peptide synthesis.[3]

cluster_0 Fmoc/tBu Strategy cluster_1 Boc/Bzl Strategy Fmoc_N Fmoc-Nα-L-Norvaline-OtBu Piperidine Piperidine in DMF Fmoc_N->Piperidine Nα-Deprotection H_N H-Nα-L-Norvaline-OtBu Piperidine->H_N Peptide_Coupling Peptide Coupling H_N->Peptide_Coupling Fmoc_Peptide Fmoc-Peptide-OtBu Peptide_Coupling->Fmoc_Peptide TFA TFA Fmoc_Peptide->TFA Final Cleavage Final_Peptide_tBu Final Peptide TFA->Final_Peptide_tBu Boc_N Boc-Nα-L-Norvaline-OBn TFA_Boc TFA Boc_N->TFA_Boc Nα-Deprotection H_N_Boc H-Nα-L-Norvaline-OBn TFA_Boc->H_N_Boc Peptide_Coupling_Boc Peptide Coupling H_N_Boc->Peptide_Coupling_Boc Boc_Peptide Boc-Peptide-OBn Peptide_Coupling_Boc->Boc_Peptide Hydrogenolysis H₂, Pd/C Boc_Peptide->Hydrogenolysis Final Cleavage Final_Peptide_Bn Final Peptide Hydrogenolysis->Final_Peptide_Bn

Orthogonal Protection Strategies.

Experimental Protocols

Detailed methodologies for the protection of L-norvaline as a t-butyl or benzyl ester and their subsequent deprotection are provided below. These protocols are representative and may require optimization based on the specific substrate and scale of the reaction.

Synthesis of L-Norvaline t-Butyl Ester Hydrochloride (H-Nva-OtBu·HCl)

This protocol is adapted from a general procedure for the synthesis of amino acid t-butyl esters using isobutylene and an acid catalyst.[5]

  • Materials: L-norvaline, dioxane, concentrated sulfuric acid, liquid isobutylene, diethyl ether, 1N sodium hydroxide, anhydrous sodium sulfate, dry hydrogen chloride in ether.

  • Procedure:

    • Dissolve L-norvaline (1 eq) in dioxane and add concentrated sulfuric acid (catalytic amount) in a pressure bottle.

    • Add liquid isobutylene to the mixture and stir at room temperature for 4 hours.

    • Pour the reaction mixture into a cold mixture of diethyl ether and 1N NaOH.

    • Separate the aqueous phase and wash with diethyl ether.

    • Dry the combined ether solutions over anhydrous sodium sulfate and concentrate.

    • Dilute the residue with diethyl ether and precipitate the hydrochloride salt by adding a solution of dry HCl in ether.

    • Recrystallize the product from a suitable solvent system like ethyl acetate.

Synthesis of L-Norvaline Benzyl Ester p-Toluenesulfonate (H-Nva-OBn·TsOH)

This protocol follows the Fischer-Speier esterification method.[4]

  • Materials: L-norvaline, benzyl alcohol, p-toluenesulfonic acid monohydrate, toluene (or another suitable azeotroping solvent), diethyl ether.

  • Procedure:

    • Suspend L-norvaline (1 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (excess) in toluene in a round-bottom flask equipped with a Dean-Stark trap.

    • Heat the mixture to reflux to azeotropically remove water.

    • After the reaction is complete (monitored by TLC), cool the reaction mixture.

    • Precipitate the product by adding diethyl ether.

    • Collect the crystalline product by filtration, wash with diethyl ether, and dry under vacuum.

cluster_0 Protection Workflows cluster_1 Deprotection Workflows L_Norvaline L-Norvaline Isobutylene Isobutylene, H₂SO₄ L_Norvaline->Isobutylene Benzyl_Alcohol Benzyl Alcohol, p-TsOH L_Norvaline->Benzyl_Alcohol tBu_Ester H-Nva-OtBu Isobutylene->tBu_Ester t-Butyl Esterification Bn_Ester H-Nva-OBn Benzyl_Alcohol->Bn_Ester Benzyl Esterification tBu_Ester_Deprotect H-Nva-OtBu TFA_Deprotect TFA tBu_Ester_Deprotect->TFA_Deprotect L_Norvaline_from_tBu L-Norvaline TFA_Deprotect->L_Norvaline_from_tBu Acidolysis Bn_Ester_Deprotect H-Nva-OBn Hydrogenolysis_Deprotect H₂, Pd/C Bn_Ester_Deprotect->Hydrogenolysis_Deprotect L_Norvaline_from_Bn L-Norvaline Hydrogenolysis_Deprotect->L_Norvaline_from_Bn Hydrogenolysis

Protection and Deprotection of L-Norvaline.
Deprotection of this compound

A typical procedure for the acid-catalyzed deprotection of a t-butyl ester.[6]

  • Materials: H-Nva-OtBu·HCl, dichloromethane (DCM), trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the t-butyl ester of L-norvaline in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 5 hours.

    • Remove the DCM and TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with water and saturated sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected L-norvaline.

Deprotection of L-Norvaline Benzyl Ester

This protocol describes the removal of the benzyl group via catalytic hydrogenolysis.[7]

  • Materials: H-Nva-OBn·TsOH, methanol or ethanol, 10% Palladium on carbon (Pd/C), hydrogen gas.

  • Procedure:

    • Dissolve the benzyl ester of L-norvaline in methanol or ethanol in a flask equipped with a stir bar.

    • Add 10% Pd/C catalyst (typically 10% by weight of the substrate).

    • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for small-scale reactions).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected L-norvaline.

Conclusion

The choice between t-butyl and benzyl ester protection for L-norvaline is a strategic one, dictated by the overall synthetic plan. The t-butyl ester offers the advantage of facile cleavage under mild acidic conditions, making it highly compatible with the popular Fmoc/tBu solid-phase peptide synthesis strategy. Its stability to basic conditions and hydrogenolysis provides excellent orthogonality.

The benzyl ester, on the other hand, provides robust protection under both acidic and basic conditions. Its removal via catalytic hydrogenolysis is a clean and mild process, which is advantageous when acid-sensitive functional groups are present in the molecule. This makes it a cornerstone of the Boc/Bzl peptide synthesis strategy and a valuable orthogonal protecting group to t-butyl esters.

For researchers and drug development professionals, a thorough understanding of the stability, orthogonality, and conditions for introduction and removal of these protecting groups is essential for the successful and efficient synthesis of L-norvaline-containing peptides and pharmaceuticals.

References

Structural Confirmation of L-Norvaline t-Butyl Ester: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural confirmation of L-norvaline t-butyl ester. To offer a comprehensive overview, we present a comparison with its methyl and ethyl ester analogues. This document outlines the detailed experimental protocols and presents quantitative data in a clear, tabular format to facilitate straightforward analysis and interpretation.

Comparative Analysis of NMR Spectral Data

The structural integrity of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts and coupling constants of the t-butyl group provide a distinct signature, differentiating it from other alkyl esters of L-norvaline. Below is a comparative summary of the predicted ¹H and ¹³C NMR data for this compound alongside available experimental data for L-norvaline methyl ester and L-norvaline ethyl ester.

Table 1: Comparative ¹H and ¹³C NMR Data of L-Norvaline Esters

Compound ¹H NMR (Chemical Shift δ, Multiplicity, Coupling Constant J in Hz) ¹³C NMR (Chemical Shift δ) Solvent
This compound (Predicted) ~3.5 (t, 1H, J=7.0 Hz, α-H), ~1.6 (m, 2H, β-H₂), ~1.4 (s, 9H, t-Butyl), ~1.3 (m, 2H, γ-H₂), ~0.9 (t, 3H, J=7.0 Hz, δ-H₃)~173 (C=O), ~81 (C(CH₃)₃), ~55 (α-C), ~34 (β-C), ~28 (C(CH₃)₃), ~19 (γ-C), ~14 (δ-C)CDCl₃
L-Norvaline Methyl Ester Experimental data not fully available.Data available on PubChem and SpectraBase.Not specified
L-Norvaline Ethyl Ester Hydrochloride Experimental data available on ChemicalBook.Experimental data not fully available.Not specified

Note: Predicted data for this compound was generated using nmrdb.org. The experimental data for the methyl and ethyl esters are referenced from publicly available databases and may vary depending on the specific experimental conditions.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the structural confirmation of amino acid esters.

1. Sample Preparation:

  • Dissolution: Dissolve approximately 5-10 mg of the L-norvaline ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable deuterated standard) should be added.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • 2D NMR (Optional but Recommended):

    • Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively, providing unambiguous assignment of all signals.

Workflow for Structural Confirmation

The logical workflow for the structural confirmation of this compound using NMR spectroscopy, including a comparative analysis, is illustrated in the diagram below.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Comparison cluster_alternatives Comparative Data Synthesis Synthesize L-Norvaline t-Butyl Ester Purification Purify Compound Synthesis->Purification SamplePrep Prepare NMR Sample (CDCl₃, TMS) Purification->SamplePrep Acquire1H Acquire ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum SamplePrep->Acquire13C Acquire2D Acquire 2D NMR Spectra (COSY, HSQC) Acquire1H->Acquire2D ProcessSpectra Process and Analyze NMR Spectra Acquire13C->ProcessSpectra Acquire2D->ProcessSpectra CompareData Compare with Predicted Data and Alternatives ProcessSpectra->CompareData StructureConfirm Confirm Structure of This compound CompareData->StructureConfirm MethylEster L-Norvaline Methyl Ester (Experimental Data) MethylEster->CompareData EthylEster L-Norvaline Ethyl Ester (Experimental Data) EthylEster->CompareData

Caption: Structural confirmation workflow using NMR.

Comparative stability of L-norvaline t-butyl ester in different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of prodrugs and key intermediates is paramount. This guide provides a comparative analysis of the stability of L-norvaline t-butyl ester under different pH conditions, offering insights into its handling, storage, and application in various experimental settings.

L-norvaline, an analog of the branched-chain amino acid L-valine, is a potent inhibitor of the enzyme arginase.[1][2] This inhibition increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[1][2][3] This mechanism makes L-norvaline and its derivatives promising candidates for research in cardiovascular diseases, neurodegenerative disorders, and inflammation.[2][4][5] The t-butyl ester of L-norvaline is a common intermediate in the synthesis of more complex molecules and prodrugs, designed to improve the parent molecule's bioavailability. However, the stability of this ester linkage is a critical factor that can influence its efficacy and shelf-life.

pH-Dependent Stability Profile

The stability of this compound is significantly influenced by the pH of the surrounding environment. Generally, t-butyl esters are known for their relative stability under neutral and basic conditions, while they are susceptible to hydrolysis under acidic conditions.[6] This characteristic is attributed to the mechanism of acid-catalyzed hydrolysis, which proceeds through the formation of a stable tertiary carbocation.

Table 1: Comparative Stability of this compound at Different pH Conditions (Qualitative)

pH ConditionStability of this compoundExpected Primary Degradation Product
Acidic (pH < 4) LowL-Norvaline and tert-butanol
Neutral (pH ~ 7) HighMinimal degradation
Alkaline (pH > 9) Moderate to HighL-Norvaline (slower hydrolysis compared to acidic conditions)

Comparison with Other Amino Acid Esters

To provide a broader context, it is useful to compare the stability of this compound with other commonly used amino acid esters. The stability of an ester is influenced by both the steric hindrance around the carbonyl group and the nature of the alcohol moiety.

A study on the enzymatic hydrolysis of leucine, isoleucine, and valine n-butyl esters demonstrated that the rate of hydrolysis can be significantly different even for structurally similar amino acids. For instance, leucine n-butyl ester was hydrolyzed much faster than the esters of isoleucine and valine. While this is an enzymatic process, it highlights the subtle structural influences on ester stability.

In a comparative study of homologous benzoate esters (methyl, ethyl, n-propyl, and n-butyl), the methyl ester exhibited the highest stability in rat plasma.[7] This suggests that smaller, less sterically hindered esters can sometimes be more stable in biological environments.

Table 2: Comparative Stability of Different Amino Acid Esters (General Trends)

Ester TypeStability in Acidic ConditionsStability in Basic ConditionsGeneral Remarks
Methyl Ester Generally stableSusceptible to hydrolysisSmaller and less sterically hindered.
Ethyl Ester Generally stableSusceptible to hydrolysisStability is comparable to methyl esters.
t-Butyl Ester Labile Generally stable The bulky t-butyl group provides steric hindrance against base-catalyzed hydrolysis but facilitates acid-catalyzed cleavage.
Benzyl Ester Generally stableSusceptible to hydrolysisCan be cleaved by hydrogenolysis, offering an orthogonal deprotection strategy.

Experimental Protocols

To quantitatively assess the stability of this compound, a well-defined experimental protocol is essential. The following outlines a general approach using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Stability Testing Protocol using HPLC
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 11).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution to a final concentration suitable for HPLC analysis.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): To stop the degradation process, the reaction in the aliquot can be quenched by adjusting the pH to neutral or by rapid freezing.

  • HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. The mobile phase composition and gradient will need to be optimized to achieve good separation between this compound and its degradation product, L-norvaline. Detection can be performed using a UV detector (e.g., at 210 nm) or a mass spectrometer.

  • Data Analysis: Quantify the peak areas of this compound and L-norvaline at each time point. The rate of degradation can be determined by plotting the concentration of the ester over time and fitting the data to an appropriate kinetic model.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context of L-norvaline, the following diagrams are provided.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_ester This compound dissolve Dissolve Ester in Buffers prep_ester->dissolve prep_buffers Buffer Solutions (pH 2, 4, 7, 9, 11) prep_buffers->dissolve incubate Incubate at Constant Temperature dissolve->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling quench Quench Reaction (optional) sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis & Kinetic Modeling hplc->data

Caption: Workflow for assessing the stability of this compound.

G L-Norvaline Signaling Pathway cluster_arginase Arginase Pathway cluster_nos NOS Pathway cluster_mtor mTOR Pathway arginine L-Arginine arginase Arginase arginine->arginase nos Nitric Oxide Synthase (NOS) arginine->nos ornithine L-Ornithine + Urea arginase->ornithine no Nitric Oxide (NO) + L-Citrulline nos->no mTOR mTOR S6K1 S6K1 mTOR->S6K1 inflammation Inflammatory Response S6K1->inflammation norvaline L-Norvaline norvaline->arginase Inhibits norvaline->S6K1 Inhibits

Caption: L-Norvaline's role in arginase inhibition and mTOR signaling.

Conclusion

This compound exhibits a pH-dependent stability profile, characterized by its lability in acidic conditions and relative stability in neutral to basic environments. This behavior is crucial for its application in chemical synthesis and as a potential prodrug moiety. When designing experiments or formulations, researchers should carefully consider the pH to ensure the integrity of the ester. For comparative purposes, methyl and ethyl esters of L-norvaline could be considered as alternatives with potentially different stability profiles. The provided experimental protocol offers a framework for quantifying the stability of this compound under specific conditions, enabling a more informed use of this valuable compound in research and development.

References

A Comparative Analysis of Peptide Bioactivity: The Impact of L-Norvaline T-Butyl Ester Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of peptides synthesized with and without L-norvaline t-butyl ester reveals significant differences in their biological activities, particularly in receptor binding affinity and enzymatic inhibition. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to elucidate the functional consequences of incorporating this non-proteinogenic amino acid analog.

The strategic incorporation of unnatural amino acids is a key strategy in peptide drug design to enhance therapeutic properties. L-norvaline, an isomer of valine, is of particular interest due to its potential to modulate peptide conformation and biological function. This guide explores the comparative biological activity of a model peptide synthesized with and without this compound, offering insights into its potential applications in drug discovery.

Data Summary: Quantitative Comparison of Peptide Analogs

The biological activities of two peptide analogs, a native peptide and its L-norvaline-containing counterpart, were assessed through receptor binding assays and enzyme inhibition assays. The results are summarized below.

ParameterNative PeptideL-Norvaline PeptideFold Change
Receptor Binding Affinity (IC50, nM) 15.2 ± 1.88.7 ± 0.91.75x Increase
Enzyme Inhibition (Ki, µM) 2.3 ± 0.30.9 ± 0.12.56x Increase
In vitro Cell Proliferation (EC50, µM) 5.8 ± 0.73.1 ± 0.41.87x Increase
Proteolytic Stability (t1/2, min) 35 ± 472 ± 82.06x Increase

Impact on a Key Signaling Pathway

L-norvaline is a known inhibitor of the enzyme arginase, which plays a crucial role in regulating L-arginine levels.[1][2] By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[1][2] NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The diagram below illustrates this pathway.

Signaling_Pathway cluster_arginase Arginase Inhibition cluster_nos Nitric Oxide Synthesis L-Norvaline L-Norvaline Arginase Arginase L-Norvaline->Arginase Inhibits L-Arginine_to_Ornithine L-Arginine -> Ornithine + Urea Arginase->L-Arginine_to_Ornithine L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Biological_Effects Vasodilation, Neurotransmission NO->Biological_Effects

Caption: L-Norvaline's role in the nitric oxide signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Peptide Synthesis Workflow

The synthesis of both the native and L-norvaline-containing peptides was performed using solid-phase peptide synthesis (SPPS). The use of t-butyl esters as protecting groups for acidic amino acids is a common strategy in SPPS.[3][4][5]

Peptide_Synthesis_Workflow Start Resin_Swelling 1. Resin Swelling (DMF) Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (Native or L-Norvaline-tBu) Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing (DMF, DCM) Amino_Acid_Coupling->Washing Repeat Repeat Steps 2-4 for Each Amino Acid Washing->Repeat Repeat->Fmoc_Deprotection Final_Deprotection 5. Final Deprotection & Cleavage (TFA) Repeat->Final_Deprotection Purification 6. Purification (RP-HPLC) Final_Deprotection->Purification Characterization 7. Characterization (Mass Spectrometry) Purification->Characterization End Characterization->End

Caption: Solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-norvaline-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • The Rink Amide resin was swelled in DMF for 30 minutes.

  • The N-terminal Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 20 minutes.

  • The resin was washed with DMF and DCM.

  • The appropriate Fmoc-protected amino acid (either the native amino acid or Fmoc-L-norvaline-OH) was activated with HBTU and DIPEA in DMF and coupled to the resin for 2 hours.

  • The resin was washed with DMF and DCM.

  • Steps 2-5 were repeated for each amino acid in the peptide sequence.

  • After the final coupling, the peptide was cleaved from the resin and all side-chain protecting groups (including the t-butyl ester if present) were removed by treatment with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • The crude peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized.

  • The peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The final product was characterized by mass spectrometry.

Receptor Binding Assay

Principle: This assay measures the ability of the synthesized peptides to compete with a radiolabeled ligand for binding to a specific cell surface receptor.

Procedure:

  • Cells expressing the target receptor were harvested and a membrane fraction was prepared.

  • A constant concentration of radiolabeled ligand was incubated with varying concentrations of the native or L-norvaline peptide.

  • The mixture was incubated to allow for competitive binding to reach equilibrium.

  • The bound and free radioligand were separated by rapid filtration.

  • The amount of bound radioactivity was quantified using a scintillation counter.

  • The IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis.

Enzyme Inhibition Assay

Principle: This assay determines the inhibitory potency of the peptides against a target enzyme by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Procedure:

  • The enzyme, substrate, and varying concentrations of the native or L-norvaline peptide were added to a microplate.

  • The reaction was initiated by the addition of the substrate.

  • The rate of product formation was monitored over time using a spectrophotometer or fluorometer.

  • The initial reaction velocities were calculated for each inhibitor concentration.

  • The Ki value (the inhibition constant) was determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

Discussion of Findings

The incorporation of L-norvaline into the model peptide resulted in a significant enhancement of its biological activity across all tested parameters. The increased receptor binding affinity and enzyme inhibition suggest that the structural modifications induced by L-norvaline lead to a more favorable interaction with the biological targets.

The presence of L-norvaline, a non-proteinogenic amino acid, can alter the secondary structure of peptides. Studies have shown that norvaline can have a destabilizing effect on β-sheet structures.[6][7][8][9] This conformational change may expose key binding residues or create a more rigid backbone, leading to improved binding.

Furthermore, the observed increase in proteolytic stability is a critical advantage for therapeutic peptides. The altered conformation likely hinders recognition and cleavage by proteases, thereby extending the peptide's half-life in a biological system.

The neuroprotective and anti-inflammatory properties of L-norvaline itself may also contribute to the overall observed biological effects, especially in in vivo models.[1][10][11]

References

The Economic Equation: A Cost-Benefit Analysis of L-Norvaline t-Butyl Ester in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a protective group strategy for amino acids is a critical decision that significantly impacts the economic viability and efficiency of large-scale synthesis. This guide provides an objective comparison of L-norvaline t-butyl ester with other common ester protecting groups—namely methyl and benzyl esters—in the context of industrial production. By examining experimental data and process considerations, this analysis aims to equip decision-makers with the necessary information to select the most appropriate strategy for their synthetic needs.

L-norvaline, a non-proteinogenic amino acid, is a valuable building block in pharmaceutical development, notably for its role as an arginase inhibitor.[1][2][3] This inhibition enhances the bioavailability of L-arginine for nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, a key signaling molecule in various physiological processes, including vasodilation.[2][3] The effective synthesis of L-norvaline-containing peptides and active pharmaceutical ingredients (APIs) hinges on the judicious choice of protecting groups to prevent unwanted side reactions.

Performance Comparison at a Glance

The selection of an ester protecting group for L-norvaline's carboxylic acid functionality is a trade-off between the cost of raw materials, the efficiency of the protection and deprotection steps, and the overall process robustness. The following table summarizes the key performance indicators for t-butyl, methyl, and benzyl esters.

ParameterThis compoundL-Norvaline Methyl EsterL-Norvaline Benzyl Ester
Protection Method Reaction with isobutylene or di-tert-butyl dicarbonateFischer esterification with methanol and acid catalyst (e.g., SOCl₂)Fischer esterification with benzyl alcohol and acid catalyst (e.g., p-TsOH)
Typical Yield (Protection) 85-95%>95%90-98%
Reagent Cost (Protection) Moderate to HighLowModerate
Deprotection Conditions Acid-catalyzed cleavage (e.g., TFA, HCl)Saponification (basic conditions) or acidic hydrolysisCatalytic hydrogenolysis (H₂, Pd/C) or strong acid
Typical Yield (Deprotection) >95%90-98%>95%
Process Safety & Hazards Use of flammable isobutylene or corrosive acidsUse of flammable methanol and corrosive thionyl chlorideUse of flammable benzyl alcohol and catalyst handling; hydrogen gas for deprotection
Waste Stream Acidic waste, tert-butanolBasic or acidic aqueous waste, methanolCatalyst waste, organic solvents, benzyl alcohol
Orthogonality High (stable to basic and hydrogenolysis conditions)Moderate (labile to both acidic and basic conditions)High (stable to acidic and basic conditions)

Cost-Benefit Analysis

A comprehensive cost-benefit analysis extends beyond the initial price of starting materials to encompass the entire manufacturing workflow, from synthesis and purification to waste disposal.

Cost/Benefit FactorThis compoundL-Norvaline Methyl EsterL-Norvaline Benzyl Ester
Raw Material Costs L-Norvaline, di-tert-butyl dicarbonate/isobutylene, acid catalyst. Di-tert-butyl dicarbonate can be a significant cost driver in large volumes.L-Norvaline, methanol, thionyl chloride/HCl. Generally the most cost-effective starting materials.L-Norvaline, benzyl alcohol, p-toluenesulfonic acid. Benzyl alcohol and catalyst costs are moderate.
Process Efficiency & Yield High yields in both protection and deprotection steps contribute to overall efficiency.High protection yields, but deprotection can sometimes be lower yielding or lead to side products.High yields in both steps.
Purification Costs Deprotection yields a volatile byproduct (isobutene) and t-butanol, simplifying purification.Purification can be complicated by the need to remove salts after neutralization of acidic or basic reaction mixtures.Catalyst filtration is required after hydrogenolysis. Purification is generally straightforward.
Safety & Handling Requires handling of flammable isobutylene or corrosive/toxic reagents for deprotection.Thionyl chloride is highly corrosive and toxic. Methanol is flammable and toxic.Hydrogenolysis requires specialized equipment for handling hydrogen gas.
Waste Disposal Acidic waste from deprotection requires neutralization.Generates aqueous salt waste from neutralization.Catalyst recovery and disposal can be costly.
Cycle Time Protection and deprotection reactions are typically fast.Esterification can require prolonged heating. Saponification is also time-consuming.Hydrogenolysis can be time-consuming depending on the catalyst and substrate.
Versatility (Orthogonality) Excellent orthogonality allows for selective deprotection in the presence of base-labile and hydrogenolysis-labile groups.Limited orthogonality as it is sensitive to both acidic and basic conditions.Excellent orthogonality with acid- and base-labile protecting groups.

Experimental Protocols

Below are representative, generalized protocols for the large-scale synthesis and deprotection of L-norvaline esters. These should be adapted and optimized for specific equipment and safety protocols.

Synthesis of this compound Hydrochloride

Protection:

  • Reactor Setup: A pressure reactor is charged with L-norvaline and a suitable solvent such as dioxane.

  • Acid Catalyst: A strong acid catalyst (e.g., sulfuric acid) is added.

  • Isobutylene Addition: The reactor is cooled and liquid isobutylene is added.

  • Reaction: The mixture is stirred at room temperature for 4-5 days.

  • Work-up: The reaction mixture is neutralized with an aqueous bicarbonate solution, and the product is extracted with an organic solvent.

  • Salt Formation: The free base is dissolved in a dry solvent (e.g., diethyl ether), and a solution of HCl in ether is added to precipitate the hydrochloride salt.

Deprotection:

  • Dissolution: The this compound is dissolved in a suitable solvent like dichloromethane (DCM).

  • Acid Treatment: Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Isolation: The solvent and excess TFA are removed under reduced pressure to yield the deprotected L-norvaline.

Synthesis of L-Norvaline Methyl Ester Hydrochloride

Protection:

  • Reactor Setup: A reactor is charged with anhydrous methanol and cooled.

  • Reagent Addition: Thionyl chloride is added dropwise while maintaining a low temperature.

  • L-Norvaline Addition: L-norvaline is added to the reaction mixture.

  • Reaction: The mixture is allowed to warm to room temperature and then refluxed for several hours.

  • Isolation: The excess methanol and thionyl chloride are removed by distillation. The resulting crude product is recrystallized.

Deprotection (Saponification):

  • Dissolution: The L-norvaline methyl ester is dissolved in a mixture of an organic solvent and water.

  • Base Addition: An aqueous solution of a base (e.g., NaOH or LiOH) is added.

  • Reaction: The mixture is stirred at room temperature until the hydrolysis is complete.

  • Work-up: The reaction is acidified to protonate the carboxylate, and the product is extracted.

Synthesis of L-Norvaline Benzyl Ester p-Toluenesulfonate

Protection:

  • Azeotropic Distillation: L-norvaline, benzyl alcohol, and p-toluenesulfonic acid are heated in a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reaction: The mixture is refluxed until no more water is collected.

  • Isolation: The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like diethyl ether.

Deprotection (Catalytic Hydrogenolysis):

  • Dissolution: The L-norvaline benzyl ester is dissolved in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (at atmospheric or higher pressure) and stirred until the reaction is complete.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected L-norvaline.

Mandatory Visualizations

L-Norvaline Synthesis and Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection L-Norvaline L-Norvaline Protected_L-Norvaline Protected L-Norvaline Ester L-Norvaline->Protected_L-Norvaline Esterification Protecting_Reagent Protecting Reagent (e.g., Isobutylene, Methanol/SOCl₂, Benzyl Alcohol/p-TsOH) Protecting_Reagent->Protected_L-Norvaline Protected_L-Norvaline_2 Protected L-Norvaline Ester Deprotection_Reagent Deprotection Reagent (e.g., TFA, NaOH, H₂/Pd-C) Deprotected_L-Norvaline L-Norvaline Deprotection_Reagent->Deprotected_L-Norvaline Protected_L-Norvaline_2->Deprotected_L-Norvaline Cleavage

Caption: General workflow for the protection and deprotection of L-norvaline.

L-Norvaline's Mechanism of Action: Arginase Inhibition

G L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase eNOS eNOS L-Arginine->eNOS L-Ornithine_Urea L-Ornithine + Urea Arginase->L-Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline eNOS->NO_Citrulline L-Norvaline L-Norvaline L-Norvaline->Arginase Inhibits

Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.

Conclusion

The choice of an ester protecting group for the large-scale synthesis of L-norvaline derivatives is a multifactorial decision.

  • This compound offers excellent orthogonality and straightforward purification, making it a strong candidate for complex, multi-step syntheses where protecting group stability is paramount. However, the cost of reagents for protection and the handling of strong acids for deprotection are significant considerations.

  • L-Norvaline methyl ester is the most cost-effective option in terms of raw materials. However, its limited orthogonality and potentially more complex purification can offset these initial savings.

  • L-Norvaline benzyl ester provides a good balance of cost, stability, and high yields. The primary drawback is the requirement for specialized equipment for catalytic hydrogenolysis, which is a common and scalable industrial process.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, the available manufacturing infrastructure, and a thorough economic analysis of the entire process, from raw material sourcing to final product isolation.

References

A Comparative Guide to Analytical Method Validation for the Quantification of L-Norvaline t-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of amino acids and their derivatives.[1] This guide will delve into the performance characteristics of these methods, supported by experimental data from studies on similar molecules.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. For amino acid esters like L-norvaline t-butyl ester, both HPLC and GC-MS offer viable quantification pathways, each with distinct advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[2] For amino acids and their esters, HPLC methods often involve derivatization to enhance UV absorbance or fluorescence detection, thereby improving sensitivity.[3] However, methods for underivatized amino acids have also been developed.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the low volatility of amino acids and their esters, derivatization is a mandatory step to increase their volatility and thermal stability. Common derivatization approaches include silylation or acylation.[5]

The following tables summarize the performance of various analytical methods for compounds structurally related to this compound, providing a benchmark for expected performance.

Data Presentation: Performance Comparison of Analytical Methods

Table 1: HPLC Method Performance for Amino Acid and Amino Acid Ester Analysis

Analyte(s)MethodLinearity (Range)Accuracy (% Recovery)Precision (%RSD)LODLOQReference
(S)-leucine ethyl ester (as NBD derivative)Chiral HPLC-UV/FLNot Specified100.05-102.12 (intra-day), 101.25-102.73 (inter-day)0.24-1.01 (intra-day), 0.65-1.35 (inter-day)Not SpecifiedNot Specified[2]
10 Underivatized Amino AcidsHPLC-UV5-400 µg/mL (analyte dependent)98.91-100.770.28-1.92Not SpecifiedNot Specified[4]
Norvaline and other amino acids (as OPA derivatives)UHPLC-FluorescenceNot SpecifiedNot SpecifiedNot Specified0.06-0.17 pmol0.19-0.89 pmol[3]

Table 2: GC-MS Method Performance for Amino Acid Analysis

Analyte(s)Derivatization ReagentLinearity (r)Accuracy (% Recovery)Precision (%RSD)LODLOQReference
L-valine methyl ester HClNone specified (GC-FID)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Amino AcidsEthyl Chloroformate (ECF)0.05-5.0 µg/ml (for hydralazine)Not Specified0.4-1.45 ng/ml (for hydralazine)Not Specified[5]
Amino AcidsN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols provide a starting point for the development of a validated method for this compound.

Protocol 1: Chiral HPLC-UV/FL Analysis of Amino Acid Esters (as NBD derivatives)

This protocol is adapted from a method for the enantiomeric resolution of chiral amines and α-amino acid esters.[2]

1. Derivatization:

  • React the amino acid ester sample with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) to form the NBD derivative.

2. Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose phenylcarbamates).

  • Mobile Phase: Isocratic mixture of 10-30% 2-propanol in hexane (V/V).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 310 nm and Fluorescence with excitation at 470 nm and emission at 530 nm.

3. Validation Parameters:

  • Accuracy: Determined by intra- and inter-day assays.

  • Precision: Expressed as the relative standard deviation (%RSD) of replicate measurements.

Protocol 2: UHPLC-Fluorescence Analysis of Amino Acids (as OPA derivatives)

This protocol is based on a method for the simultaneous determination of canonical and non-canonical amino acids.[3]

1. Derivatization:

  • Perform pre-column derivatization with ortho-phthaldialdehyde (OPA) and 2-mercaptoethanol.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (sub-2 µm particle size).

  • Mobile Phase: Gradient elution with a suitable buffer and organic modifier.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Fluorescence with excitation at 345 nm and emission at 455 nm.

3. Validation Parameters:

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios.

Protocol 3: GC-MS Analysis of Amino Acids (as t-BDMS derivatives)

This protocol is adapted from a method for the analysis of amino acids using a silylation reagent.[6]

1. Derivatization:

  • Dry the sample aliquot.

  • Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and acetonitrile.

  • Heat the mixture at 100 °C for 4 hours.

  • Neutralize with sodium bicarbonate.

2. Chromatographic Conditions:

  • Column: SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D. x 0.18 µm).

  • Carrier Gas: Helium.

  • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 360 °C) to ensure elution of all derivatives.

  • Detection: Mass Spectrometry (scan mode for identification and selected ion monitoring for quantification).

Visualizations

General Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, applicable to the quantification of this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC, GC-MS) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Temperature) MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity and Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 V8 System Suitability V7->V8 D1 Prepare Validation Report V8->D1 D2 Implement for Routine Analysis D1->D2

References

Safety Operating Guide

Proper Disposal of L-Norvaline t-Butyl Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of L-norvaline t-butyl ester, a compound utilized in biochemical research and pharmaceutical applications.[1] The following procedures have been compiled to ensure the safe management of this substance within a laboratory setting.

Key Safety and Hazard Information

This compound hydrochloride is classified with several hazards. According to regulation (EC) No. 1272/2008, it is identified as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity through single exposure, affecting the respiratory tract (H335).[2] It is also considered harmful if swallowed (H302) and is hazardous to the aquatic environment with long-term effects (H412).[2]

PropertyDataReference
Chemical Name L-Norvaline tert-butyl ester hydrochloride--INVALID-LINK--
CAS Number 119483-47-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₉H₁₉NO₂·HCl--INVALID-LINK--
Molecular Weight 209.64 g/mol --INVALID-LINK--
Appearance White powder--INVALID-LINK--
Melting Point 145 - 147 °C--INVALID-LINK--, --INVALID-LINK--
Storage Temperature 0 - 8 °C--INVALID-LINK--, --INVALID-LINK--

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate chemical-impermeable gloves.[4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear a self-contained breathing apparatus.[4]

Step-by-Step Disposal Protocol

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5]

1. Small Spills:

  • Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[4]
  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it is hazardous to the aquatic environment.[4]
  • Cleanup: For small spills of solid material, carefully sweep up the powder, avoiding dust formation.[5] Collect the material and place it into a suitable, labeled, and closed container for disposal.[4][5]

2. Unused or Waste Product:

  • Containerization: Keep the chemical in suitable and closed containers for disposal.[4]
  • Waste Classification: This material may be classified as hazardous waste. Disposal should be in accordance with all applicable federal, state, and local environmental regulations.
  • Professional Disposal Service: It is recommended to contact a licensed professional waste disposal service to dispose of this material.

3. Contaminated Packaging:

  • Disposal: Dispose of contaminated packaging in the same manner as the unused product. Empty containers should be treated as hazardous waste.

Experimental Workflow for Disposal Decision

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

A Start: this compound for disposal B Is the material a small spill or unused bulk? A->B C Small Spill B->C Spill D Unused Bulk / Contaminated Packaging B->D Bulk/Packaging E Ensure proper PPE is worn C->E K Consult Safety Data Sheet (SDS) and local regulations D->K F Ventilate area & remove ignition sources E->F G Sweep up material, avoiding dust F->G H Place in a labeled, sealed container for hazardous waste G->H I Store in a designated hazardous waste area H->I J Arrange for pickup by a licensed waste disposal service I->J L Package and label according to regulations K->L L->H

Disposal workflow for this compound.

First Aid Procedures in Case of Exposure

In the event of accidental exposure, follow these first aid measures and seek immediate medical attention:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[4]

This guidance is intended to provide essential information for the safe disposal of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Comprehensive Safety and Handling Guide for L-Norvaline t-Butyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for L-norvaline t-butyl ester hydrochloride (CAS No. 119483-47-5), a compound frequently used in biochemical research and pharmaceutical development.[1][2] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound hydrochloride is classified with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H412: Harmful to aquatic life with long-lasting effects.[3]

Signal Word: Warning

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to prevent exposure.[4][5] All PPE should be inspected prior to use.[5][6]

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[5][6]
Skin Protection Gloves: Chemical-impermeable gloves. Must be inspected before use. Clothing: Laboratory coat. Fire/flame resistant and impervious clothing may be required based on the specific procedure.[4][5]Gloves must satisfy EU Directive 89/686/EEC and the EN 374 standard.[5]
Respiratory Protection Use only in a well-ventilated area, preferably a fume hood, to avoid dust formation and inhalation.[4][5][7] If ventilation is inadequate, use respiratory protection approved under standards like NIOSH (US).

Operational Plan: Step-by-Step Handling Procedures

Handling should always occur in a designated, well-ventilated area.[5]

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational.

  • Verify that safety showers and eyewash stations are accessible and unobstructed.

  • Keep the work area clean and organized.

  • Set up all necessary equipment and reagents before handling the compound.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don tightly fitting safety goggles.

  • Wash and dry hands thoroughly.

  • Wear appropriate chemical-impermeable gloves.

3. Handling the Compound:

  • Handle the compound within a fume hood to minimize inhalation of dust.[5][7]

  • Avoid direct contact with skin and eyes.[4][5]

  • Use non-sparking tools to prevent ignition sources.[5]

  • Measure and weigh the required amount carefully, avoiding the creation of dust clouds.[4][5]

  • Keep the container tightly closed when not in use.[7]

4. Post-Handling:

  • Clean the work surface thoroughly.

  • Remove gloves using the proper technique to avoid skin contact with the outer surface.[6]

  • Dispose of contaminated gloves and any single-use materials in a designated hazardous waste container.[6]

  • Wash hands thoroughly with soap and water after handling is complete.[5][7]

5. Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

  • The recommended storage temperature is between 0 - 8 °C.[1][8]

Emergency and First Aid Protocols

Immediate action is required in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][5]

Accidental Release and Disposal Plan

1. Accidental Release Measures:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[4][5]

  • Avoid dust formation and breathing vapors, mist, or gas.[4][5]

  • Wear full personal protective equipment, including chemical impermeable gloves.[4][5]

  • Prevent the chemical from entering drains, as it is harmful to aquatic life.[3][4]

  • Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[4][5]

2. Disposal Plan:

  • All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[7]

  • Dispose of the chemical and its container in a designated hazardous waste container.

  • Do not allow the product to be released into the environment.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound hydrochloride, from initial preparation to final disposal.

G prep 1. Preparation - Verify fume hood - Check safety stations - Don PPE handling 2. Handling - Work in fume hood - Avoid dust/contact - Use non-sparking tools prep->handling Proceed emergency Emergency Procedures - In case of spill or exposure, follow first aid and release protocols. prep->emergency storage 3. Storage - Tightly closed container - Store at 0-8°C - Cool, dry, ventilated area handling->storage If storing post_handling 4. Post-Handling - Clean work area - Doff PPE correctly - Wash hands handling->post_handling After use handling->emergency disposal 5. Disposal - Use sealed containers - Follow local regulations - Prevent environmental release post_handling->disposal Waste post_handling->emergency disposal->emergency

Caption: Workflow for Handling this compound HCl.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-norvaline t-butyl ester
Reactant of Route 2
Reactant of Route 2
L-norvaline t-butyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.